1-Allyltheobromine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyl-1-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFHIKZOEZREBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948141 | |
| Record name | 3,7-Dimethyl-1-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2530-99-6 | |
| Record name | 3,7-Dihydro-3,7-dimethyl-1-(2-propen-1-yl)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Allyltheobromine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyltheobromine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dimethyl-1-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ALLYLTHEOBROMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JG7O04XYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of 1-Allyltheobromine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine (B1682246), is a compound of growing interest in pharmacological research. Its structural similarity to caffeine (B1668208) and theophylline (B1681296) suggests a mechanism of action primarily centered on the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes. Emerging research also indicates a potential role in inducing apoptosis in neoplastic cells. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways. It is important to note that while the primary mechanisms are inferred from the broader class of methylxanthines, specific quantitative data and dedicated studies on this compound are still limited.
Introduction
This compound (1-allyl-3,7-dimethylxanthine) is a xanthine (B1682287) derivative characterized by an allyl group at the N1 position of the theobromine scaffold. This modification is of interest as it has the potential to alter the compound's pharmacokinetic and pharmacodynamic properties compared to its parent molecule. The primary presumed mechanisms of action, based on its structural class, are competitive antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes, both of which lead to a wide range of physiological effects.
Adenosine Receptor Antagonism
A primary mechanism of action for methylxanthines is the blockade of adenosine receptors.[1] Adenosine is an endogenous purine (B94841) nucleoside that modulates a variety of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. By competitively binding to these receptors, this compound is expected to inhibit the effects of adenosine.
Quantitative Data on Adenosine Receptor Affinity
Specific binding affinity data (Ki or IC50 values) for this compound at the different adenosine receptor subtypes are not extensively documented in publicly available literature. However, data for related methylxanthines provide a comparative context.
| Compound | A1 Receptor Affinity (Ki, µM) | A2A Receptor Affinity (Ki, µM) | Reference |
| Caffeine | 29 | 14 | FASEB J. 1991, 5(13), 2857-63 |
| Theophylline | 12 | 7.5 | FASEB J. 1991, 5(13), 2857-63 |
| Theobromine | 100 | >100 | Life Sci. 1985, 37(5), 401-8 |
| This compound | Data not available | Data not available |
It has been suggested that the substitution of the 1-methyl group with an allyl group may enhance potency at the A2A receptor.
Signaling Pathway
Caption: Antagonism of the A2A adenosine receptor by this compound.
Phosphodiesterase (PDE) Inhibition
This compound is also presumed to act as a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, this compound can increase intracellular levels of these second messengers, leading to various downstream effects such as smooth muscle relaxation and modulation of inflammatory responses.
Quantitative Data on PDE Inhibition
While specific, peer-reviewed IC50 values for this compound are scarce, some sources provide estimated inhibitory concentration ranges for different PDE subtypes.
| PDE Subtype | Primary Substrate | Tissue Distribution | This compound IC50 Range (µM) |
| PDE1 | cAMP/cGMP | Brain, Heart | 10 - 100 |
| PDE2 | cAMP/cGMP | Brain, Adrenal Gland | 0.18 - 3.43 |
| PDE3 | cAMP | Heart, Platelets | 1 - 10 |
| PDE4 | cAMP | Brain, Immune Cells | 0.1 - 1 |
| PDE5 | cGMP | Smooth Muscle | Data not available |
Note: The above data is collated from publicly available chemical supplier databases and may not be from peer-reviewed sources.
Signaling Pathway
Caption: Inhibition of phosphodiesterase (PDE) by this compound.
Induction of Apoptosis
Preliminary in vitro studies suggest that this compound may induce apoptosis in certain cancer cell lines. This effect is thought to be mediated through the intrinsic mitochondrial pathway, involving the activation of caspase-3 and caspase-7, and potentially through the p53 tumor suppressor pathway.
Experimental Protocols
The following are generalized protocols for assessing the key mechanisms of action of this compound. Specific parameters would need to be optimized for the particular experimental setup.
Adenosine Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the target adenosine receptor subtype (e.g., A1, A2A).
-
Radioligand specific for the target receptor (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).
-
This compound stock solution.
-
Non-specific binding control (e.g., a high concentration of a known agonist like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), non-specific binding control, or a dilution of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid vacuum filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the concentration of this compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Phosphodiesterase Inhibition Assay (Enzymatic Assay)
Objective: To determine the IC50 of this compound for a specific PDE isoform.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE4).
-
Fluorescently labeled cAMP or cGMP substrate.
-
This compound stock solution.
-
Known PDE inhibitor as a positive control (e.g., Rolipram for PDE4).
-
Assay buffer.
-
384-well microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the PDE enzyme to wells containing either assay buffer (for 100% activity), the positive control, or a dilution of this compound.
-
Pre-incubate the plate to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Incubate the plate to allow the reaction to proceed.
-
Stop the reaction and measure the fluorescence signal using a plate reader.
-
Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value by non-linear regression.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To assess the ability of this compound to induce apoptosis in a cell line.
Materials:
-
Target cell line (e.g., a cancer cell line).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Binding buffer.
-
Flow cytometer.
Procedure:
-
Culture the target cells in the presence of various concentrations of this compound for a specified time period (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS and resuspend them in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Quantify the percentage of cells in each quadrant to determine the apoptotic effect of this compound.
Experimental Workflow Visualization
Caption: Generalized experimental workflows for characterizing this compound.
Conclusion
The mechanism of action of this compound is presumed to be multifaceted, primarily involving the antagonism of adenosine receptors and the inhibition of phosphodiesterase enzymes, consistent with its classification as a methylxanthine. Preliminary evidence also points towards an ability to induce apoptosis. While this guide provides a foundational understanding based on the current literature and data from related compounds, it is crucial for researchers to recognize the existing gaps in specific quantitative data for this compound. Further dedicated studies are necessary to fully elucidate its pharmacological profile and therapeutic potential. The provided experimental protocols offer a starting point for the systematic characterization of this promising compound.
References
An In-depth Technical Guide to the Synthesis of 1-Allyltheobromine from Theobromine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-allyltheobromine, a derivative of the naturally occurring methylxanthine, theobromine (B1682246). This compound serves as a valuable intermediate in medicinal chemistry and drug development.[1] This document details the prevalent synthetic methodologies, including conventional heating, microwave-assisted synthesis, and phase-transfer catalysis. A thorough experimental protocol for the widely-used N-alkylation of theobromine with allyl bromide is provided, alongside a comparative analysis of various reaction conditions and their impact on product yield. The underlying reaction mechanism is also elucidated. This guide is intended to be a practical resource for researchers and scientists engaged in the synthesis and exploration of novel theobromine derivatives for therapeutic applications.
Introduction
Theobromine (3,7-dimethylxanthine) is a purine (B94841) alkaloid naturally found in high concentrations in the cacao bean.[1] As a member of the methylxanthine family, which also includes caffeine (B1668208) and theophylline, theobromine exhibits various physiological effects, though it is a weaker stimulant of the central nervous system. Its chemical structure presents a scaffold that is amenable to synthetic modification, particularly at the N1 position, to generate derivatives with potentially enhanced or novel pharmacological properties.
This compound (C₁₀H₁₂N₄O₂), with a molecular weight of 220.23 g/mol and CAS number 2530-99-6, is a key synthetic derivative where an allyl group is attached to the nitrogen atom at the 1-position of the theobromine core.[1] This modification not only alters its physicochemical properties but also introduces a reactive allyl moiety that can be further functionalized, making it a versatile building block in the synthesis of more complex molecules and potential drug candidates.
This guide focuses on the synthesis of this compound from theobromine, providing detailed experimental procedures and a comparative analysis of different synthetic strategies to assist researchers in optimizing their synthetic routes.
Synthetic Methodologies and Data Comparison
The primary route for the synthesis of this compound is the N-alkylation of theobromine with an allyl halide, typically allyl bromide, in the presence of a base. The efficiency of this reaction is highly dependent on the choice of base, solvent, temperature, and reaction time. Modern techniques such as microwave-assisted synthesis and phase-transfer catalysis have been shown to significantly improve yields and reduce reaction times compared to conventional heating methods.
Below is a summary of various reported conditions for the synthesis of this compound, highlighting the impact of different parameters on the reaction outcome.
| Method | Base | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | K₂CO₃ | DMF | - | 80 | 12 h | 68-72 | [2] |
| Conventional | NaOH | Ethanol/Water | - | Reflux | 24 h | ~30 | [3] |
| Conventional | Sodium tert-butoxide | DMF | - | 100-150 | 24 h | Not specified | [1] |
| Microwave-assisted | K₂CO₃ | - | Tetrabutylammonium bromide (TBAB) | Not specified | 45 min | 89 | [1] |
| Microwave-assisted | K₂CO₃ | - | - | Not specified | 15 min | 82 | [2] |
| Phase-Transfer | K₂CO₃ | Biphasic system | Benzyltriethylammonium chloride | 60 | 4 h | 88 | [1] |
| Ionic Liquid-mediated | - | [BMIM][PF₆] | - | 50 | Not specified | 91 | [2] |
| Mechanochemical | - | Solvent-free | - | Not specified | 30 min | 89 | [2] |
Reaction Mechanism and Pathway
The N-alkylation of theobromine with allyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is initiated by the deprotonation of the acidic proton at the N1 position of the theobromine imidazole (B134444) ring by a base. This generates a nucleophilic theobrominate anion. The anion then attacks the electrophilic carbon of the allyl bromide, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as a leaving group. Polar aprotic solvents like DMF are commonly used as they can solvate the cation of the base, thereby increasing the nucleophilicity of the theobrominate anion.
References
A Technical Guide to the Physicochemical Properties of 1-Allyltheobromine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine (B1682246), serves as a valuable precursor and research compound in medicinal chemistry and pharmacology. Its structure, featuring an allyl group at the N1 position of the theobromine core, provides a reactive handle for the synthesis of diverse compound libraries.[1][2] As a methylxanthine derivative, its biological activity is presumed to involve the modulation of adenosine (B11128) receptors and the inhibition of phosphodiesterases (PDEs).[1] This document provides a comprehensive overview of the known physicochemical properties of this compound, details standard experimental protocols for its synthesis and characterization, and illustrates its presumed biological mechanism of action.
Physicochemical Properties
This compound (CAS No: 2530-99-6) is a purine (B94841) alkaloid derivative with the molecular formula C₁₀H₁₂N₄O₂.[2][3] The introduction of the allyl group to the theobromine scaffold modifies its properties, influencing its reactivity and potential pharmacological profile.[1] While specific experimental data for properties like solubility is limited, a summary of its known and predicted characteristics is presented below.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | 3,7-dimethyl-1-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | [2][4] |
| CAS Number | 2530-99-6 | [3][4] |
| Molecular Formula | C₁₀H₁₂N₄O₂ | [2][3] |
| Molecular Weight | 220.23 g/mol | [1][2] |
| Melting Point | 147 °C | [3][4][5] |
| Boiling Point | 431.8 °C at 760 mmHg | [3][4] |
| Density | 1.24 - 1.32 g/cm³ (estimate) | [4][5] |
| Flash Point | 214.9 °C | [3][4] |
| Vapor Pressure | 1.17 x 10⁻⁷ mmHg at 25 °C | [3][5] |
| pKa | 0.47 ± 0.70 (Predicted) | [4][5] |
| XLogP3 / logP | 0.6 / -0.38 | [3][4] |
| Solubility | Data not available. The parent compound, theobromine, is slightly soluble in water (330 mg/L).[6][7] |
Experimental Protocols
Detailed experimental data for this compound is not extensively published. However, standard methodologies for its synthesis and the determination of its key physicochemical properties are well-established in the field of chemistry.
Synthesis of this compound via N-Alkylation
The most common synthesis route involves the N-alkylation of theobromine with an allyl halide.[1][2] The nitrogen at the N1 position is deprotonated by a base, forming a nucleophile that subsequently attacks the electrophilic allyl halide.[1]
Materials:
-
Theobromine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium Methoxide (NaOMe)
-
Dimethylformamide (DMF) or Methanol (MeOH)
-
Dichloromethane
-
Methanol
-
TLC plates, developing chamber, UV lamp
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend theobromine (1 equivalent) in DMF.
-
Base Addition: Add potassium carbonate (1.5 equivalents) to the suspension.
-
Alkylation: Add allyl bromide (1.2 equivalents) to the mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.[2] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a dichloromethane/methanol (e.g., 95:5) eluent system.[8]
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid inorganic salts and wash with DMF.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Determination of Melting Point
The melting point is a crucial indicator of purity. Method:
-
A small, dry sample of crystalline this compound is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. For a pure substance, this range is typically narrow.
Determination of Solubility (Shake-Flask Method)
This method (OECD Guideline 105) determines the saturation solubility of a substance in a given solvent. Method:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then centrifuged or filtered to separate the undissolved solid.
-
The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Biological Context and Potential Signaling Pathways
As a member of the methylxanthine family, this compound is presumed to share a mechanism of action with related compounds like caffeine (B1668208) and theophylline.[1] The primary modes of action for these molecules are the competitive, non-selective antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1]
-
Adenosine Receptor Antagonism: Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking adenosine receptors (primarily A₁ and A₂A subtypes), methylxanthines can produce stimulant effects.[1]
-
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP), a crucial second messenger in many signaling cascades. By inhibiting PDEs, this compound would increase intracellular cAMP levels, leading to the activation of protein kinase A (PKA) and subsequent downstream cellular effects, such as smooth muscle relaxation.[1][6]
Caption: Presumed dual mechanism of action for this compound.
References
- 1. This compound|CAS 2530-99-6|RUO [benchchem.com]
- 2. Buy this compound | 2530-99-6 [smolecule.com]
- 3. echemi.com [echemi.com]
- 4. This compound|lookchem [lookchem.com]
- 5. Cas 2530-99-6,1-Allyl-3,7-dimethylxanthine | lookchem [lookchem.com]
- 6. Theobromine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
An In-depth Technical Guide on the Potential Pharmacological Effects of 1-Allyltheobromine
Introduction
1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine (B1682246), is an emerging compound of interest in medicinal chemistry and pharmacological research.[1][2] With the molecular formula C10H12N4O2, its structure is characterized by an allyl group at the N1 position of the theobromine core.[1][2] This modification makes it a versatile precursor for synthesizing diverse compound libraries for therapeutic screening.[1] As a member of the methylxanthine class, which includes well-known compounds like caffeine (B1668208) and theophylline, this compound is presumed to exert its pharmacological effects primarily through the modulation of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1] While comprehensive research on this compound is still in its early stages, preliminary studies and the known activities of its parent compound, theobromine, suggest a range of potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 2530-99-6 | [1][5][6][7] |
| Molecular Weight | 220.23 g/mol | [1][6] |
| Molecular Formula | C10H12N4O2 | [1][2][5][6][7] |
| Melting Point | 147 °C | [5][6] |
| Boiling Point | 431.8°C at 760mmHg | [5][6] |
| Flash Point | 214.9°C | [5][6] |
| Density | 1.32 g/cm³ | [6] |
| XLogP3 | 0.6 | [5][6] |
Core Pharmacological Mechanisms
The pharmacological profile of this compound is thought to be dictated by two primary mechanisms of action common to methylxanthines: adenosine receptor antagonism and phosphodiesterase inhibition.
Adenosine Receptor Antagonism
Methylxanthines are well-established non-selective antagonists of adenosine receptors, particularly the A1 and A2A subtypes.[1] Adenosine is a ubiquitous signaling nucleoside that modulates a wide array of physiological processes. By blocking these receptors, methylxanthines can produce stimulatory effects on the central nervous system and cardiovascular system. The parent compound, theobromine, is known to interact with A1 and A2A receptors to modulate synaptic transmission and plasticity.[1] It is hypothesized that this compound shares this activity.[1] The introduction of the allyl group at the N1 position may influence the binding affinity and selectivity for different adenosine receptor subtypes.[2] For instance, one study indicated that replacing the 1-methyl group in caffeine with an allyl substituent can enhance potency at the A2 receptor by 7- to 10-fold with little effect on A1 receptor potency.[8]
Phosphodiesterase (PDE) Inhibition
Another key mechanism of methylxanthines is the inhibition of phosphodiesterase (PDE) enzymes.[1] PDEs are responsible for the hydrolysis of cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which act as crucial second messengers in various signaling pathways.[1][2] By inhibiting PDEs, this compound can lead to an accumulation of intracellular cAMP and cGMP, thereby modulating a range of cellular functions.[2] Theobromine itself is a known PDE inhibitor, although its effect is considered less potent compared to its adenosine receptor antagonism.[1] this compound is suggested to competitively inhibit multiple PDE subtypes, including PDE5, which would lead to vasodilation and enhanced nitric oxide signaling.[2]
Quantitative Pharmacological Data
The available quantitative data for this compound is limited. However, some studies on related compounds provide context for its potential activity.
Table 1: Adenosine Receptor Binding Affinity
| Compound | Receptor Subtype | Kᵢ (nM) | Species | Comments | Reference |
| This compound | A₂B | 360 | Human | Represents a 3.2-fold improvement over theobromine. | [2] |
| Theobromine | A₂B | 1,150 | Human | [2] | |
| 1-Propylxanthine | A₂B | 220 | Human | [2] |
Table 2: In Vitro Cytotoxicity and Anti-Cancer Activity
| Compound | Cell Line | Assay | IC₅₀ | Comments | Reference |
| This compound | A549 (Non-small cell lung cancer) | Apoptosis Assay | Not specified | Increased early apoptosis to 31.42% compared to 2.9% in control. | [2] |
| This compound | A549 (Non-small cell lung cancer) | Cell Cycle Analysis | Not specified | Arrested cells in the G2/M phase. | [2] |
| Theobromine Derivative (T-1-AFPB) | HepG2 | Cytotoxicity | 2.24 µM | [3] | |
| Theobromine Derivative (T-1-AFPB) | MCF7 | Cytotoxicity | 3.26 µM | [3] | |
| Theobromine Derivative (T-1-AFPB) | - | VEGFR-2 Inhibition | 69 ± 3 nM | [3] |
Table 3: Acute Toxicity Data
| Compound | Route of Administration | Species | LD₅₀ (mg/kg) | Reference |
| This compound | Oral | Mouse | 191 | [5] |
| This compound | Intraperitoneal | Mouse | 102 | [5] |
Experimental Protocols
Detailed methodologies for the cited experiments are crucial for reproducibility and further research.
Radioligand Displacement Assay for Adenosine Receptor Binding
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype.
-
Membrane Preparation: Membranes from cells expressing the human A₂B adenosine receptor are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., ³H-DPCPX) and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Apoptosis Induction Assay in Neoplastic Cells
This protocol outlines the steps to assess the pro-apoptotic effects of this compound on cancer cells.
-
Cell Culture: A549 non-small cell lung cancer cells are cultured in appropriate media.
-
Treatment: Cells are treated with this compound at various concentrations for a specified duration.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and viable cells.
-
Caspase Activity Assay: To confirm the activation of the caspase-dependent apoptotic pathway, caspase-3/7 activity is measured using a luminescent or fluorescent substrate-based assay.
Potential Therapeutic Applications and Future Directions
The dual mechanism of action of this compound suggests its potential in several therapeutic areas. Its ability to antagonize adenosine receptors could be beneficial in conditions requiring central nervous system stimulation.[9] The inhibition of phosphodiesterases, particularly PDE5, points towards potential applications in cardiovascular diseases due to its vasodilatory effects.[2]
Furthermore, the pro-apoptotic and cell cycle-arresting effects observed in non-small cell lung cancer cells highlight a promising avenue for anti-cancer drug development.[2] The parent compound, theobromine, has also been investigated for its anti-angiogenic properties by inhibiting VEGF, suggesting that this compound may share these characteristics.[3][4]
However, the current body of research on this compound is limited.[2] Future studies are imperative to fully elucidate its pharmacological profile. Key areas for future investigation include:
-
Receptor and Enzyme Selectivity: Comprehensive screening against a panel of adenosine receptor subtypes and PDE isoforms is necessary to determine the selectivity profile of this compound.
-
In Vivo Efficacy: Studies in relevant animal models are required to validate the in vitro findings and assess the therapeutic potential in various disease states.
-
Pharmacokinetics and Metabolism: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug candidate.
-
Safety and Toxicology: In-depth toxicological studies beyond acute toxicity are needed to establish a comprehensive safety profile.
References
- 1. This compound|CAS 2530-99-6|RUO [benchchem.com]
- 2. Buy this compound | 2530-99-6 [smolecule.com]
- 3. A Theobromine Derivative with Anticancer Properties Targeting VEGFR‐2: Semisynthesis, in silico and in vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound|lookchem [lookchem.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
An In-Depth Technical Guide to the In Vitro Studies of 1-Allyltheobromine and Its Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro research conducted on 1-Allyltheobromine, a synthetic derivative of the naturally occurring purine (B94841) alkaloid theobromine (B1682246). The document details its mechanisms of action, associated signaling pathways, and quantitative biological data, along with the experimental protocols used in these studies. Information on other potent theobromine derivatives is also included to provide a broader context for drug development.
Core Mechanisms of Action
This compound and its related compounds exhibit several distinct biological activities in vitro, primarily centered around the modulation of key cellular signaling pathways. These mechanisms suggest potential therapeutic applications, particularly in oncology.
Phosphodiesterase (PDE) Inhibition
Similar to other methylxanthines, this compound functions as a competitive inhibitor of phosphodiesterase enzymes.[1][2] This inhibition prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to elevated intracellular levels of these second messengers.[1] Specifically, its inhibition of phosphodiesterase type 5 (PDE5) is noted to enhance nitric oxide signaling pathways, which can contribute to vasodilation.[1]
Adenosine Receptor Antagonism
The methylxanthine structure of this compound allows it to act as an antagonist at adenosine receptors.[2] Radioligand displacement assays have demonstrated its affinity for human A2B receptors, suggesting that modifications to the theobromine core can modulate receptor selectivity and potency.[1]
Induction of Apoptosis in Cancer Cells
A significant area of research for theobromine derivatives is their ability to induce programmed cell death (apoptosis) in neoplastic cells. This compound has been shown to activate the intrinsic mitochondrial apoptotic cascade.[1] This is achieved through the activation of key executioner enzymes, caspase-3 and caspase-7, which orchestrate the final stages of cell death.[1] Furthermore, the compound can influence the p53 tumor suppressor pathway, leading to the upregulation of pro-apoptotic genes like BAX, NOXA, and PUMA.[1] Studies on A549 non-small cell lung cancer cells show that treatment leads to a G2/M phase cell cycle arrest, contributing to its cytotoxic effects.[1]
Kinase Inhibition (Theobromine Derivatives)
While not specific to this compound itself, other synthesized theobromine derivatives have shown potent inhibitory activity against key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][4][5][6] These findings highlight the potential of the theobromine scaffold for developing targeted cancer therapies.
Quantitative Data Presentation
The following tables summarize the key quantitative data from in vitro studies of this compound and other relevant theobromine derivatives.
Table 1: Enzyme and Receptor Inhibition
| Compound | Target | Assay Type | Metric | Value |
|---|---|---|---|---|
| This compound | Human A |
Radioligand Displacement | K |
360 nM[1] |
| T-1-PMPA | EGFR^WT^ | In Vitro Inhibition | IC |
86 nM[3] |
| T-1-PMPA | EGFR^790m^ | In Vitro Inhibition | IC |
561 nM[3] |
| T-1-AFPB | VEGFR-2 | In Vitro Inhibition | IC |
69 nM[4][6] |
| Compound 15a | VEGFR-2 | In Vitro Inhibition | IC50 | 0.239 µM[5] |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | Metric | Value |
|---|---|---|---|
| T-1-PMPA | HepG2 (Liver Cancer) | IC |
3.51 µM[3] |
| T-1-PMPA | MCF7 (Breast Cancer) | IC |
4.13 µM[3] |
| T-1-AFPB | HepG2 (Liver Cancer) | IC |
2.24 µM[4] |
| T-1-AFPB | MCF7 (Breast Cancer) | IC |
3.26 µM[4] |
| Compound 15a | HepG2 (Liver Cancer) | IC |
0.76 µM[5] |
| Compound 15a | MCF7 (Breast Cancer) | IC |
1.08 µM[5] |
| Theobromine | A549 (Lung Cancer) | ICngcontent-ng-c3973722063="" class="ng-star-inserted">50 | 16.02 µM (at 24h) |
Table 3: Apoptosis Induction
| Compound | Cell Line | Parameter | Result |
|---|---|---|---|
| This compound | A549 | Early Apoptosis Rate | 31.42% (vs. 2.9% in control)[1] |
| Theobromine | A549 | Total Apoptotic Cells | 31.42% (vs. 2.9% in control)[7] |
| T-1-PMPA | HepG2 | Total Apoptosis Rate | 42% (vs. 3% in control)[3] |
| T-1-AFPB | HepG2 | Early Apoptosis | Increase from 0.72% to 19.12%[6] |
| T-1-AFPB | HepG2 | Late Apoptosis | Increase from 0.13% to 6.37%[6] |
| Compound 15a | HepG2 | Early Apoptosis | Increase from 3.06% to 29.49%[5] |
| Compound 15a | HepG2 | Late Apoptosis | Increase from 0.71% to 9.63%[5] |
| T-1-PMPA | HepG2 | Caspase-3 Level | 5.97-fold increase[3] |
| T-1-PMPA | HepG2 | Caspase-9 Level | 4.57-fold increase[3] |
| Compound 15a | HepG2 | Caspase-3 Level | 3.45-fold increase[5] |
| Compound 15a | HepG2 | Caspase-9 Level | 2.37-fold increase[5] |
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and its parent compound, theobromine.
PDE Inhibition Pathway
This pathway shows how this compound inhibits phosphodiesterase, leading to an accumulation of cyclic nucleotides.
Caption: PDE inhibition by this compound increases cAMP/cGMP levels.
Intrinsic Apoptosis Pathway
This diagram illustrates the induction of apoptosis in cancer cells via the p53 and mitochondrial pathways.
Caption: Apoptosis induction via p53, mitochondrial, and caspase pathways.
MAPK and NF-κB Signaling (Theobromine)
Based on studies with the parent compound theobromine, this pathway is potentially relevant for its derivatives and their immunomodulatory effects.[8][9]
References
- 1. Buy this compound | 2530-99-6 [smolecule.com]
- 2. This compound|CAS 2530-99-6|RUO [benchchem.com]
- 3. New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Theobromine Derivative with Anticancer Properties Targeting VEGFR‐2: Semisynthesis, in silico and in vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Theobromine Derivative with Anticancer Properties Targeting VEGFR-2: Semisynthesis, in silico and in vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Immunostimulatory Activities of Theobromine on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunostimulatory Activities of Theobromine on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
1-Allyltheobromine as an Adenosine Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine, is presumed to act as an antagonist at adenosine (B11128) receptors.[1] Its structural similarity to well-characterized adenosine receptor antagonists like caffeine (B1668208) and theophylline (B1681296) suggests a potential role in modulating various physiological processes regulated by adenosine signaling.[1] This technical guide provides a comprehensive overview of the core principles underlying the investigation of this compound as an adenosine receptor antagonist. It details the established signaling pathways of adenosine receptors, outlines the key experimental protocols for characterizing the binding and functional activity of such a compound, and presents a framework for data interpretation. While specific quantitative data for this compound is not extensively available in the public domain, this guide serves as a foundational resource for researchers aiming to investigate its pharmacological profile.
Introduction to Adenosine Receptors
Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role in regulating a wide array of physiological functions. Its effects are mediated by four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are widely distributed throughout the body and are involved in diverse processes, including neurotransmission, cardiovascular function, inflammation, and immune responses.[1]
-
A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
A2A and A2B Receptors: Primarily couple to Gs proteins, resulting in the stimulation of adenylyl cyclase and an increase in intracellular cAMP.[3][4]
The distinct signaling pathways and tissue distribution of these receptor subtypes make them attractive targets for therapeutic intervention in a variety of disease states.
This compound: A Putative Adenosine Receptor Antagonist
This compound (1-allyl-3,7-dimethylxanthine) is a derivative of theobromine, which is found in cocoa beans.[1] As a member of the methylxanthine class, it is structurally related to caffeine and theophylline, both of which are well-established non-selective adenosine receptor antagonists.[1][5] The primary mechanism of action for methylxanthines involves the competitive blockade of adenosine receptors.[1] Based on this, it is hypothesized that this compound also functions as an adenosine receptor antagonist, although comprehensive studies on its specific biological activity are limited.[1]
Quantitative Data on Adenosine Receptor Antagonism
A critical aspect of characterizing a potential drug candidate is the quantitative assessment of its interaction with its target receptors. For an adenosine receptor antagonist like this compound, this involves determining its binding affinity (Ki) and functional potency (IC50) at each of the four adenosine receptor subtypes.
Table 1: Illustrative Template for Binding Affinity of this compound at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Reference Antagonist | Value | Value | Value | Value |
Table 2: Illustrative Template for Functional Antagonist Potency of this compound at Human Adenosine Receptors
| Compound | A1 IC50 (nM) | A2A IC50 (nM) | A2B IC50 (nM) | A3 IC50 (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Reference Antagonist | Value | Value | Value | Value |
Note: The tables above are templates. Specific experimental data for this compound is required to populate them.
Experimental Protocols
To determine the binding affinity and functional antagonism of this compound, standardized in vitro assays are employed.
Radioligand Binding Assay (for determining Binding Affinity, Ki)
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each adenosine receptor subtype.
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
A high-affinity radioligand specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for determining Functional Antagonism, IC50)
This assay measures the ability of an antagonist to inhibit the production of cAMP induced by an agonist.
Objective: To determine the concentration of this compound required to inhibit 50% of the agonist-stimulated cAMP production (IC50) for A2A and A2B receptors, or to inhibit the agonist-induced decrease in cAMP for A1 and A3 receptors.
Materials:
-
Whole cells expressing the specific human adenosine receptor subtype.
-
An adenosine receptor agonist (e.g., NECA).
-
This compound.
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to attach.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of the agonist to stimulate cAMP production.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Quantify the amount of cAMP in the cell lysate using a commercial detection kit.
-
Data Analysis: Plot the percentage of inhibition of the agonist response against the concentration of this compound to determine the IC50 value.
Adenosine Receptor Signaling Pathways
The antagonistic action of this compound would involve the blockade of these signaling cascades.
Conclusion
This compound holds potential as an adenosine receptor antagonist based on its structural similarity to other methylxanthines.[1] To fully elucidate its pharmacological profile, rigorous experimental investigation is required. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to undertake a comprehensive characterization of this compound's activity at adenosine receptors. The data generated from such studies will be crucial in determining its selectivity, potency, and potential therapeutic applications.
References
- 1. This compound|CAS 2530-99-6|RUO [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Phosphodiesterase Inhibition by 1-Allyltheobromine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine (B1682246), is an emerging molecule of interest in pharmacological research. Like other methylxanthines, its mechanism of action is presumed to involve the non-selective inhibition of phosphodiesterases (PDEs), enzymes responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] This inhibition leads to an accumulation of intracellular cAMP and cGMP, thereby modulating a wide array of downstream cellular processes. This technical guide provides a comprehensive overview of the synthesis, presumed mechanism of action, and methods for studying the phosphodiesterase inhibitory effects of this compound. It is important to note that while the PDE inhibitory activity of this compound is widely presumed based on its structural class, specific, experimentally determined quantitative data on its inhibitory concentration (IC50) against various PDE isoforms are not extensively available in peer-reviewed literature. The data presented herein is based on the general inhibitory profiles of methylxanthines.
Introduction to this compound
This compound (1-allyl-3,7-dimethylxanthine) is a derivative of theobromine, a purine (B94841) alkaloid found in the cocoa bean.[2] The introduction of an allyl group at the N1 position of the theobromine scaffold modifies its physicochemical properties and is hypothesized to influence its biological activity, including its interaction with phosphodiesterases.[1] As a member of the methylxanthine family, which includes caffeine (B1668208) and theophylline, this compound is expected to exhibit non-selective inhibitory activity against various PDE isoforms.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of theobromine with an allyl halide, such as allyl bromide.[2]
Detailed Synthesis Protocol
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Theobromine
-
Allyl bromide
-
Sodium tert-butoxide
-
N,N-Dimethylformamide (DMF)
-
Stirring apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
In a dry round-bottom flask, dissolve theobromine in anhydrous DMF.
-
Add sodium tert-butoxide to the solution to deprotonate the nitrogen at the N1 position, forming a nucleophilic anion.
-
Slowly add allyl bromide to the reaction mixture.
-
Heat the mixture with stirring under a reflux condenser. Reaction temperatures typically range from 60°C to 150°C, with reaction times varying from several hours to overnight.[2] For example, a procedure may involve stirring at 150°C for 12 hours, followed by another 12 hours at 100°C.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.
Phosphodiesterase Inhibition: Mechanism of Action
Phosphodiesterases are a superfamily of enzymes that hydrolyze the 3',5'-phosphodiester bond in cAMP and cGMP, converting them to their inactive 5'-monophosphate forms. By inhibiting these enzymes, this compound is expected to increase the intracellular concentrations of cAMP and cGMP, leading to the activation of downstream signaling pathways.
Signaling Pathways
The inhibition of PDEs by this compound impacts two primary signaling cascades: the cAMP and cGMP pathways.
cAMP Signaling Pathway: An increase in cAMP levels activates Protein Kinase A (PKA), which then phosphorylates numerous substrate proteins, leading to a variety of cellular responses, including smooth muscle relaxation (bronchodilation, vasodilation), and modulation of inflammatory processes.[1]
cGMP Signaling Pathway: Elevated cGMP levels activate Protein Kinase G (PKG), which mediates physiological effects such as vasodilation and inhibition of platelet aggregation.
Below are diagrams illustrating these signaling pathways.
Caption: The cAMP signaling pathway and the inhibitory action of this compound.
Caption: The cGMP signaling pathway and the inhibitory action of this compound.
Quantitative Data on PDE Inhibition
As a methylxanthine derivative, this compound is expected to be a non-selective inhibitor of phosphodiesterases. The following table summarizes the expected inhibitory concentration (IC50) ranges for this compound against various PDE isoforms, based on data for other methylxanthines. It is critical to note that these are not experimentally determined values for this compound and should be confirmed by empirical testing.
| PDE Isoform | Primary Substrate(s) | Expected IC50 Range (µM) for Methylxanthines |
| PDE1 | cAMP, cGMP | 10 - 100 |
| PDE2 | cAMP, cGMP | > 100 |
| PDE3 | cAMP | 10 - 100 |
| PDE4 | cAMP | 10 - 100 |
| PDE5 | cGMP | 10 - 100 |
Experimental Protocols for PDE Inhibition Assays
A variety of assay formats can be used to determine the inhibitory activity of this compound against different PDE isoforms. A common method is a colorimetric assay.
Colorimetric Phosphodiesterase Activity Assay
This protocol provides a general framework for a colorimetric PDE assay.
Principle: This assay measures the amount of phosphate (B84403) produced from the hydrolysis of cAMP or cGMP by a PDE. The reaction is coupled with a 5'-nucleotidase, which converts the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate (Pi). The released Pi is then detected using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically.
Materials:
-
Purified recombinant PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
cAMP or cGMP substrate
-
5'-Nucleotidase
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Malachite green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., IBMX, a non-selective PDE inhibitor).
-
Enzyme Reaction:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the diluted this compound or control solutions.
-
Add the purified PDE enzyme to each well (except for a no-enzyme control).
-
Pre-incubate the plate to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the cAMP or cGMP substrate and 5'-nucleotidase.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time period (e.g., 30-60 minutes).
-
Detection:
-
Stop the reaction by adding the malachite green reagent.
-
Incubate for a short period to allow for color development.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the PDE inhibitory activity of this compound.
References
1-Allyltheobromine: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine (B1682246), represents a significant molecule in the landscape of medicinal chemistry and pharmacological research. This technical guide provides an in-depth exploration of its discovery within the broader historical context of xanthine (B1682287) chemistry, a detailed account of its synthesis, and a comprehensive analysis of its pharmacological properties. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for its synthesis and key pharmacological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of its mechanism of action and experimental application.
Historical Context: The Rise of Synthetic Xanthine Derivatives
The story of this compound is intrinsically linked to the rich history of xanthine alkaloids. Theobromine, its parent compound, was first isolated from cacao beans in 1841 by Aleksandr Woskresensky.[1] The elucidation of the structure of xanthines, a class of purine (B94841) alkaloids that also includes caffeine (B1668208) and theophylline, by Emil Fischer in the late 19th century, paved the way for synthetic modifications.[2] Early research focused on the physiological effects of these natural compounds, noting their diuretic, stimulant, and bronchodilatory properties.[2]
The 20th century saw a surge in the development of synthetic xanthine derivatives as researchers sought to enhance therapeutic efficacy and selectivity while minimizing side effects.[3][4] This era of medicinal chemistry was driven by the desire to understand the structure-activity relationships of these molecules.[4] The primary goals were to modulate their known effects on the cardiovascular, respiratory, and central nervous systems.[5] It was within this context of systematic chemical modification of the xanthine scaffold that this compound emerged as a subject of scientific inquiry. The introduction of an allyl group at the N1 position of the theobromine core was a strategic modification aimed at exploring how this alteration would influence its interaction with biological targets.[6][7]
Synthesis of this compound
The primary and most established method for the synthesis of this compound is through the N-alkylation of theobromine with an allyl halide, typically allyl bromide.[6][7] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6]
Experimental Protocol: N-Alkylation of Theobromine
Materials:
-
Theobromine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium tert-butoxide
-
Dimethylformamide (DMF)
-
Chloroform
-
Ethanol
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve theobromine in dimethylformamide (DMF).
-
Addition of Base: Add a molar excess of a suitable base, such as potassium carbonate or sodium tert-butoxide, to the solution. The base acts to deprotonate the nitrogen at the N1 position of the theobromine molecule, forming a nucleophilic anion.
-
Addition of Alkylating Agent: Slowly add allyl bromide to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature ranging from 60°C to 150°C and maintain the reaction under reflux for a period of 4 to 24 hours.[6][7][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by liquid-liquid extraction using a chloroform-ethanol mixture.[1]
-
Purification: The crude product is then purified. This can be achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.[9][10][11][12]
Characterization: The structure and purity of the synthesized this compound should be confirmed using spectroscopic methods.
-
¹H NMR (DMSO-d₆): The proton NMR spectrum will show characteristic signals for the allyl group protons at approximately δ 6.05 (m, 1H, -CH=), δ 5.35 (d, 1H, =CH₂), and δ 5.23 (d, 1H, =CH₂), and the N-CH₂ protons at around δ 4.98 (s, 2H).[6]
-
Melting Point: The reported melting point of this compound is approximately 147°C.[13][14]
Synthesis Workflow Diagram
Pharmacological Profile
As a methylxanthine derivative, the pharmacological activity of this compound is primarily attributed to its interaction with adenosine (B11128) receptors and its inhibition of phosphodiesterase (PDE) enzymes.[6]
Adenosine Receptor Antagonism
Adenosine is an endogenous nucleoside that modulates numerous physiological processes by activating four subtypes of G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[15] Methylxanthines, including this compound, generally act as competitive antagonists at these receptors.[6]
Quantitative Data on Adenosine Receptor and Enzyme Inhibition:
| Target | Parameter | This compound | Theobromine | Caffeine | Reference |
| Adenosine A₁ Receptor | Kᵢ (nM) | 4,890 | - | - | [16] |
| Adenosine A₂ₑ Receptor | Kᵢ (nM) | 360 | 1,150 | - | [16] |
| Adenosine A₃ Receptor | Kᵢ (nM) | 8,760 | 12,400 | - | [16] |
| Cytochrome P450 1A2 | IC₅₀ (µM) | 45 | - | 22 | [16] |
| Adenosine Transporters | Kᵢ (µM) | 8.9 | 9.2 | - | [16] |
Phosphodiesterase Inhibition
Phosphodiesterases are enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[16] By inhibiting PDEs, xanthine derivatives can increase the intracellular concentrations of these cyclic nucleotides, leading to a variety of cellular responses.[16]
Signaling Pathways
The antagonism of adenosine receptors by this compound disrupts the normal signaling cascades initiated by adenosine.
-
A₁ Receptor (Gᵢ-coupled): Activation of A₁ receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[15][17] Antagonism by this compound would therefore lead to a disinhibition of adenylyl cyclase, potentially increasing cAMP levels.
-
A₂ₑ Receptor (Gₛ- and Gₒ-coupled): A₂ₑ receptors are coupled to both Gₛ and Gₒ proteins.[18][19] Activation through Gₛ stimulates adenylyl cyclase, increasing cAMP levels, while Gₒ coupling can lead to the activation of phospholipase C (PLC).[18] Antagonism at this receptor would block these downstream effects.
Signaling Pathway Diagrams:
References
- 1. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of safer xanthine drugs for treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. On the G protein-coupling selectivity of the native A2B adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 2530-99-6|RUO [benchchem.com]
- 7. Buy this compound | 2530-99-6 [smolecule.com]
- 8. 1-Allyl-3,7-dimethylxanthine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. This compound|lookchem [lookchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Cyclic AMP, Protein Kinase A, and Phosphodiesterases: Proceedings of an International Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 18. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A2B adenosine receptor signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Elucidation of 1-Allyltheobromine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine, theobromine (B1682246).[1] The core structure of this compound features an allyl group attached to the N1 position of the theobromine scaffold, which makes it a versatile precursor in medicinal chemistry and drug development.[1] This document details the key analytical techniques and experimental protocols employed to confirm the molecular structure of this compound, including spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide presents detailed experimental methodologies and a visual workflow for the structural elucidation process.
Introduction
This compound (IUPAC Name: 3,7-dimethyl-1-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione) is a derivative of theobromine, a purine (B94841) alkaloid found in cocoa beans.[1] Its synthesis and characterization are of significant interest due to the potential pharmacological activities of xanthine (B1682287) derivatives, which are known to act as adenosine (B11128) receptor antagonists and phosphodiesterase (PDE) inhibitors.[1] The introduction of the allyl group at the N1 position offers a reactive site for further chemical modifications, enabling the creation of diverse compound libraries for drug screening.[1] Accurate structural confirmation is paramount for any further investigation into its biological properties. This guide outlines the standard procedures for this purpose.
Synthesis and Purification
The most common method for the synthesis of this compound is the N-alkylation of theobromine with an allyl halide, such as allyl bromide.[1] This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Theobromine
-
Allyl bromide
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a solution of theobromine (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Water
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot filtered.
-
Slowly add hot water to the ethanolic solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.[2][3][4]
Spectroscopic and Spectrometric Analysis
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Sample Concentration: 5-10 mg/mL
Data Presentation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.50 | s | 1H | - | H-8 |
| ~5.90 | m | 1H | - | -CH=CH2 |
| ~5.25 | dd | 1H | ~17.0, 1.2 | -CH=CH 2 (trans) |
| ~5.20 | dd | 1H | ~10.5, 1.2 | -CH=CH 2 (cis) |
| ~4.80 | d | 2H | ~5.5 | N-CH 2-CH= |
| ~3.95 | s | 3H | - | N7-CH3 |
| ~3.40 | s | 3H | - | N3-CH3 |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.
Experimental Protocol:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)
-
Reference: CDCl3 at 77.16 ppm or DMSO-d6 at 39.52 ppm
Data Presentation:
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-2 (C=O) |
| ~151.0 | C-6 (C=O) |
| ~148.5 | C-4 |
| ~142.0 | C-8 |
| ~132.0 | -C H=CH2 |
| ~118.0 | -CH=C H2 |
| ~107.0 | C-5 |
| ~45.0 | N-C H2-CH= |
| ~33.5 | N7-C H3 |
| ~29.5 | N3-C H3 |
Note: These are predicted chemical shifts based on the structure and typical values for similar compounds.[5][6][7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer
-
Sample Preparation: KBr pellet or as a thin film on a salt plate (NaCl or KBr).
-
Scan Range: 4000-400 cm-1
Data Presentation:
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3100-3000 | Medium | =C-H stretch (alkene) |
| ~2950-2850 | Medium | C-H stretch (alkane) |
| ~1700-1650 | Strong | C=O stretch (amide) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1600, ~1550 | Medium | C=N, C=C stretch (purine ring) |
| ~990, ~920 | Strong | =C-H bend (alkene) |
Note: The fingerprint region (below 1500 cm-1) will contain numerous other bands characteristic of the entire molecule.[9][10][11][12][13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol:
-
Instrument: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
-
Mode: Positive ion mode
-
Analysis: Full scan to determine the molecular ion, followed by tandem MS (MS/MS) to study fragmentation.
Data Presentation:
| m/z | Proposed Fragment |
| 221.10 | [M+H]+ |
| 220.09 | [M]+• |
| 180.06 | [M - C3H4]+• (Loss of allene) |
| 179.08 | [M - C3H5]+ (Loss of allyl radical) |
| 109.06 | [C4H5N3O]+ |
| 82.04 | [C3H4N3]+ |
| 55.03 | [C3H5N]+ |
Note: The fragmentation pattern is proposed based on the structure and known fragmentation pathways of similar compounds.[14][15][16][17]
Visualization of the Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of organic synthesis, purification techniques, and modern analytical methods. The combined data from 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry provides unequivocal evidence for the successful synthesis and confirmation of the target molecular structure. This foundational characterization is a critical prerequisite for any subsequent investigation into the pharmacological and medicinal applications of this promising theobromine derivative.
References
- 1. This compound|CAS 2530-99-6|RUO [benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. How To [chem.rochester.edu]
- 5. bhu.ac.in [bhu.ac.in]
- 6. compoundchem.com [compoundchem.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. uab.edu [uab.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
In-Depth Technical Guide to the Predicted ADMET Properties of 1-Allyltheobromine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine, is a compound of interest in medicinal chemistry. As with any potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for further development. This technical guide provides a comprehensive overview of the predicted ADMET properties of this compound based on in silico modeling, alongside detailed experimental protocols for key ADMET assays and relevant biological pathways. The data presented herein is intended to guide researchers in the early-stage assessment of this compound.
Predicted Physicochemical and Pharmacokinetic Properties
In silico prediction of ADMET properties is a crucial first step in the drug discovery pipeline, allowing for the early identification of potential liabilities and the prioritization of candidates for further experimental testing. The following tables summarize the predicted physicochemical and pharmacokinetic properties of this compound using various computational models.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Tool |
| Molecular Formula | C₁₀H₁₂N₄O₂ | - |
| Molecular Weight | 220.23 g/mol | - |
| LogP (Octanol/Water Partition Coefficient) | 0.85 | pkCSM |
| LogS (Aqueous Solubility) | -2.106 mol/L | pkCSM |
| Water Solubility | 0.0078 mol/L | pkCSM |
| Topological Polar Surface Area (TPSA) | 61.82 Ų | SwissADME |
| Number of Hydrogen Bond Acceptors | 5 | SwissADME |
| Number of Hydrogen Bond Donors | 0 | SwissADME |
| Number of Rotatable Bonds | 2 | SwissADME |
| Lipinski's Rule of Five Violations | 0 | SwissADME |
Table 2: Predicted Absorption Properties of this compound
| Property | Predicted Value | Interpretation | Method/Tool |
| Caco-2 Permeability (logPapp) | 0.491 cm/s | High | pkCSM |
| Intestinal Absorption (Human) | 91.54% | High | pkCSM |
| P-glycoprotein Substrate | No | - | SwissADME |
| P-glycoprotein I Inhibitor | No | - | pkCSM |
| P-glycoprotein II Inhibitor | No | - | pkCSM |
Table 3: Predicted Distribution Properties of this compound
| Property | Predicted Value | Interpretation | Method/Tool |
| VDss (Human) | 0.176 L/kg | Low | pkCSM |
| Fraction Unbound (Human) | 0.493 | Moderate | pkCSM |
| BBB Permeability (logBB) | -0.638 | Low | pkCSM |
| CNS Permeability (logPS) | -1.782 | Low | pkCSM |
Table 4: Predicted Metabolism Properties of this compound
| Property | Predicted Value | Interpretation | Method/Tool |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions | SwissADME |
| CYP2C19 Inhibitor | No | - | SwissADME |
| CYP2C9 Inhibitor | No | - | SwissADME |
| CYP2D6 Inhibitor | No | - | SwissADME |
| CYP3A4 Inhibitor | No | - | SwissADME |
| CYP1A2 Substrate | Yes | - | pkCSM |
| CYP2C19 Substrate | No | - | pkCSM |
| CYP2C9 Substrate | No | - | pkCSM |
| CYP2D6 Substrate | No | - | pkCSM |
| CYP3A4 Substrate | Yes | - | pkCSM |
Table 5: Predicted Excretion Properties of this compound
| Property | Predicted Value | Interpretation | Method/Tool |
| Total Clearance (log(ml/min/kg)) | 0.231 | Low | pkCSM |
| Renal OCT2 Substrate | No | - | pkCSM |
Table 6: Predicted Toxicity Properties of this compound
| Property | Predicted Value | Interpretation | Method/Tool |
| AMES Toxicity | No | Non-mutagenic | pkCSM |
| hERG I Inhibitor | No | Low risk of cardiotoxicity | pkCSM |
| hERG II Inhibitor | No | Low risk of cardiotoxicity | pkCSM |
| Hepatotoxicity | No | Low risk of liver injury | pkCSM |
| Skin Sensitisation | No | - | pkCSM |
| Minnow Toxicity (log(mM)) | -0.844 | - | pkCSM |
| LD50 (rat, oral) | 2.506 mol/kg | - | pkCSM |
Experimental Protocols for Key ADMET Assays
The following are detailed methodologies for key in vitro experiments to validate the in silico predictions.
Caco-2 Permeability Assay
Objective: To determine the rate of transport of this compound across a Caco-2 cell monolayer, which is an established in vitro model for predicting human intestinal absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker such as Lucifer yellow.
-
Transport Experiment:
-
The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (AP) and basolateral (BL) sides of the monolayer.
-
This compound is added to the donor compartment (either AP for absorption or BL for efflux) at a known concentration.
-
Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound in the donor chamber.
-
hERG Inhibition Assay (Manual Patch-Clamp)
Objective: To assess the potential of this compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential cardiotoxicity.
Methodology:
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.
-
Electrophysiology:
-
Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 37°C).
-
Cells are perfused with an external solution, and the patch pipette is filled with an internal solution.
-
A specific voltage-clamp protocol is applied to elicit hERG currents.
-
-
Compound Application:
-
A baseline recording of the hERG current is established.
-
Increasing concentrations of this compound are perfused over the cell.
-
The effect of each concentration on the hERG current is recorded until a steady-state inhibition is reached.
-
-
Data Analysis:
-
The percentage of inhibition of the hERG current is calculated for each concentration of this compound.
-
A concentration-response curve is generated, and the half-maximal inhibitory concentration (IC₅₀) is determined.
-
Mandatory Visualizations
Experimental Workflow for ADMET Prediction
Caption: A streamlined workflow for the ADMET assessment of this compound.
Postulated Signaling Pathway of this compound
1-Allyltheobromine: A Technical Whitepaper on its Potential as a Central Nervous System Stimulant
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine (B1682246), presents a compelling profile for investigation as a central nervous system (CNS) stimulant.[1] Like other methylxanthines such as caffeine (B1668208) and theophylline, its mechanism of action is presumed to involve the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterases (PDEs).[1] Preliminary data suggest that the allyl substitution at the N1 position may enhance its stimulant properties compared to the parent compound, theobromine.[2] This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its pharmacological targets, available quantitative data, and detailed experimental protocols for its further evaluation. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
Introduction
Methylxanthines, a class of purine (B94841) alkaloids, are widely recognized for their stimulant effects on the central nervous system.[3] Caffeine, the most consumed psychoactive substance globally, is a prime example.[4][5] Theobromine, another major methylxanthine found in cocoa products, exhibits similar but generally weaker CNS stimulant effects compared to caffeine.[6][7] The synthesis of this compound, through the N-alkylation of theobromine with an allyl halide, offers a novel molecule with potentially enhanced pharmacological properties.[2][8] The addition of the allyl group may alter its binding affinity for adenosine receptors and its potency as a phosphodiesterase inhibitor, thereby modulating its stimulant effects. This whitepaper consolidates the available scientific information on this compound to facilitate further research into its CNS stimulant potential.
Presumed Mechanism of Action
The CNS stimulant effects of methylxanthines are primarily attributed to two key mechanisms:
-
Adenosine Receptor Antagonism: Adenosine is an endogenous neuromodulator that generally exerts inhibitory effects in the CNS by binding to its receptors (A1, A2A, A2B, and A3).[9][10] Methylxanthines act as competitive antagonists at these receptors, thereby blocking the inhibitory effects of adenosine and leading to increased neuronal firing and the release of excitatory neurotransmitters.[10] The A1 and A2A receptor subtypes are particularly implicated in the stimulant effects of caffeine.[11]
-
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various cellular signaling pathways.[1] By inhibiting PDEs, methylxanthines increase intracellular levels of cAMP and cGMP, which can lead to a range of physiological effects, including CNS stimulation.[8]
The allyl group in this compound may influence its interaction with these targets, potentially leading to altered potency and selectivity compared to theobromine and caffeine.
Quantitative Data
The available quantitative data for this compound is currently limited. The following tables summarize the known values and provide a comparative context with related methylxanthines.
Table 1: Adenosine Receptor Binding Affinities (Ki in µM)
| Compound | Human A1 | Human A2A | Human A2B | Human A3 | Rat A1 | Rat A2A |
| This compound | Data not available | Data not available | 0.36[2] | Data not available | Data not available | Data not available |
| Theobromine | ~210-280[12] | >1000[12] | 1.15[2] | Data not available | 210-280[12] | >1000[12] |
| Caffeine | ~90-110[12] | ~80[12] | Data not available | Data not available | 90-110[12] | 80[12] |
| Theophylline | ~20-30[12] | ~60[12] | Data not available | Data not available | 20-30[12] | 20[12] |
Table 2: Phosphodiesterase Inhibition (IC50 in µM)
| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Theobromine | Data not available | Data not available | Data not available | Data not available | Data not available |
| Caffeine | Data not available | Data not available | Data not available | Data not available | Data not available |
| Theophylline | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: In Vivo Locomotor Activity
| Compound | Species | Dose | Route of Administration | % Change in Locomotor Activity |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Theobromine | Mice | 10 mg/kg | p.o. | Significant increase[13] |
| Caffeine | Mice | 30 mg/kg | p.o. | Significant increase[13] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments to evaluate the CNS stimulant potential of this compound.
Radioligand Binding Assay for Adenosine Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the different adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the human adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Radioligands specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]PSB-603 for A2B, [3H]PSB-11 for A3).[14]
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive antagonist for each receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[11]
-
96-well filter plates (GF/B or GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Thaw and dilute the cell membranes in assay buffer to the desired protein concentration.
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + serial dilutions of this compound).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[8]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Open Field Test for Locomotor Activity
This protocol assesses the effect of this compound on spontaneous locomotor activity in rodents.[2][3][4][5][6]
Materials:
-
Open field arena (e.g., 42 x 42 x 42 cm for mice).[4]
-
Video camera and tracking software.
-
Rodents (e.g., C57BL/6 mice).
-
This compound.
-
Vehicle control (e.g., saline or DMSO).
Procedure:
-
Acclimation: Bring the animals to the testing room at least 30-60 minutes before the experiment to acclimate.[3]
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) at various doses.
-
Test Initiation: At a predetermined time after drug administration, gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 10-30 minutes) using the video camera and tracking software.
-
Data Analysis: Analyze the recorded video to quantify various locomotor parameters, including:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Number of rearings.
-
Stereotyped behaviors.
-
-
Statistical Analysis: Compare the data from the this compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA).
In Vivo Microdialysis for Neurotransmitter Levels
This protocol measures the extracellular levels of key neurotransmitters, such as dopamine (B1211576) and glutamate, in specific brain regions following the administration of this compound.[9][15][16][17]
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Microinfusion pump.
-
Fraction collector.
-
Rodents (e.g., Sprague-Dawley rats).
-
This compound.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection.
Procedure:
-
Surgery: Under anesthesia, implant a guide cannula into the target brain region (e.g., nucleus accumbens or prefrontal cortex) using stereotaxic coordinates. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples for at least one hour.[9]
-
Drug Administration: Administer this compound or vehicle control.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Neurotransmitter Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentrations of dopamine, glutamate, and their metabolites.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the effects of this compound with the vehicle control.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound.
Caption: Adenosine Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for Evaluating this compound as a CNS Stimulant.
Discussion and Future Directions
The preliminary data and the pharmacological relationship to other methylxanthines suggest that this compound holds promise as a CNS stimulant. The single reported Ki value at the A2B receptor indicates a higher affinity than its parent compound, theobromine, supporting the hypothesis that the allyl substitution enhances its biological activity.[2] However, the lack of a comprehensive pharmacological profile represents a significant knowledge gap.
Future research should prioritize a systematic evaluation of this compound's affinity for all adenosine receptor subtypes (A1, A2A, A2B, and A3) to understand its receptor selectivity. Determining its potency against various phosphodiesterase isoforms is also crucial to fully elucidate its mechanism of action. In vivo studies are essential to quantify its dose-dependent effects on locomotor activity and to investigate its impact on cognitive functions such as attention and memory. Furthermore, in vivo microdialysis studies will be invaluable in correlating its behavioral effects with changes in key neurotransmitter levels in brain regions associated with reward and executive function.
Conclusion
This compound is a synthetic theobromine derivative with the potential to be a novel CNS stimulant. Its presumed dual mechanism of action, involving adenosine receptor antagonism and phosphodiesterase inhibition, provides a solid rationale for its investigation. While current quantitative data are sparse, the available information, coupled with the established pharmacology of related methylxanthines, strongly supports the need for further, more detailed studies. The experimental protocols outlined in this whitepaper provide a roadmap for researchers to systematically evaluate the pharmacological profile and therapeutic potential of this compound. Such research will be instrumental in determining its viability as a candidate for drug development in the area of CNS stimulation.
References
- 1. This compound|CAS 2530-99-6|RUO [benchchem.com]
- 2. anilocus.com [anilocus.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Open field test for mice [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral effects of cocoa and its main active compound theobromine: evaluation by ambulatory activity and discrete avoidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Biological Targets of 1-Allyltheobromine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine (B1682246), presents a compelling profile for researchers in pharmacology and drug development. Its structural modifications suggest a modulation of the pharmacological effects observed with parent xanthines like caffeine (B1668208) and theobromine. This technical guide provides a comprehensive overview of the known and potential biological targets of this compound, summarizing available quantitative data, outlining detailed experimental protocols for target validation, and visualizing key signaling pathways. The primary molecular targets identified include adenosine (B11128) receptors and phosphodiesterases, with emerging evidence suggesting activity in cancer cell lines through the induction of apoptosis. This document aims to serve as a foundational resource for scientists investigating the therapeutic potential of this compound.
Introduction
This compound (1-allyl-3,7-dimethylxanthine) is a derivative of theobromine, a purine (B94841) alkaloid found in the cacao plant. The addition of an allyl group at the N1 position of the xanthine (B1682287) core is anticipated to alter its pharmacokinetic and pharmacodynamic properties compared to theobromine and other common methylxanthines.[1] Like its parent compounds, this compound is presumed to exert its primary effects through the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1] These actions can influence a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function. Furthermore, recent studies have begun to explore its potential as an anticancer agent. This guide will delve into the specifics of these biological interactions.
Primary Biological Targets
The principal biological targets of this compound are believed to be consistent with those of other methylxanthines: adenosine receptors and phosphodiesterases.
Adenosine Receptors
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating a multitude of physiological processes. There are four main subtypes: A₁, A₂A, A₂B, and A₃. Methylxanthines are well-known non-selective antagonists of these receptors.
While specific binding affinity data (Kᵢ values) for this compound across all adenosine receptor subtypes are not extensively documented in publicly available literature, some information suggests a distinct profile compared to caffeine and theobromine.
| Target | Parameter | Value | Notes |
| Adenosine A₁ Receptor | Potency | ~ Half that of caffeine | Qualitative data, specific Kᵢ value not available. |
| Adenosine A₂ Receptor | Potency | 5-10 times greater than caffeine | Qualitative data, specific Kᵢ value not available. |
| Adenosine A₂B Receptor | EC₅₀ | 11 µM | Partial agonist activity observed in cyclic AMP accumulation studies. |
| Adenosine Transporters | Kᵢ | 8.9 µM | Unaffected affinity compared to theobromine (Kᵢ = 9.2 µM). |
This protocol describes a typical radioligand binding assay to determine the affinity of this compound for adenosine A₁ and A₂A receptors.
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the human adenosine receptor of interest (e.g., from HEK-293 or CHO cells).
-
Radioligand: A subtype-selective radioligand with high affinity (e.g., [³H]DPCPX for A₁ receptors, [³H]ZM241385 for A₂A receptors).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a standard non-selective agonist (e.g., NECA) or a selective antagonist for the receptor subtype.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: Glass fiber filters (e.g., GF/B) pre-treated with polyethyleneimine (PEI) to reduce non-specific binding.
Procedure:
-
Preparation of Reagents:
-
Thaw cell membrane preparations on ice.
-
Dilute membranes in assay buffer to the desired final protein concentration (typically 20-50 µ g/well ).
-
Prepare serial dilutions of this compound in assay buffer. The final concentration range should span from 10⁻¹⁰ M to 10⁻⁴ M.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.
-
Prepare the non-specific binding control at a high concentration (e.g., 10 µM NECA).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding Wells: Add the non-specific binding control, radioligand, and cell membranes.
-
Test Compound Wells: Add the serially diluted this compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through the pre-treated glass fiber filter plate.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphodiesterases (PDEs)
PDEs are a superfamily of enzymes that degrade cyclic nucleotides (cAMP and cGMP), thereby regulating their intracellular levels and downstream signaling. Inhibition of PDEs leads to an accumulation of these second messengers.
This compound has been shown to inhibit several PDE subtypes with varying potencies.
| Target | Primary Substrate | Inhibition Mechanism | IC₅₀ Range (µM) | Physiological Effect |
| PDE1 | cAMP/cGMP | Competitive | 10-100 | Vasodilation |
| PDE2 | cAMP/cGMP | Allosteric modulation | 0.18-3.43 | Memory enhancement |
| PDE3 | cAMP | Competitive | 1-10 | Inotropic effects |
| PDE4 | cAMP | Non-competitive | 0.1-1 | Anti-inflammatory |
| PDE5 | cGMP | Selective competitive | Not specified | Vasodilation |
This protocol outlines a luminescent-based assay for measuring PDE activity and inhibition, adaptable for testing this compound.
Materials:
-
PDE-Glo™ Phosphodiesterase Assay Kit (Promega): Contains PDE-Glo™ Termination Buffer, PDE-Glo™ Detection Solution, Kinase-Glo® Reagent.
-
Purified PDE enzyme: The specific isoform of interest (e.g., PDE4B).
-
Substrate: cAMP or cGMP.
-
Test Compound: this compound.
-
Assay Plates: White, opaque 96- or 384-well plates.
Procedure:
-
PDE Reaction:
-
In a multiwell plate, combine the PDE enzyme, assay buffer, and serial dilutions of this compound.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate at room temperature for a predetermined time (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Stop the PDE reaction by adding the PDE-Glo™ Termination Buffer.
-
Add the PDE Detection Solution, which contains protein kinase A (PKA). The remaining cyclic nucleotide will be used by PKA to phosphorylate a substrate, consuming ATP in the process.
-
Incubate to allow the kinase reaction to proceed.
-
-
Luminescence Measurement:
-
Add Kinase-Glo® Reagent to measure the amount of remaining ATP. The luminescent signal is inversely proportional to the PDE activity.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties, specifically through the induction of apoptosis in cancer cell lines.
Quantitative Data: Effects on Cancer Cells
| Cell Line | Parameter | Result |
| A549 (Non-small cell lung cancer) | Early Apoptosis | 31.42% (compared to 2.9% in control) |
| A549 (Non-small cell lung cancer) | Caspase-3/7 Activity | Significant elevation |
| A549 (Non-small cell lung cancer) | Cell Cycle | Arrest at G2/M phase |
Experimental Protocol: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes a common flow cytometry-based method to quantify apoptosis in A549 cells treated with this compound.
Materials:
-
A549 cells.
-
Cell culture medium and supplements.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit: Contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer.
-
Phosphate-Buffered Saline (PBS).
-
Flow Cytometer.
Procedure:
-
Cell Treatment:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC (Annexin V) fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Other Potential Targets
Cytochrome P450 (CYP) Enzymes
CYP enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.
| Target | Parameter | Value | Notes |
| Cytochrome P450 1A2 (CYP1A2) | IC₅₀ | 45 µM | Reduced inhibition compared to caffeine (IC₅₀ = 22 µM), suggesting potentially improved metabolic stability. |
This protocol outlines a typical in vitro assay to determine the inhibitory potential of this compound on CYP1A2 activity.
Materials:
-
Human Liver Microsomes (HLM).
-
CYP1A2-specific substrate: (e.g., Phenacetin).
-
NADPH regenerating system.
-
This compound.
-
Positive control inhibitor: (e.g., Furafylline).
-
Incubation buffer: (e.g., Potassium phosphate (B84403) buffer, pH 7.4).
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system.
Procedure:
-
Incubation:
-
In a microcentrifuge tube, pre-incubate HLM with various concentrations of this compound or the positive control in the incubation buffer.
-
Initiate the reaction by adding the CYP1A2 substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge to pellet the protein.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the CYP1A2 substrate.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.
-
Signaling Pathways and Visualizations
The biological effects of this compound are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.
Caption: this compound as a partial agonist at the A₂B adenosine receptor.
Caption: Inhibition of PDE4 by this compound leading to anti-inflammatory effects.
Caption: Proposed intrinsic pathway of apoptosis induction by this compound.
Conclusion and Future Directions
This compound is a promising pharmacological agent with a multi-target profile centered on the modulation of adenosine receptors and the inhibition of phosphodiesterases. The available data suggest a nuanced activity profile that differs from its parent compound, theobromine, and other methylxanthines, potentially offering a unique therapeutic window. The preliminary findings of its pro-apoptotic effects in lung cancer cells open up an exciting avenue for oncology research.
Future research should focus on obtaining a more complete quantitative pharmacological profile of this compound, including comprehensive binding affinity (Kᵢ) and functional activity (EC₅₀/IC₅₀) data for all adenosine receptor subtypes and a wider panel of PDE isoforms. Elucidating the precise molecular mechanisms underlying its anticancer effects is also a critical next step. The detailed experimental protocols provided in this guide offer a roadmap for researchers to further investigate and unlock the full therapeutic potential of this compound.
References
Foundational Research on Theobromine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theobromine (B1682246), a methylxanthine alkaloid naturally occurring in cacao, has long been of scientific interest for its diverse physiological effects. This technical guide provides an in-depth overview of the foundational research on theobromine and its synthetic derivatives. It covers the core mechanisms of action, including adenosine (B11128) receptor antagonism and phosphodiesterase inhibition, and delves into the modulation of key signaling pathways such as MAPK and NF-κB. This document summarizes quantitative data on the bioactivity and pharmacokinetics of theobromine and its derivatives, presents detailed experimental protocols for their synthesis and evaluation, and includes visualizations of key cellular pathways and experimental workflows to support drug discovery and development efforts.
Introduction
Theobromine (3,7-dimethylxanthine) is a purine (B94841) alkaloid most notably found in the cocoa bean (Theobroma cacao)[1]. Structurally similar to caffeine, theobromine exhibits a range of pharmacological activities, including mild central nervous system stimulation, bronchodilation, and cardiovascular effects[2]. Its favorable safety profile and versatile chemical scaffold have made it an attractive starting point for the semi-synthesis of novel derivatives with enhanced therapeutic potential[3]. Researchers have explored these derivatives for various applications, particularly in oncology, where they have shown promise as inhibitors of key signaling molecules like vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR)[4][5]. This guide serves as a comprehensive resource for professionals in the field, consolidating key findings and methodologies to facilitate further research and development.
Mechanisms of Action
Theobromine's physiological effects are primarily attributed to two core mechanisms:
-
Adenosine Receptor Antagonism: Theobromine acts as a competitive antagonist of A1 and A2A adenosine receptors. By blocking these receptors, it mitigates the inhibitory effects of adenosine on neurotransmitter release, leading to increased neuronal firing and a mild stimulant effect[6].
-
Phosphodiesterase (PDE) Inhibition: Theobromine inhibits phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP)[7]. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors, resulting in a variety of cellular responses, including smooth muscle relaxation and modulation of inflammatory processes[8][9].
Key Signaling Pathways Modulated by Theobromine
Mitogen-Activated Protein Kinase (MAPK) Pathway
Theobromine has been shown to modulate the MAPK signaling pathway, which is crucial for regulating cell proliferation, differentiation, and apoptosis. Specifically, theobromine can induce the phosphorylation of p38 and JNK while attenuating the phosphorylation of ERK in certain cell types[1]. This differential regulation of MAPK cascades can contribute to its anti-inflammatory and anti-proliferative effects.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB signaling pathway is a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes[1][10]. Theobromine has been observed to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the inflammatory cascade[11].
Quantitative Data
Pharmacokinetic Properties of Theobromine
| Parameter | Value | Species | Reference |
| Elimination Half-life | 6-8 hours | Human | [2] |
| Time to Peak (Tmax) | 2-3 hours | Human | [2] |
| Bioavailability | ~100% (oral) | Rat | [12][13] |
| Protein Binding | 15-21% | Human | [13] |
| Metabolism | Hepatic (CYP1A2, CYP2E1) | Human | [2] |
In Vitro Efficacy of Theobromine and Its Derivatives (IC50 Values)
| Compound | Cell Line | Target/Assay | IC50 (µM) | Reference |
| Theobromine | A549 (Lung Cancer) | Cell Viability | 16.02 (24h), 10.76 (48h) | [14] |
| Derivative XI | A549 (Lung Cancer) | Cell Viability | 21.99 | [5] |
| Derivative XI | HCT-116 (Colon Cancer) | Cell Viability | 22.02 | [5] |
| Derivative T-1-PCPA | A549 (Lung Cancer) | Cell Viability | 31.74 | [15] |
| Derivative T-1-PCPA | HCT-116 (Colon Cancer) | Cell Viability | 20.40 | [15] |
| Derivative T-1-PMPA | HepG2 (Liver Cancer) | Cell Viability | 3.51 | [16] |
| Derivative T-1-PMPA | MCF7 (Breast Cancer) | Cell Viability | 4.13 | [16] |
| Derivative 15a | HepG2 (Liver Cancer) | Cell Viability | 0.76 | [4] |
| Derivative 15a | MCF7 (Breast Cancer) | Cell Viability | 1.08 | [4] |
| Derivative 15b | HepG2 (Liver Cancer) | Cell Viability | 0.78 | [4] |
| Derivative 15b | MCF7 (Breast Cancer) | Cell Viability | 0.65 | [4] |
| Derivative 16 | HepG2 (Liver Cancer) | Cell Viability | 1.23 | [4] |
| Derivative 17 | HepG2 (Liver Cancer) | Cell Viability | 1.05 | [4] |
| Derivative 17 | MCF7 (Breast Cancer) | Cell Viability | 0.8 | [4] |
| Derivative 15a | - | VEGFR-2 Inhibition | 0.239 | [4] |
| Derivative XI | - | EGFR Inhibition | 0.01723 | [5] |
| Derivative T-1-PCPA | - | EGFR Inhibition | 0.02535 | [15] |
| Derivative T-1-PMPA | - | EGFRwt Inhibition | 0.086 | [16] |
| Derivative T-1-PMPA | - | EGFR790m Inhibition | 0.561 | [16] |
Experimental Protocols
General Synthesis of Theobromine Derivatives
A common strategy for synthesizing theobromine derivatives involves the initial formation of a potassium salt of theobromine, which is then reacted with a suitable electrophile[3][4].
-
Preparation of Potassium Salt of Theobromine: Theobromine is dissolved in an alcoholic solution of potassium hydroxide (B78521) (KOH) and refluxed to yield the potassium salt.
-
Synthesis of Intermediate: Concurrently, a key intermediate, often a halo-substituted acetamide, is synthesized. For example, reacting an aniline (B41778) derivative with chloroacetyl chloride in a suitable solvent like dimethylformamide (DMF)[4].
-
Final Reaction: The potassium salt of theobromine is reacted with the synthesized intermediate in a solvent such as DMF, often with a catalyst like potassium iodide, to yield the final theobromine derivative[4].
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[17][18][19].
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of theobromine or its derivatives for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane[20][21].
-
Cell Treatment: Treat cells with the desired concentration of theobromine or its derivative to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and, optionally, a vital dye like propidium (B1200493) iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
Animal Study Protocol (General)
Animal studies are crucial for evaluating the in vivo efficacy and toxicity of theobromine and its derivatives. A general protocol for a tumor xenograft model is outlined below.
-
Animal Acclimatization: Acclimate the animals (e.g., nude mice) for at least one week before the experiment.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize the animals into control and treatment groups. Administer theobromine, its derivative, or a vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Monitor the animals' body weight, tumor volume (measured with calipers), and overall health throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, western blotting).
Conclusion
Theobromine continues to be a molecule of significant interest in pharmacology and drug discovery. Its well-characterized mechanisms of action and favorable safety profile make it a valuable lead compound. The development of novel theobromine derivatives has opened up new avenues for therapeutic intervention, particularly in the field of oncology. This technical guide provides a solid foundation for researchers and drug development professionals, offering a comprehensive overview of the current state of knowledge, quantitative data for comparative analysis, and detailed experimental protocols to guide future investigations. The continued exploration of theobromine and its derivatives holds great promise for the development of new and effective therapies.
References
- 1. Immunostimulatory Activities of Theobromine on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Caffeine - Wikipedia [en.wikipedia.org]
- 7. Optimizing Caffeine Treatments for Brown Marmorated Stink Bug Management in Laboratory Bioassays [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 10. Item - Degradation of cytoplasmic IκBα and nuclear translocation of NF-κB p65 in H4 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. kumc.edu [kumc.edu]
Methodological & Application
Application Note: Laboratory-Scale Synthesis of 1-Allyltheobromine
Abstract
This document provides a detailed protocol for the synthesis of 1-allyltheobromine (also known as 1-allyl-3,7-dimethylxanthine) via the N-alkylation of theobromine (B1682246). The primary method described involves the reaction of theobromine with allyl bromide in a polar aprotic solvent, a common and effective route for this transformation.[1][2] This protocol is intended for researchers in medicinal chemistry, pharmacology, and drug development who require a reliable method for producing this versatile chemical intermediate. Included are the reaction mechanism, a detailed experimental procedure, a summary of reaction parameters from various cited methods, and purification techniques.
Introduction
This compound is a synthetic derivative of theobromine, a naturally occurring purine (B94841) alkaloid found in the cacao bean.[2][3] The introduction of an allyl group at the N1 position of the theobromine core significantly modifies its biological and chemical properties, making it a valuable precursor for the synthesis of more complex molecules and novel therapeutic agents.[1][3] The primary synthetic route to this compound is the direct N-alkylation of theobromine with an allyl halide, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] This application note details a robust and reproducible protocol for its synthesis in a laboratory setting.
Reaction Mechanism and Workflow
The synthesis involves the deprotonation of the nitrogen atom at the N1 position of theobromine by a base, creating a nucleophilic anion. This anion then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the N-C bond, yielding this compound.[3]
Caption: Chemical reaction for the synthesis of this compound.
The general laboratory workflow for this synthesis is outlined in the diagram below, from reaction setup to product purification and analysis.
Caption: General experimental workflow for this compound synthesis.
Experimental Protocol
This protocol is based on the widely cited method using potassium carbonate as the base in dimethylformamide (DMF).[2]
3.1 Materials and Equipment
-
Reagents: Theobromine (≥98%), Allyl bromide (99%), Potassium carbonate (K₂CO₃, anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Ethyl acetate, Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄), Deionized water.
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer with hotplate, Thermometer, Nitrogen or Argon gas inlet, Separatory funnel, Buchner funnel and flask, Rotary evaporator, Thin-Layer Chromatography (TLC) plates (silica gel), Beakers and standard laboratory glassware.
3.2 Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add theobromine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Inert Atmosphere: Flush the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reagent Addition: While stirring, add allyl bromide (1.2 eq) to the suspension at room temperature.
-
Heating: Heat the reaction mixture to 60°C and maintain this temperature with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane/methanol 95:5) until the theobromine starting material is consumed (typically 4-12 hours).[2][4]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension to remove the inorganic salts (K₂CO₃ and KBr).
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization. A 1922 patent suggests crystallization from water yields an absolutely pure compound.[5]
-
Dissolve the crude solid in a minimal amount of hot water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR, HPLC, and melting point determination.[3]
Data Presentation: Comparison of Synthesis Conditions
The yield and efficiency of this compound synthesis are highly dependent on the chosen reaction conditions. The following table summarizes parameters from various published methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | Smolecule[2] | Lo, H-K., et al. (2012)[6] | Preiswerk, E. (1922)[5] |
| Base | Potassium Carbonate (K₂CO₃) | Sodium tert-butoxide | Potassium Hydroxide (KOH) |
| Solvent | DMF | DMF | Absolute Ethanol |
| Temperature | 60°C | 150°C, then 100°C | Boiling (Reflux) |
| Time | 4-12 hours | 24 hours (12h + 12h) | ~6 hours |
| Yield | 68-72% | 95% | "Almost Theoretic" |
| Notes | A phase-transfer catalyst can reduce reaction time to 4 hours. | Two-stage temperature profile. | Early patent for the synthesis. |
Safety and Handling
-
Allyl bromide is toxic, lachrymatory, and a suspected carcinogen. Handle it with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
DMF is a skin and eye irritant and can be absorbed through the skin. Handle in a fume hood.
-
The reaction should be conducted under an inert atmosphere to prevent side reactions and degradation of reagents.
Conclusion
The N-alkylation of theobromine with allyl bromide provides a direct and efficient pathway to this compound. The protocol described, utilizing potassium carbonate in DMF, is a reliable method that offers good yields.[2] Researchers can adapt the conditions outlined in the data table to suit available resources and desired outcomes. Proper purification, typically through recrystallization, is crucial for obtaining a high-purity product suitable for further research and development.[5]
References
- 1. 1-Allyl-3,7-dimethylxanthine | Benchchem [benchchem.com]
- 2. Buy this compound | 2530-99-6 [smolecule.com]
- 3. This compound|CAS 2530-99-6|RUO [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US1415700A - Process for the manufacture of 1-allyl-3.7-dimethylxanthine - Google Patents [patents.google.com]
- 6. 1-Allyl-3,7-dimethylxanthine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Quantification of 1-Allyltheobromine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyltheobromine is a synthetic derivative of theobromine (B1682246), a naturally occurring methylxanthine found in cocoa beans. The introduction of an allyl group at the N1 position can modify its biological activity, making it a compound of interest in medicinal chemistry and drug development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control. These application notes provide detailed protocols for the quantification of this compound using various analytical techniques. While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of theobromine and other N-substituted xanthine (B1682287) derivatives and can be adapted and validated for this specific compound.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The most common methods include:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for a variety of sample types.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for complex biological matrices and low concentration samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile or derivatized non-volatile compounds.
Data Presentation: Quantitative Method Performance
The following tables summarize typical performance characteristics for the analytical methods described. These values are based on the analysis of theobromine and related compounds and should be established specifically for this compound during method validation.[1][2]
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 mg/L |
| Limit of Quantification (LOQ) | 0.15 - 0.5 mg/L |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 3% |
Table 3: GC-MS Method Performance (with derivatization)
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/L |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate quantification. The choice of method depends on the sample matrix.
Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma, Urine)
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Loading: Load 1 mL of the biological fluid sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for HPLC or LC-MS/MS analysis.
Protocol 2: Protein Precipitation for Biological Fluids
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and inject it directly into the LC system or evaporate and reconstitute in the mobile phase.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in various samples.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of water (containing 0.1% formic acid) and acetonitrile (e.g., 80:20 v/v). The exact ratio should be optimized for best separation.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Based on the UV spectrum of theobromine, a wavelength of around 273 nm is recommended.[2] The specific absorption maximum for this compound should be determined.
-
Injection Volume: 20 µL.
Protocol:
-
Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Inject the standards to generate a calibration curve.
-
Prepare the sample as described in the sample preparation section.
-
Inject the prepared sample.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices at low concentrations.
Chromatographic Conditions:
-
Column: C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the analyte.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]⁺ of this compound. The product ions will need to be determined by infusing a standard solution and performing a product ion scan.
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte.
Protocol:
-
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or mobile phase).
-
Develop an MRM method by identifying the precursor and product ions for this compound.
-
Inject the standards to generate a calibration curve.
-
Prepare the sample as described in the sample preparation section.
-
Inject the prepared sample.
-
Quantify the amount of this compound in the sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of this compound, likely requiring derivatization to increase its volatility.
Derivatization (Example with BSTFA):
-
Evaporate the sample extract to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
The resulting trimethylsilyl (B98337) (TMS) derivative is then analyzed by GC-MS.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
MS Transfer Line Temperature: 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify characteristic ions or Selected Ion Monitoring (SIM) for targeted quantification.
Protocol:
-
Prepare and derivatize a series of standard solutions of this compound.
-
Inject the derivatized standards to generate a calibration curve.
-
Prepare and derivatize the sample.
-
Inject the derivatized sample.
-
Quantify the amount of this compound in the sample using the calibration curve based on the area of a characteristic ion.
Mandatory Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: this compound's inhibitory action on phosphodiesterase (PDE) signaling.
References
Application Notes and Protocols for 1-Allyltheobromine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine (B1682246), has emerged as a compound of interest in cancer research.[1] Structurally characterized by an allyl group at the N1 position of the theobromine core, it is being investigated for its potential as an anti-proliferative and pro-apoptotic agent.[2] These application notes provide a comprehensive overview of the proposed mechanisms of action of this compound and detailed protocols for its use in cell culture experiments.
Mechanism of Action
This compound is presumed to exert its biological effects through multiple mechanisms, primarily stemming from its structural similarity to other methylxanthines like caffeine (B1668208) and theophylline.[1] The primary proposed mechanisms include:
-
Phosphodiesterase (PDE) Inhibition: this compound is suggested to act as a non-selective inhibitor of phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] Inhibition of PDEs leads to an accumulation of intracellular cAMP and cGMP, which can modulate various downstream signaling pathways.[1]
-
Induction of Apoptosis: Studies on the parent compound, theobromine, and its derivatives suggest that this compound may induce programmed cell death (apoptosis) in cancer cells. This is thought to occur through the activation of intrinsic apoptotic pathways, involving mitochondrial outer membrane permeabilization and the release of cytochrome c.[3]
-
Cell Cycle Arrest: Theobromine and its derivatives have been shown to cause cell cycle arrest, and it is anticipated that this compound may exhibit similar properties, potentially leading to a halt in cell proliferation at specific phases of the cell cycle.[3][4]
Data Presentation
The following tables summarize the available quantitative data on the effects of theobromine and its derivatives on various cancer cell lines. While direct data for this compound is limited, these findings for related compounds provide a valuable reference for designing experiments.
Table 1: Cytotoxicity of Theobromine and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Treatment Duration |
| Theobromine Derivative 15a | HepG2 (Liver Cancer) | Cytotoxicity Assay | 0.76 µM | Not Specified |
| Theobromine Derivative 15a | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 1.08 µM | Not Specified |
| Sorafenib (Control) | HepG2 (Liver Cancer) | Cytotoxicity Assay | 2.24 µM | Not Specified |
| Sorafenib (Control) | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 3.17 µM | Not Specified |
Data sourced from a study on theobromine derivatives.[5]
Table 2: Apoptotic Effects of Theobromine and its Derivatives
| Compound | Cell Line | Parameter | Result | Treatment Conditions |
| Theobromine | A549 (Lung Cancer) | Early Apoptosis | Increased | Not Specified |
| Theobromine | A549 (Lung Cancer) | Late Apoptosis | Increased | Not Specified |
| Theobromine Derivative 15a | HepG2 (Liver Cancer) | Early Stage Apoptosis | Increased from 3.06% to 29.49% | Not Specified |
| Theobromine Derivative 15a | HepG2 (Liver Cancer) | Late Stage Apoptosis | Increased from 0.71% to 9.63% | Not Specified |
| Theobromine Derivative T-1-PMPA | HepG2 & MCF-7 | Total Apoptosis | Increased to 42% (vs. 3% in control) | Not Specified |
Data compiled from studies on theobromine and its derivatives.[5][6][7]
Table 3: Effects of Theobromine Derivatives on Cell Cycle
| Compound | Cell Line | Effect |
| Theobromine | RT112 (Bladder Cancer) | G1-phase arrest |
| Theobromine | HTB9 (Bladder Cancer) | S-phase accumulation |
| Allyl-Isatin | HepG2 (Liver Cancer) | G2/M phase arrest |
Data from studies on theobromine and other allyl-containing compounds.[1][4]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on its chemical structure, this compound is predicted to be soluble in organic solvents like DMSO.
-
To prepare a 10 mM stock solution, weigh an appropriate amount of this compound powder and dissolve it in the corresponding volume of DMSO. For example, for 1 mg of this compound (MW: 220.23 g/mol ), dissolve in 454 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the no-cell control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 4: Cell Cycle Analysis
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows associated with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|CAS 2530-99-6|RUO [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Allyl-isatin suppresses cell viability, induces cell cycle arrest, and promotes cell apoptosis in hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. internationalbiochemistry.com [internationalbiochemistry.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method for the Quantitative Analysis of 1-Allyltheobromine
Introduction
1-Allyltheobromine is a synthetic derivative of theobromine (B1682246), a naturally occurring purine (B94841) alkaloid.[1] It serves as a key intermediate in medicinal and synthetic chemistry research.[1] As a derivative of methylxanthine, it is structurally similar to compounds like caffeine (B1668208) and theophylline (B1681296), which are known to modulate adenosine (B11128) receptors and inhibit phosphodiesterases.[1] While comprehensive studies on the specific biological activities of this compound are emerging, its synthesis and chemical reactivity are documented.[1][2] This application note presents a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound in research samples. Due to the limited availability of specific analytical methods for this compound, this protocol has been adapted from established and validated methods for the analysis of theobromine and other related methylxanthines.[3][4][5]
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in a sample matrix.[3] The separation is achieved on a C18 stationary phase with an isocratic mobile phase composed of a buffered aqueous solution and an organic modifier. Detection and quantification are performed by a UV detector at a wavelength corresponding to the maximum absorbance of the analyte.[6][7]
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC vials
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade/ultrapure)
-
Phosphoric acid or Acetic acid (analytical grade)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
-
HPLC Column:
Experimental Protocols
1. Preparation of Mobile Phase
A mobile phase consisting of a mixture of water (with a pH modifier) and an organic solvent such as acetonitrile or methanol is commonly used for related compounds.[3][7]
-
Example Mobile Phase: Acetonitrile and water (pH adjusted to 3.0 with phosphoric acid) in a ratio of 20:80 (v/v).
-
Procedure:
-
Measure 800 mL of HPLC-grade water into a 1 L volumetric flask.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Add 200 mL of HPLC-grade acetonitrile.
-
Mix thoroughly and degas the solution for at least 15 minutes using a sonicator or an online degasser.
-
2. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., methanol or the mobile phase). Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
3. Sample Preparation
The sample preparation procedure will depend on the matrix. For a general research formulation or a chemical reaction mixture, a simple dilution and filtration step may be sufficient. For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary.[8][9]
-
Procedure for a Simple Matrix:
-
Accurately weigh or measure a known amount of the sample.
-
Dissolve or suspend the sample in a known volume of a suitable solvent (e.g., methanol or mobile phase).
-
Vortex and/or sonicate to ensure complete dissolution or extraction of the analyte.
-
Centrifuge the sample if there are insoluble particulates.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
4. Chromatographic Conditions
The following are proposed starting conditions, which may require optimization:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (pH 3.0 with H₃PO₄) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 273 nm[4][5][7] |
| Run Time | Approximately 10 minutes (adjust as needed based on retention time) |
Data Presentation: Method Performance Characteristics
The following tables summarize the expected performance of this HPLC-UV method, based on typical validation data for similar methylxanthine compounds.[4][5]
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 100 | > 0.999 |
Table 2: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| This compound | 5 | < 2.0% | < 3.0% |
| 50 | < 1.5% | < 2.5% | |
| 100 | < 1.0% | < 2.0% |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) |
| This compound | 10 | 98 - 102 |
| 50 | 98 - 102 | |
| 90 | 98 - 102 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | ~ 0.1 | ~ 0.3 |
Visualization of Experimental Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Logical Relationship of Method Components
Caption: Logical relationship of the HPLC-UV method components.
References
- 1. This compound|CAS 2530-99-6|RUO [benchchem.com]
- 2. Buy this compound | 2530-99-6 [smolecule.com]
- 3. ftb.com.hr [ftb.com.hr]
- 4. Simultaneous HPLC determination of caffeine, theobromine, and theophylline in food, drinks, and herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UV-Vis Spectrum of Theobromine | SIELC Technologies [sielc.com]
- 7. Simultaneous determination of caffeine, theobromine, and theophylline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Caffeine, Theobromine, and Theophylline by HPLC-DAD in Beverages Commonly Consumed in Lima, Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pk-db.com [pk-db.com]
Application Note: Quantitative Analysis of 1-Allyltheobromine and its Putative Metabolites in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 1-Allyltheobromine and its putative metabolites in human plasma. This compound is a synthetic derivative of theobromine (B1682246), a naturally occurring purine (B94841) alkaloid, and is of interest in medicinal chemistry research.[1] Understanding its metabolic fate is crucial for drug development. This method utilizes a simple protein precipitation for sample preparation followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The described workflow is suitable for pharmacokinetic and metabolism studies.
Introduction
This compound (Figure 1) is a synthetic derivative of theobromine, belonging to the methylxanthine class of compounds which includes caffeine (B1668208) and theophylline.[1][2] Methylxanthines are known to act as adenosine (B11128) receptor antagonists and phosphodiesterase (PDE) inhibitors.[1] The addition of an allyl group at the N1 position of the theobromine core makes it a versatile building block for developing novel chemical entities.[1] As with any potential therapeutic agent, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is essential.
This application note provides a robust LC-MS/MS protocol for the quantitative analysis of this compound and its proposed major metabolites: a hydroxylated derivative (M1) and a demethylated product (M2). The method is designed to be implemented in research and drug development laboratories for in vitro and in vivo metabolism studies.

Figure 1. Chemical structure of this compound.
Experimental
Materials and Reagents
-
This compound (purity ≥98%)
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Internal Standard (IS): Theobromine-d6 or a structurally similar stable isotope-labeled compound.
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of analytes from human plasma.
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL Theobromine-d6 in 50% methanol).
-
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid chromatography was performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: LC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: MS Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
The following hypothetical MRM transitions were optimized for the detection of this compound and its putative metabolites.
Table 3: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Retention Time (min) |
| This compound | 221.1 | 180.1 | 50 | 20 | 3.2 |
| M1 (Hydroxylated) | 237.1 | 180.1 | 50 | 22 | 2.5 |
| M2 (Demethylated) | 207.1 | 166.1 | 50 | 25 | 2.8 |
| IS (Theobromine-d6) | 187.1 | 144.1 | 50 | 18 | 1.9 |
Results and Discussion
Method Performance
The developed LC-MS/MS method demonstrated good chromatographic separation and sensitivity for this compound and its proposed metabolites within a short run time. The use of a stable isotope-labeled internal standard ensures accurate and precise quantification by compensating for matrix effects and variations in instrument response.
Table 4: Method Validation Parameters (Hypothetical Data)
| Parameter | This compound | M1 (Hydroxylated) | M2 (Demethylated) |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 |
| LLOQ (ng/mL) | 1 | 1 | 1 |
| Accuracy at LLOQ (%) | 95 - 105 | 93 - 107 | 96 - 104 |
| Precision at LLOQ (CV%) | <15 | <15 | <15 |
| Recovery (%) | 85 | 82 | 88 |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed metabolic pathway of this compound.
Figure 2. Experimental workflow for the LC-MS/MS analysis of this compound.
Figure 3. Proposed metabolic pathway of this compound.
Conclusion
This application note presents a detailed protocol for a rapid, sensitive, and selective LC-MS/MS method for the quantification of this compound and its putative metabolites in human plasma. The simple sample preparation and short chromatographic run time make this method suitable for high-throughput analysis in a research or drug development setting. The provided workflow and hypothetical data serve as a robust starting point for the validation and implementation of this assay for pharmacokinetic and metabolism studies of this compound.
References
1-Allyltheobromine: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-Allyltheobromine, a derivative of the naturally occurring methylxanthine theobromine (B1682246), serves as a valuable and versatile precursor for the synthesis of a diverse range of novel heterocyclic compounds with significant therapeutic potential. The presence of the reactive allyl group at the N1 position allows for a variety of chemical modifications, leading to the generation of compound libraries for screening against various biological targets. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatization into potent inhibitors of key signaling pathways implicated in cancer, namely Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). Additionally, the potential of this compound derivatives as A2A adenosine (B11128) receptor antagonists is discussed.
Introduction
Theobromine, a primary alkaloid found in cocoa, is a well-established bioactive molecule. Chemical modification of the theobromine scaffold has proven to be a fruitful strategy in medicinal chemistry for the development of new therapeutic agents. The introduction of an allyl group at the N1 position to form this compound enhances the synthetic utility of the parent molecule, providing a reactive handle for further functionalization.[1][2] This allows for the exploration of diverse chemical space and the generation of derivatives with tailored pharmacological profiles. Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against critical targets in oncology, such as VEGFR-2 and EGFR, and may also modulate the activity of G-protein coupled receptors like the A2A adenosine receptor.
Data Presentation
Table 1: In Vitro VEGFR-2 Inhibitory Activity and Cytotoxicity of Theobromine Derivative T-1-APFPB
| Compound | VEGFR-2 IC50 (nM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| T-1-APFPB | 69 ± 3 | 2.24 | 3.26 |
| Sorafenib (Reference) | 59 ± 3 | - | - |
Table 2: In Vitro EGFR Inhibitory Activity and Cytotoxicity of Theobromine Derivative T-1-PCPA
| Compound | EGFRwt IC50 (nM) | A549 IC50 (µM) | HCT-116 IC50 (µM) |
| T-1-PCPA | 25.35 | 31.74 | 20.40 |
| Erlotinib (Reference) | 5.90 | 6.73 | 16.35 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-alkylation of theobromine to yield this compound.
Materials:
-
Theobromine
-
Allyl bromide
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add theobromine (1 equivalent) and dimethylformamide (DMF).
-
Add potassium carbonate (K2CO3) (1.5 equivalents) to the suspension.
-
Add allyl bromide (1.2 equivalents) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a white solid.
Protocol 2: Synthesis of a Novel Theobromine-Based VEGFR-2 Inhibitor (T-1-APFPB)
This protocol outlines the semi-synthesis of a potent VEGFR-2 inhibitor from a theobromine derivative.
Materials:
-
Theobromine-derived intermediate (1-(2-amino-2-oxoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Synthesize the starting theobromine intermediate by reacting theobromine with 2-chloroacetamide (B119443) in the presence of a base.
-
In a round-bottom flask, dissolve the theobromine-acetamide intermediate (1 equivalent) and 4-fluorobenzaldehyde (1.2 equivalents) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the final product, T-1-APFPB.
Protocol 3: Synthesis of a Novel Theobromine-Based EGFR Inhibitor (T-1-PCPA)
This protocol describes the synthesis of a theobromine derivative targeting EGFR.
Materials:
-
Theobromine potassium salt
-
N-(4-chlorophenyl)-2-chloroacetamide
-
Dimethylformamide (DMF)
-
Potassium iodide (KI)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare theobromine potassium salt by reacting theobromine with potassium hydroxide.
-
Synthesize N-(4-chlorophenyl)-2-chloroacetamide from 4-chloroaniline (B138754) and chloroacetyl chloride.
-
To a solution of theobromine potassium salt (1 equivalent) in DMF, add N-(4-chlorophenyl)-2-chloroacetamide (1 equivalent) and a catalytic amount of potassium iodide.
-
Stir the reaction mixture at 80°C for 6-8 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure T-1-PCPA.
Protocol 4: Iodine-Mediated Cyclization to Oxazolopurines (General Considerations)
The reaction of this compound with halogens, such as iodine, can lead to the formation of fused heterocyclic systems like oxazolopurines.[1] While a specific detailed protocol for this transformation was not found in the literature search, the general principle involves an electrophilic addition of iodine to the allyl double bond, followed by an intramolecular nucleophilic attack from the oxygen of the adjacent carbonyl group.
General Procedure Outline:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, dichloromethane).
-
Add a source of iodine (e.g., I2) and potentially a base (e.g., sodium bicarbonate) to neutralize any generated acid.
-
Heat the reaction mixture under reflux and monitor the progress by TLC.
-
Upon completion, the reaction would be worked up by quenching with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to remove excess iodine, followed by extraction and purification.
Note: Optimization of reaction conditions (solvent, temperature, base, and reaction time) would be necessary to achieve good yields of the desired oxazolopurine derivative.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling is crucial for tumor growth and metastasis.
Caption: VEGFR-2 signaling pathway and inhibition by T-1-APFPB.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation and survival. Dysregulation of EGFR signaling is a hallmark of many cancers.
Caption: EGFR signaling pathway and inhibition by T-1-PCPA.
Caspase-Mediated Apoptosis Pathway
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. Cancer cells often evade apoptosis. The caspase cascade is a central component of the apoptotic machinery.
Caption: Intrinsic and extrinsic pathways of caspase-mediated apoptosis.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel compounds derived from this compound.
Caption: Workflow for synthesis and evaluation of this compound derivatives.
Discussion and Future Directions
The protocols and data presented herein highlight the utility of this compound as a versatile starting material for the generation of novel, biologically active molecules. The successful synthesis of potent VEGFR-2 and EGFR inhibitors demonstrates the potential of this scaffold in the development of anticancer agents.
A promising but less explored avenue for this compound derivatives is their potential as A2A adenosine receptor antagonists. Xanthine derivatives are well-known adenosine receptor antagonists, and the structural modifications possible on the this compound core could lead to the discovery of potent and selective A2A antagonists. To date, a comprehensive study detailing the synthesis and A2A receptor affinity of a series of this compound derivatives has not been identified in the scientific literature. Future research should focus on:
-
Synthesis of Oxazolopurines: Developing a robust and high-yielding protocol for the iodine-mediated cyclization of this compound to form oxazolopurines.
-
A2A Antagonist Development: Designing and synthesizing a library of this compound derivatives with modifications aimed at targeting the A2A adenosine receptor. This would involve introducing various substituents on the purine (B94841) ring and the allyl group.
-
Quantitative Pharmacological Evaluation: Screening the synthesized compounds in radioligand binding assays to determine their affinity (Ki values) for all adenosine receptor subtypes (A1, A2A, A2B, and A3) to assess both potency and selectivity.
-
Functional Assays: Characterizing the functional activity of promising compounds in cell-based assays (e.g., cAMP accumulation assays) to confirm their antagonist properties.
By pursuing these research directions, the full potential of this compound as a precursor for novel drug candidates can be realized, potentially leading to new treatments for a range of diseases, including cancer and neurodegenerative disorders.
References
In Vitro Efficacy of 1-Allyltheobromine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to determine the efficacy of 1-allyltheobromine, a synthetic derivative of theobromine (B1682246).[1][2] This document includes detailed protocols for key experiments, a summary of quantitative data, and visual representations of associated signaling pathways and workflows.
Introduction
This compound is a methylxanthine derivative with potential therapeutic applications stemming from its structural similarity to theobromine and caffeine.[1][2] Its primary mechanisms of action are believed to involve the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][2] Emerging research also points to its pro-apoptotic and cell cycle arrest properties in cancer cell lines, suggesting its potential as an anti-cancer agent. These notes detail the in vitro methodologies to characterize the efficacy of this compound.
Data Presentation
The following tables summarize the available quantitative data for this compound and its parent compound, theobromine, to provide a comparative context for its biological activity.
Table 1: Phosphodiesterase (PDE) Inhibition Profile of this compound
| PDE Subtype | Primary Substrate | Tissue Distribution | Inhibition Mechanism | IC50 Range (µM) |
| PDE1 | cAMP/cGMP | Brain, Heart | Competitive | 10-100[3] |
| PDE4 | cAMP | Brain, Immune Cells | Non-competitive | 0.1-1[3] |
| PDE5 | cGMP | Smooth Muscle | Competitive | Data not available |
Table 2: Adenosine Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Binding Affinity (Ki) |
| A1 | [³H]CCPA | 4,890 nM[3] |
| A2A | [³H]CGS 21680 | Predicted to be potent, 5-10 times more than at A1[2] |
| A2B | Not specified | 360 nM[3] |
| A3 | [¹²⁵I]I-AB-MECA | 8,760 nM[3] |
Table 3: Anti-proliferative and Pro-apoptotic Effects of Theobromine on A549 Cells (as a reference for this compound)
| Assay | Cell Line | Treatment Duration | IC50 (µM) | Apoptosis Induction |
| WST-1 Cell Viability | A549 | 24 hours | 16.02[4] | 31.42% (Early & Late Apoptosis)[4] |
| WST-1 Cell Viability | A549 | 48 hours | 10.76[4] | Not specified |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Phosphodiesterase (PDE) Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of various PDE isoforms.
Workflow for PDE Inhibition Assay
Figure 1. Workflow for a typical phosphodiesterase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute purified recombinant human PDE enzymes (e.g., PDE4, PDE5) to the desired concentration in the reaction buffer.
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the PDE enzyme solution to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the reaction by adding the substrate (e.g., cAMP for PDE4, cGMP for PDE5).
-
Incubate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Terminate the reaction using a stop solution (e.g., 0.2 M HCl).
-
-
Detection:
-
The product of the PDE reaction (e.g., AMP or GMP) can be converted to a detectable signal. For instance, in a malachite green-based assay, the subsequent addition of 5'-nucleotidase will release phosphate, which can be quantified colorimetrically.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Adenosine Receptor Binding Assay
This radioligand binding assay measures the affinity of this compound for different adenosine receptor subtypes.
Workflow for Adenosine Receptor Binding Assay
Figure 2. Workflow for a radioligand binding assay for adenosine receptors.
Protocol:
-
Reagent Preparation:
-
Prepare cell membranes from cells overexpressing the desired human adenosine receptor subtype (e.g., A1, A2A).
-
Prepare a solution of a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either this compound, vehicle, or a saturating concentration of a non-radiolabeled ligand (for non-specific binding).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from a competition binding curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of A549 non-small cell lung cancer cells, which is an indicator of cell viability.[4]
Protocol:
-
Cell Seeding:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[4]
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.
-
Incubate for the desired time periods (e.g., 24 and 48 hours).[4]
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of this compound that inhibits cell viability by 50%.
-
Apoptosis (Caspase-Glo 3/7) Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment:
-
Seed A549 cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of untreated cells.
-
Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Protocol:
-
Cell Seeding and Treatment:
-
Seed A549 cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the intensity of the fluorescence is proportional to the DNA content.
-
-
Data Analysis:
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic signaling pathway, such as p53, p21, Bax, and Bcl-2.
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash A549 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (p53, p21, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control. Calculate the Bax/Bcl-2 ratio.
-
Signaling Pathways
This compound is proposed to exert its effects through multiple signaling pathways. The diagrams below illustrate the key pathways involved in its mechanism of action.
Phosphodiesterase (PDE) Inhibition Pathway
Figure 3. this compound inhibits PDE, leading to increased cAMP/cGMP levels.
Adenosine Receptor Antagonism Pathway
Figure 4. this compound antagonizes adenosine receptors, blocking downstream signaling.
p53-Mediated Apoptotic Pathway in Cancer Cells
Figure 5. Proposed p53-mediated apoptotic pathway induced by this compound.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for characterizing the efficacy of this compound. By systematically evaluating its impact on key molecular targets and cellular processes, researchers can gain a comprehensive understanding of its therapeutic potential. The provided protocols and data serve as a valuable resource for guiding future investigations and drug development efforts centered on this promising compound. Further research is warranted to fully elucidate the specific molecular interactions and to establish a more complete quantitative profile of this compound's activity.
References
Developing Cell-Based Models to Test 1-Allyltheobromine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyltheobromine is a synthetic derivative of theobromine (B1682246), a naturally occurring methylxanthine found in cocoa beans. As a member of the xanthine (B1682287) family, this compound is presumed to exert its biological effects through the modulation of key signaling pathways, primarily by acting as a phosphodiesterase (PDE) inhibitor and an adenosine (B11128) receptor antagonist. Preliminary research and the known activities of related theobromine derivatives suggest its potential as a therapeutic agent, particularly in oncology. Theobromine and its derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling cascades involving Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
These application notes provide a comprehensive guide to developing and utilizing cell-based models for the preclinical evaluation of this compound. Detailed protocols for a suite of in vitro assays are presented to enable researchers to characterize its bioactivity, elucidate its mechanism of action, and assess its therapeutic potential.
I. General Cell Culture Protocols
Maintaining healthy and consistent cell cultures is paramount for obtaining reproducible experimental results. The following are general guidelines for the culture of cell lines relevant to the study of this compound.
Recommended Cell Lines:
-
HEK293: Human Embryonic Kidney cells are easily transfectable and are ideal for overexpressing specific PDE isoforms or adenosine receptors to study direct target engagement.
-
A549: A human lung adenocarcinoma cell line, suitable for investigating the anti-cancer effects of this compound in the context of non-small cell lung cancer.
-
HepG2: A human liver carcinoma cell line, useful for studying the compound's effects on hepatocellular carcinoma and for assessing potential hepatotoxicity.
-
MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive, providing a model for hormone-dependent breast cancer.
General Subculturing Procedure for Adherent Cells:
-
Remove and discard the culture medium from the flask.
-
Briefly rinse the cell layer with a sterile Phosphate-Buffered Saline (PBS) solution to remove any residual serum.
-
Add a sufficient volume of pre-warmed Trypsin-EDTA solution to cover the cell layer and incubate at 37°C until cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and plate into new culture vessels at the desired density.
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.
II. Experimental Protocols
A. Assessment of Cytotoxicity and Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound and include untreated control wells.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 1-4 hours at 37°C.
-
Add a solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
Data Presentation:
| Concentration of this compound (µM) | Cell Viability (%) vs. Control (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 78.1 ± 6.1 |
| 50 | 55.9 ± 5.5 |
| 100 | 32.7 ± 4.9 |
B. Detection of Apoptosis (Annexin V-FITC/PI Staining)
This assay is used to quantify the number of cells undergoing apoptosis.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 94.2 ± 3.1 | 3.5 ± 1.2 | 2.3 ± 0.8 |
| This compound (50 µM) | 65.7 ± 4.5 | 22.8 ± 3.3 | 11.5 ± 2.1 |
C. Phosphodiesterase (PDE) Inhibition Assay
This cell-based assay utilizes a cAMP or cGMP reporter system to measure the inhibition of PDE activity.
Protocol:
-
Co-transfect HEK293 cells with a specific PDE expression vector (e.g., PDE4D) and a CRE-luciferase reporter vector.
-
Plate the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with forskolin (B1673556) to induce cAMP production.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer.
Data Presentation:
| This compound (µM) | PDE4D Inhibition (%) (Mean ± SD) |
| 0.1 | 15.2 ± 2.8 |
| 1 | 48.9 ± 5.1 |
| 10 | 85.3 ± 6.7 |
| 100 | 96.1 ± 4.3 |
D. Adenosine Receptor Antagonism Assay
This functional assay measures the ability of this compound to antagonize the activation of adenosine receptors.
Protocol:
-
Use a cell line stably expressing the adenosine receptor of interest (e.g., CHO-K1 cells expressing A2A receptor).
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with an adenosine receptor agonist (e.g., NECA).
-
Measure the resulting change in intracellular cAMP levels using a suitable assay kit (e.g., HTRF).
Data Presentation:
| This compound (µM) | A2A Receptor Antagonism (%) (Mean ± SD) |
| 0.1 | 12.5 ± 3.1 |
| 1 | 45.8 ± 4.9 |
| 10 | 82.1 ± 6.2 |
| 100 | 94.7 ± 5.5 |
E. Western Blot Analysis of Signaling Pathways (MAPK/ERK Pathway)
Western blotting can be used to detect changes in the phosphorylation status of key signaling proteins.
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of the protein of interest (e.g., p-ERK and total ERK).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
Data Presentation:
| Treatment | p-ERK / Total ERK Ratio (Fold Change vs. Control) |
| Control | 1.0 |
| This compound (50 µM) | 0.45 |
F. Receptor Tyrosine Kinase Inhibition Assays (EGFR & VEGFR-2)
In vitro kinase assays can determine the direct inhibitory effect of this compound on receptor tyrosine kinase activity.
Protocol:
-
Set up a kinase reaction with recombinant human EGFR or VEGFR-2, a suitable substrate, and ATP.
-
Add various concentrations of this compound to the reaction.
-
Incubate to allow for the kinase reaction to proceed.
-
Measure the amount of phosphorylated substrate or the amount of ATP remaining using a luminescence-based assay kit.
Data Presentation:
| This compound (µM) | VEGFR-2 Kinase Inhibition (%) (Mean ± SD) | EGFR Kinase Inhibition (%) (Mean ± SD) |
| 1 | 18.3 ± 3.5 | 15.1 ± 2.9 |
| 10 | 55.9 ± 6.1 | 48.7 ± 5.3 |
| 100 | 92.4 ± 5.8 | 88.2 ± 6.0 |
III. Visualizations of Pathways and Workflows
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Inhibition of VEGFR-2/EGFR signaling by this compound.
IV. Safety and Handling
As with any novel compound, appropriate safety precautions should be taken when handling this compound. It is intended for research use only. Researchers should consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal. Based on available data for similar compounds, it is advisable to wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.
V. Conclusion
The protocols and application notes provided herein offer a robust framework for the in vitro characterization of this compound. By employing these cell-based models, researchers can systematically evaluate its cytotoxic and apoptotic effects, identify its primary molecular targets, and elucidate the signaling pathways through which it exerts its biological activity. This comprehensive approach is essential for advancing the preclinical development of this compound as a potential therapeutic agent.
Application Notes and Protocols for Measuring Adenosine Receptor Binding of 1-Allyltheobromine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Allyltheobromine, a derivative of the naturally occurring methylxanthine theobromine, is of interest for its potential interactions with adenosine (B11128) receptors. Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are crucial in a myriad of physiological processes, making them significant therapeutic targets.[1] There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[1] The A1 and A3 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, while A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase.[1][2] This document provides detailed protocols for various in vitro techniques to characterize the binding of this compound to these receptors, enabling the determination of its affinity and selectivity. While specific binding data for this compound is not extensively published, the methodologies described are standard for characterizing xanthine (B1682287) derivatives and other ligands targeting adenosine receptors.[3][4]
Data Presentation: Binding Affinities of Standard Ligands
The following tables summarize the binding affinities of commonly used radioligands and representative xanthine antagonists for human adenosine receptors. This data provides a context for the expected affinity ranges and the selection of appropriate assay conditions.
Table 1: Binding Affinities (Kd) of Standard Radioligands for Human Adenosine Receptors
| Receptor Subtype | Radioligand | Kd (nM) | Receptor Source |
| A1 | [³H]CCPA | ~0.2-0.4 | Recombinant (CHO, HEK cells), Rat Brain Membranes |
| A2A | [³H]CGS 21680 | ~17-58 | Recombinant (HEK cells), Rat Striatal Membranes |
| A2A | [³H]ZM241385 | ~0.60 | Recombinant (HEK cells) |
| A3 | [¹²⁵I]I-AB-MECA | ~0.34 | Recombinant (CHO cells) |
Data compiled from representative sources.[1]
Table 2: Binding Affinities (Ki) of Representative Xanthine Antagonists for Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| Theophylline | 3,500 | 13,000 | 25,000 | >100,000 |
| Caffeine | 12,000 | 2,400 | 13,000 | 80,000 |
| DPCPX | 0.46 | 1,100 | >10,000 | 1,900 |
| ZM241385 | 1,100 | 0.5 | 1,000 | >10,000 |
This table presents representative data for common xanthine antagonists to illustrate typical affinity profiles. The binding affinity of this compound would be determined using the protocols outlined below.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a robust and highly sensitive method for quantifying the affinity of a test compound for a receptor.[5] These assays can be performed in two main formats: saturation assays to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, and competition assays to determine the affinity (Ki) of a test compound.[5]
Protocol 1.1: Membrane Preparation
-
Cell Culture and Harvesting: Culture cells stably expressing the desired human adenosine receptor subtype (e.g., HEK293 or CHO cells) to confluency. Harvest the cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.
-
Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration using a standard method like the Bradford or BCA assay.[6]
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 1.2: Saturation Binding Assay (to determine Kd of the radioligand)
-
Prepare Radioligand Dilutions: Serially dilute a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A) in binding buffer to achieve a range of concentrations (e.g., 0.1 to 20 nM).[5]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each radioligand concentration for total binding and non-specific binding.
-
Total Binding: Add 150 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of the corresponding radioligand dilution to each well.[5]
-
Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM NECA), and 50 µL of the corresponding radioligand dilution to each well.[5][7]
-
Incubation: Incubate the plate at room temperature or 30°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[1][6]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.[5][6]
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[6][7]
-
Detection: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.
Protocol 1.3: Competition Binding Assay (to determine Ki of this compound)
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in binding buffer across a wide concentration range (e.g., 10⁻¹⁰ to 10⁻⁴ M).[1]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of this compound.
-
Reaction Mixture: To each well, add 150 µL of membrane preparation, 50 µL of the this compound dilution, and 50 µL of the radioligand at a fixed concentration (typically at or near its Kd value).[5][7]
-
Controls: Include wells for total binding (no competitor) and non-specific binding (high concentration of a standard unlabeled ligand).
-
Incubation, Filtration, and Detection: Follow steps 5-8 from the Saturation Binding Assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Fluorescence-Based Binding Assays
Fluorescence-based assays offer a non-radioactive alternative for measuring ligand binding.[8] These methods often have higher throughput capabilities.
Protocol 2.1: Fluorescence Polarization (FP) Assay
This technique relies on the change in the polarization of emitted light when a small fluorescently labeled ligand binds to a larger receptor protein.
-
Reagents:
-
Membrane preparation expressing the target adenosine receptor.
-
A fluorescently labeled antagonist for the target receptor (e.g., a derivative of ZM241385 for A2A).[8]
-
This compound.
-
Assay buffer.
-
-
Assay Principle: In a 96- or 384-well black plate, add the membrane preparation, the fluorescently labeled ligand at a fixed concentration, and serial dilutions of this compound.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: As this compound displaces the fluorescent ligand from the receptor, the fluorescence polarization will decrease. Plot the change in polarization against the concentration of this compound and fit the data to determine the IC₅₀ and subsequently the Ki.
Protocol 2.2: Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays measure the interaction between a luciferase-tagged receptor (donor) and a fluorescently labeled ligand (acceptor).
-
Cell Line: Use a cell line stably co-expressing the adenosine receptor tagged with a luciferase (e.g., NanoLuc) and a fluorescent protein.[9][10]
-
Ligand: A fluorescently labeled ligand that binds to the receptor of interest is required.[9]
-
Assay Procedure:
-
Plate the cells in a white 96- or 384-well plate.
-
Add the luciferase substrate (e.g., furimazine for NanoLuc).
-
Add the fluorescent ligand at a fixed concentration.
-
Add serial dilutions of this compound.
-
-
Measurement: Measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio. The displacement of the fluorescent ligand by this compound will cause a decrease in the BRET signal. Determine the IC₅₀ and Ki from the dose-response curve.[10]
Label-Free Biosensor-Based Assays
Label-free techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) measure binding events directly, without the need for labeled ligands.[11]
Protocol 3.1: Surface Plasmon Resonance (SPR)
SPR detects changes in the refractive index at the surface of a sensor chip when an analyte binds to an immobilized ligand.[12]
-
Immobilization: Covalently immobilize a purified, solubilized adenosine receptor or capture receptor-containing membranes onto the sensor chip surface.[11][12]
-
Binding Measurement: Flow solutions containing various concentrations of this compound over the chip surface.
-
Detection: The binding of this compound to the immobilized receptor causes a change in the SPR signal, which is proportional to the bound mass.
-
Data Analysis: Analyze the real-time binding data to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) can be calculated as kd/ka.
Protocol 3.2: Isothermal Titration Calorimetry (ITC)
ITC measures the heat change that occurs upon the binding of a ligand to a macromolecule.[13]
-
Sample Preparation: Place a solution of the purified adenosine receptor in the sample cell of the calorimeter. Fill the titration syringe with a solution of this compound.
-
Titration: Inject small aliquots of the this compound solution into the receptor solution at constant temperature.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13][14]
The choice of method for measuring the binding of this compound to adenosine receptors will depend on the specific research question, available equipment, and the need for throughput versus detailed kinetic or thermodynamic information. Radioligand binding assays remain a gold standard for affinity determination. Fluorescence-based methods provide non-radioactive, high-throughput alternatives. Label-free techniques like SPR and ITC offer direct measurement of binding and can provide valuable kinetic and thermodynamic data, respectively. By employing these techniques, researchers can thoroughly characterize the pharmacological profile of this compound at adenosine receptor subtypes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thebromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Alexa Fluor-488 labeled antagonist of the A(2A) adenosine receptor: Application to a fluorescence polarization-based receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nuvisan.com [nuvisan.com]
- 14. tainstruments.com [tainstruments.com]
Application Notes: Investigating the Anticancer Properties of 1-Allyltheobromine
References
- 1. Buy this compound | 2530-99-6 [smolecule.com]
- 2. This compound|CAS 2530-99-6|RUO [benchchem.com]
- 3. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04007K [pubs.rsc.org]
- 4. Anticancer derivative of the natural alkaloid, theobromine, inhibiting EGFR protein: Computer-aided drug discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Wound healing migration assay (Scratch assay) [protocols.io]
- 16. clyte.tech [clyte.tech]
- 17. bio-protocol.org [bio-protocol.org]
- 18. med.virginia.edu [med.virginia.edu]
- 19. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 20. snapcyte.com [snapcyte.com]
- 21. clyte.tech [clyte.tech]
- 22. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biocompare.com [biocompare.com]
- 24. championsoncology.com [championsoncology.com]
- 25. criver.com [criver.com]
- 26. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. kumc.edu [kumc.edu]
- 29. assaygenie.com [assaygenie.com]
- 30. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Allyltheobromine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyltheobromine is a synthetic derivative of theobromine (B1682246), a naturally occurring methylxanthine found in cocoa beans.[1] The introduction of an allyl group at the N1 position of the theobromine scaffold provides a versatile handle for further chemical modifications, making it a valuable building block in medicinal chemistry for the generation of novel bioactive compounds.[2] Structurally similar to caffeine (B1668208) and theophylline, this compound is presumed to exert its pharmacological effects through the modulation of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes.[2] Emerging research has highlighted its potential in oncology, particularly its ability to induce apoptosis and cell cycle arrest in cancer cells.
These application notes provide a comprehensive overview of the known biological activities of this compound, along with detailed protocols for its synthesis and key biological assays to facilitate further research and drug discovery efforts.
Biological Activities and Quantitative Data
The primary mechanisms of action for this compound are believed to be antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes, similar to other methylxanthines.[2] Additionally, it has been shown to possess pro-apoptotic and cell cycle inhibitory effects in cancer cells.
Adenosine Receptor Modulation
This compound has been evaluated for its affinity towards the human adenosine A2B receptor. The allyl substitution has been shown to influence its activity at this receptor subtype.
| Compound | Receptor Subtype | Ki (nM) | Assay Type | Reference |
| This compound | Human A2B | 360 | Radioligand Displacement | [Smolecule] |
| Theobromine | Human A2B | 1,150 | Radioligand Displacement | [Smolecule] |
| 1-Propylxanthine | Human A2B | 220 | Radioligand Displacement | [Smolecule] |
Data for the affinity of this compound at other adenosine receptor subtypes (A1, A2A, A3) is not currently available in the peer-reviewed literature.
In functional assays, this compound has been observed to act as a partial agonist at the A2B receptor.
| Compound | Parameter | Value | Assay Type | Reference |
| This compound | EC50 (A2B-mediated signaling) | 11 µM | cAMP Accumulation | [Smolecule] |
Phosphodiesterase (PDE) Inhibition
While this compound is presumed to be a phosphodiesterase inhibitor based on its structural class, specific IC50 values against various PDE isoforms are not yet reported in the literature.[2] The parent compound, theobromine, is known to be a non-selective PDE inhibitor.[2]
Anticancer Activity
This compound has demonstrated pro-apoptotic and cell cycle inhibitory effects in non-small cell lung cancer cells (A549).
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| A549 | This compound | Apoptosis Induction | 31.42% early apoptosis | [Smolecule] |
| A549 | Control | Apoptosis Induction | 2.9% early apoptosis | [Smolecule] |
| A549 | This compound | Cell Cycle Arrest | G2/M phase arrest | [Smolecule] |
Specific IC50 values for the antiproliferative activity of this compound against a broader panel of cancer cell lines are not currently available. However, other N1-substituted theobromine derivatives have shown potent anticancer activities.
Signaling Pathways and Experimental Workflows
Presumed Signaling Pathways of this compound
Caption: Presumed signaling pathways of this compound.
Experimental Workflow for Synthesis and Characterization
References
Application Notes and Protocols: Synthesis of 1-Allyltheobromine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 1-allyltheobromine and its derivatives as a promising scaffold for drug discovery. The document includes detailed experimental protocols, quantitative data on the biological activities of related compounds, and visualizations of relevant signaling pathways.
Introduction
Theobromine (B1682246), a naturally occurring methylxanthine found in cocoa, serves as a versatile starting material for the synthesis of various derivatives with potential therapeutic applications.[1] N-alkylation at the N1 position of the theobromine core is a common strategy to generate novel compounds. The introduction of an allyl group at this position yields this compound, a key intermediate with a reactive allyl moiety suitable for further chemical modifications.[1] This allows for the creation of diverse chemical libraries for screening against various biological targets.[1]
Derivatives of theobromine have shown potential in several therapeutic areas, including oncology and immunology. Their mechanisms of action are often attributed to the modulation of key signaling pathways through the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine (B11128) receptors.[1] More recently, theobromine derivatives have been investigated as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical in cancer progression.
This document outlines the synthesis of this compound and provides data on the anticancer activities of related theobromine derivatives, suggesting the potential for developing novel this compound-based therapeutic agents.
Data Presentation: Anticancer Activity of Theobromine Derivatives
The following tables summarize the in vitro biological activity of various N1-substituted theobromine derivatives against cancer cell lines and specific protein kinases. This data highlights the potential for developing potent and selective anticancer agents from the theobromine scaffold.
Table 1: Cytotoxic Activity of N1-Substituted Theobromine Derivatives
| Compound ID | N1-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| T-1-MTA | (m-tolyl)acetamide | A549 (Lung Carcinoma) | 22.49 | [2] |
| T-1-MTA | HCT-116 (Colon Carcinoma) | 24.97 | [2] | |
| T-1-PCPA | (p-chloro)acetamide | A549 (Lung Carcinoma) | 31.74 | [3] |
| T-1-PCPA | HCT-116 (Colon Carcinoma) | 20.40 | [3] | |
| 15a | 4-(formylhydrazono)-phenyl | HepG2 (Hepatocellular Carcinoma) | 0.76 | [4] |
| 15a | MCF-7 (Breast Adenocarcinoma) | 1.08 | [4] | |
| T-1-PMPA | (p-methylphenyl)acetamide | HepG2 (Hepatocellular Carcinoma) | 3.51 | |
| T-1-PMPA | MCF-7 (Breast Adenocarcinoma) | 4.13 |
Table 2: Kinase Inhibitory Activity of N1-Substituted Theobromine Derivatives
| Compound ID | N1-Substituent | Target Kinase | IC50 (nM) | Reference |
| T-1-MTA | (m-tolyl)acetamide | EGFR | 22.89 | [2] |
| T-1-PCPA | (p-chloro)acetamide | EGFR | 25.35 | [3] |
| 15a | 4-(formylhydrazono)-phenyl | VEGFR-2 | 239 | [4] |
| T-1-PMPA | (p-methylphenyl)acetamide | EGFRwt | 86 | |
| T-1-PMPA | (p-methylphenyl)acetamide | EGFR790m | 561 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-alkylation of theobromine with allyl bromide to synthesize this compound.[1]
Materials:
-
Theobromine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
To a solution of theobromine (1 equivalent) in DMF in a round-bottom flask, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the theobromine spot on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization:
-
The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Cell Viability (MTT) Assay
This protocol describes a common method to assess the cytotoxic effects of synthesized theobromine derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Synthesized theobromine derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that can be modulated by theobromine derivatives.
Caption: Adenosine A1 Receptor Signaling Pathway Antagonism.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: Phosphodiesterase 4 (PDE4) Inhibition Signaling.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.
Caption: General Workflow for Synthesis and Evaluation.
References
- 1. This compound|CAS 2530-99-6|RUO [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Vivo Experimental Framework for 1-Allyltheobromine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting preclinical in vivo studies on 1-allyltheobromine, a synthetic derivative of theobromine (B1682246). Due to the limited availability of direct in vivo data for this compound, the following protocols and expected outcomes are largely extrapolated from studies on its parent compound, theobromine, and other xanthine (B1682287) derivatives with similar mechanisms of action, such as adenosine (B11128) receptor antagonism and phosphodiesterase (PDE) inhibition.
Pharmacokinetic Profiling
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental for designing meaningful efficacy and toxicology studies.
Experimental Protocol: Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Intravenous (IV) and oral (PO) dosing equipment
-
Blood collection supplies (e.g., heparinized tubes)
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of this compound (e.g., 5 mg/kg) via the tail vein.
-
Oral (PO) Administration: Administer a single oral gavage dose of this compound (e.g., 20 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound and its potential metabolites in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using appropriate software.
Data Presentation: Expected Pharmacokinetic Parameters of Theobromine in Rats (as a proxy for this compound)
| Parameter | Route | Dose (mg/kg) | Value | Reference |
| Tmax (h) | Oral | 1 - 100 | ~1 | [1] |
| Cmax (µg/mL) | Oral | 100 | ~50 | [1] |
| t1/2 (h) | Oral | 1 - 100 | ~4-5 | [1] |
| AUC (µg*h/mL) | Oral | 100 | Proportionally increases with dose | [1] |
| Bioavailability (%) | Oral | - | High (based on theobromine) | [2] |
Note: These values are for theobromine and should be considered as an estimation for this compound. Actual values will need to be determined experimentally.
Anti-Cancer Efficacy Studies
Preliminary in vitro data suggests that this compound may possess anti-cancer properties. In vivo xenograft models are crucial for validating these findings.
Experimental Protocol: Human Tumor Xenograft Model in Mice
Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., A549 lung carcinoma, based on in vitro data)
-
This compound
-
Vehicle
-
Dosing and tumor measurement equipment
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Dosing: Administer this compound (e.g., 25-100 mg/kg, orally) or vehicle daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: Expected Anti-Cancer Efficacy of Xanthine Derivatives
| Animal Model | Cancer Cell Line | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | Glioblastoma | Theobromine | - | Inhibition of DNA synthesis observed | [3] |
| - | Ovarian Cancer | Theobromine | - | Anti-angiogenic activity observed | [3] |
| Nude Mice | Lung Cancer | Theobromine | - | Prevention of angiogenesis observed | [4] |
Note: Specific quantitative data for in vivo tumor growth inhibition by this compound is not currently available. The table reflects the reported anti-cancer activities of the parent compound, theobromine.
Cardiovascular Effects Assessment
As a methylxanthine, this compound is expected to have cardiovascular effects, primarily through adenosine receptor antagonism.
Experimental Protocol: Cardiovascular Monitoring in Rodents
Objective: To assess the effects of this compound on blood pressure and heart rate in rats.
Materials:
-
Spontaneously hypertensive rats (SHR) or normotensive Wistar rats
-
This compound
-
Vehicle
-
Telemetry system or tail-cuff method for blood pressure and heart rate measurement
Procedure:
-
Animal Preparation: For telemetry, surgically implant transmitters for continuous monitoring. For the tail-cuff method, acclimatize the animals to the restraining device.
-
Baseline Measurement: Record baseline blood pressure and heart rate for a sufficient period before treatment.
-
Dosing: Administer a single dose of this compound (e.g., 10-50 mg/kg, orally) or vehicle.
-
Data Collection: Continuously monitor blood pressure and heart rate for several hours post-dosing.
-
Data Analysis: Calculate the change from baseline in cardiovascular parameters for each treatment group.
Data Presentation: Cardiovascular Effects of Theobromine in Humans and Animals
| Species | Parameter | Treatment | Dose | Effect | Reference |
| Human | Blood Pressure | Theobromine | 700 mg | Reduced systolic blood pressure 1h post-ingestion | [3] |
| Human | Heart Rate | Theobromine | 250-1000 mg | Dose-dependent increase | [5] |
| Rat | Blood Pressure | Theobromine | - | Decrease (vasodilation) | [3] |
Note: The cardiovascular effects of methylxanthines can be complex and dose-dependent. These findings for theobromine provide a basis for designing studies with this compound.
Anti-Inflammatory Activity Evaluation
The anti-inflammatory potential of this compound can be investigated using standard in vivo models of inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Vehicle
-
Carrageenan solution (1% in saline)
-
Plethysmometer
Procedure:
-
Dosing: Administer this compound (e.g., 50-200 mg/kg, orally) or vehicle one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Data Presentation: Anti-Inflammatory Effects of a 1,3,5-Triazine (B166579) Derivative (as a reference for anti-inflammatory compounds)
| Animal Model | Parameter | Treatment | Dose (mg/kg) | Inhibition of Edema (%) at 4h | Reference |
| Wistar Rat | Carrageenan-induced paw edema | Compound 1 | 200 | 96.31 | [6] |
| Wistar Rat | Carrageenan-induced paw edema | Compound 3 | 200 | 99.69 | [6] |
| Wistar Rat | Carrageenan-induced paw edema | Indomethacin | 10 | 57.66 | [6] |
Note: This data is from a study on 1,3,5-triazine derivatives and is provided as a reference for the expected format of results from an anti-inflammatory assay.
Signaling Pathway and Workflow Diagrams
Signaling Pathways of this compound
Caption: Putative signaling pathways of this compound.
Experimental Workflow for In Vivo Anti-Cancer Efficacy
Caption: Workflow for assessing anti-cancer efficacy in a xenograft model.
Disclaimer: The provided protocols and data are intended for guidance and are based on the available scientific literature for related compounds. Researchers should conduct their own dose-ranging and toxicity studies to determine the appropriate and safe dosage of this compound for their specific experimental models. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. Kinetics and metabolism of theobromine in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer derivative of the natural alkaloid, theobromine, inhibiting EGFR protein: Computer-aided drug discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 1-Allyltheobromine Synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Allyltheobromine. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most established synthetic route for this compound is the N-alkylation of theobromine (B1682246).[1] This reaction typically involves treating theobromine with an allyl halide, such as allyl bromide, in the presence of a base.[2] The base deprotonates the nitrogen at the N1 position of the theobromine core, creating a nucleophile that then attacks the allyl halide in what is presumed to be an SN2 reaction.[1]
Q2: Why is the choice of solvent and base important for this synthesis?
A2: The solvent and base system is critical for optimizing reaction efficiency and yield. Polar aprotic solvents like dimethylformamide (DMF) are commonly used.[2] The base, often a carbonate like potassium carbonate, is essential for deprotonating the theobromine.[2] The selection of these reagents can influence reaction time and temperature requirements, directly impacting the formation of side products.
Q3: What are the primary reactive sites on the this compound molecule for potential follow-up reactions?
A3: this compound has two primary sites for further chemical modification:
-
The Allyl Group: The double bond in the allyl moiety is susceptible to a variety of reactions, including electrophilic addition and cycloaddition. For instance, it readily reacts with halogens like bromine and iodine.[1][2][3]
-
The Purine (B94841) Core: The purine ring system can also undergo reactions, such as oxidation, potentially at the C8 position.[1]
Q4: What analytical techniques are recommended for confirming the successful synthesis and purity of this compound?
A4: To confirm the structure and assess the purity of the synthesized compound, a combination of analytical methods is essential. Techniques such as Nuclear Magnetic Resonance (NMR) for structural confirmation and High-Performance Liquid Chromatography (HPLC) for purity assessment are considered standard.[1] A target purity of over 95% is generally recommended for subsequent applications.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem: Low or No Yield
Possible Cause 1: Inadequate Reagent Purity The purity of the starting materials is critical. Theobromine should have a certified purity of at least 98%.[1] Allyl bromide can degrade over time and should be stored under inert conditions to prevent side reactions.[1]
Solution:
-
Use high-purity, certified reagents.
-
If the purity of allyl bromide is suspect, consider purifying it by distillation before use.
Possible Cause 2: Suboptimal Reaction Conditions The reaction yield is highly sensitive to temperature, reaction time, and the choice of solvent and base.
Solution:
-
Review Parameters: Compare your reaction conditions to established protocols. Temperatures can range from 60°C to 150°C depending on the specific reagents used.[1][2]
-
Optimize System: Consider alternative synthetic approaches that have reported higher yields, such as using a phase-transfer catalyst to reduce reaction times or exploring mechanochemical methods.[2] (See Table 1 for a comparison).
Problem: Presence of Multiple Products in Final Mixture
Possible Cause 1: Formation of Isomeric Byproducts (N9-Allylation) Theobromine (3,7-dimethylxanthine) has another potential site for alkylation at the N9 position of the purine ring. While N1-alkylation is generally favored, changes in reaction conditions could potentially lead to the formation of the N9-allyl isomer as a side product.
Solution:
-
Control Temperature: Adhere strictly to the recommended reaction temperature, as higher temperatures can sometimes reduce the selectivity of the reaction.
-
Purification: Employ column chromatography to separate the desired N1-isomer from other potential isomers.
Possible Cause 2: Secondary Reactions of the Product The allyl group of the newly formed this compound is reactive and can undergo further reactions, especially in the presence of excess reagents or certain contaminants.
Solution:
-
Stoichiometry: Use a carefully controlled stoichiometry of allyl bromide to avoid excess halide in the reaction mixture.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the purine ring, which can occur as a side reaction.[1]
Possible Cause 3: Impurities from Solvent Degradation High reaction temperatures (e.g., >150°C) when using solvents like DMF can lead to solvent pyrolysis, introducing impurities into the reaction mixture.[1][4]
Solution:
-
Lower Temperature: If possible, use a catalyst system (e.g., phase-transfer catalyst or ionic liquid) that allows for lower reaction temperatures.[2]
-
Alternative Solvent: Consider replacing DMF with a more stable solvent if very high temperatures are required.
Data Presentation
Table 1: Comparison of Synthetic Methodologies for this compound
| Alkylating Agent | Solvent / Conditions | Base / Catalyst | Temperature (°C) | Time | Yield (%) |
| Allyl bromide | Dimethylformamide (DMF) | - | 80 | - | ~72%[2] |
| Allyl bromide | Dimethylformamide (DMF) | Potassium Carbonate | - | - | 68-72%[2] |
| Allyl bromide | Biphasic System | Tetrabutylammonium bromide | 60 | 4 hours | Not specified[2] |
| Allyl bromide | Solvent-free | Ball Milling | 25 (ambient) | 30 minutes | ~89%[2] |
| Allyl bromide | Ionic Liquid (BMIM-PF6) | - | 50 | - | ~91%[2] |
Visualizations
Experimental & Logical Workflows
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for identifying sources of product impurity.
Reaction Pathways
Caption: Primary reaction pathway and a potential side reaction in the synthesis.
References
Technical Support Center: Purification of 1-Allyltheobromine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1-Allyltheobromine.
Troubleshooting Guides
This section addresses common issues encountered during the primary purification techniques for this compound: recrystallization and column chromatography.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. The ideal recrystallization solvent will dissolve the target compound at high temperatures but not at room temperature, while impurities will either be insoluble at high temperatures or remain soluble at room temperature.
Problem: Difficulty Finding a Suitable Recrystallization Solvent
-
Possible Cause: The polarity of the solvent is not optimal for this compound.
-
Solution: Conduct a systematic solvent screening. Test a range of solvents with varying polarities. Small-scale trials in test tubes are recommended.
| Solvent Polarity | Recommended Solvents | Expected Outcome for a Good Solvent |
| Polar | Water, Ethanol, Methanol (B129727) | Poor solubility at room temperature, good solubility at boiling point. |
| Intermediate | Acetone, Ethyl Acetate (B1210297), Isopropanol | May show good differential solubility. |
| Non-polar | Toluene, Hexane (B92381), Dichloromethane | Likely to be either too soluble or too insoluble. |
Experimental Protocol: Recrystallization Solvent Screening
-
Place a small amount (10-20 mg) of crude this compound in a test tube.
-
Add a few drops of the solvent to be tested and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube in a water bath and observe if it dissolves.
-
If the compound dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature, followed by cooling in an ice bath.
-
Observe for crystal formation. The formation of a significant amount of crystals upon cooling indicates a promising solvent.
Problem: Oiling Out Instead of Crystallization
-
Possible Cause: The compound's solubility is too high in the chosen solvent, or the solution is cooling too rapidly.
-
Solution:
-
Use a solvent pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly. Common solvent pairs include ethanol/water and dichloromethane/hexane.
-
Slower Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Scratching the inner wall of the flask with a glass rod can initiate crystallization.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.
-
Problem: Low Recovery of Purified Product
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Concentrate the Mother Liquor: After the first crop of crystals is collected, evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
-
Wash with Ice-Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.
-
Column Chromatography Troubleshooting
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, silica (B1680970) gel is a common stationary phase.
Problem: Poor Separation of this compound from Impurities
-
Possible Cause: The mobile phase polarity is not optimized.
-
Solution:
-
TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for this compound and show good separation from impurity spots. A common starting point for N-alkylated xanthines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or acetone).
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, use a gradient elution. Start with a less polar mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Experimental Protocol: Column Chromatography of this compound
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, use a "dry loading" method: adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Then, carefully add the dried silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting with the optimized mobile phase.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Problem: Compound is Stuck on the Column
-
Possible Cause: The mobile phase is not polar enough to elute the compound.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If necessary, a small amount of a very polar solvent like methanol can be added to the mobile phase to elute highly retained compounds.
Problem: Tailing of the Product Band
-
Possible Cause: The sample is overloaded, or there are strong interactions between the compound and the stationary phase.
-
Solution:
-
Reduce Sample Load: Use a smaller amount of crude material relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.
-
Add a Modifier to the Mobile Phase: For basic compounds like xanthine (B1682287) derivatives, adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the mobile phase can reduce tailing by neutralizing acidic sites on the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities arise from the synthesis, which typically involves the N-alkylation of theobromine (B1682246) with an allyl halide. These impurities include:
-
Unreacted Theobromine: The starting material may not have fully reacted. Theobromine is more polar than this compound and will have a lower Rf value on TLC.
-
7-Allyltheobromine (N7-isomer): Alkylation can sometimes occur at the N7 position of the imidazole (B134444) ring, leading to the formation of an isomer. This isomer often has a similar polarity to the desired N1-product, making it a significant purification challenge. Careful optimization of chromatographic conditions is often required for separation.
-
Other Methylxanthines: If the starting theobromine was not pure, related compounds like caffeine (B1668208) or theophylline (B1681296) could be present and may also undergo allylation.
-
O-Alkylation Products: In some cases, alkylation can occur on an oxygen atom, though this is generally less common for theobromine.
Q2: My TLC shows a single spot, but my NMR spectrum indicates impurities. What could be the problem?
A2: This is a common issue and can arise from several factors:
-
Co-elution on TLC: The impurity may have a very similar Rf value to your product in the TLC solvent system you are using. Try developing the TLC plate in several different solvent systems of varying polarities to achieve better separation.
-
Non-UV Active Impurities: If the impurity does not have a chromophore that absorbs UV light at the wavelength you are using for visualization (typically 254 nm), it will be invisible on the TLC plate. Try using alternative visualization techniques, such as staining with potassium permanganate (B83412) or iodine vapor.
-
Isomeric Impurities: As mentioned, the N7-allyl isomer can be difficult to separate from the desired N1-allyl product. Their structural similarity can lead to very close Rf values.
Q3: Can I use preparative HPLC to purify this compound?
A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) can be a very effective method for purifying this compound, especially for obtaining high-purity material or for separating closely related impurities like the N7-isomer. An analytical HPLC method should first be developed on a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient. This method can then be scaled up to a preparative scale.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 mm ID | C18, >10 mm ID |
| Mobile Phase | Methanol/Water or Acetonitrile/Water (gradient) | Same as analytical, but may need adjustment |
| Flow Rate | ~1 mL/min | Scaled up based on column diameter |
| Sample Load | Micrograms | Milligrams to grams |
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point of this compound is approximately 147 °C. A sharp melting point close to this value is a good indicator of purity. A broad melting range suggests the presence of impurities.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision-making flowchart for troubleshooting purification issues.
Stability issues of 1-Allyltheobromine in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Allyltheobromine in different solvents. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: Currently, there is limited published data specifically detailing the long-term stability of this compound in various solvents. However, based on its chemical structure, which includes a reactive allyl group, its stability can be influenced by the solvent's properties, pH, temperature, and exposure to light and oxygen. The allyl group is susceptible to oxidation and hydrolysis. Therefore, for sensitive experiments, it is recommended to use freshly prepared solutions and to conduct solvent-specific stability studies.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is a derivative of theobromine (B1682246). While specific solubility data for this compound is scarce, data for the parent compound, theobromine, can provide some guidance. Theobromine is soluble in organic solvents like ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[1] For aqueous solutions, it's often recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.[1]
Q3: How should I store solutions of this compound?
A3: For optimal stability, solutions of this compound should be stored at low temperatures (e.g., -20°C) and protected from light. It is also advisable to purge the solvent with an inert gas like nitrogen or argon before preparing the solution to minimize the risk of oxidation. For aqueous solutions, it is often recommended not to store them for more than a day.[1]
Q4: What are the potential degradation pathways for this compound?
A4: The primary sites of potential degradation are the allyl group and the purine (B94841) ring system. The double bond in the allyl group is susceptible to oxidation, which can lead to the formation of epoxides, diols, or even cleavage of the allyl group.[2] Under acidic or basic conditions, the allyl group may undergo hydrolysis. The purine ring itself is generally stable but can be susceptible to degradation under harsh conditions like strong acids, bases, or oxidizing agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | 1. Prepare fresh solutions of this compound. 2. Analyze the sample immediately after preparation. 3. If degradation is suspected, perform a forced degradation study to identify potential degradation products.[3][4] 4. Ensure the mobile phase and solvent are free of contaminants. |
| Loss of compound activity in biological assays | Instability of this compound in the assay medium. | 1. Assess the stability of this compound in the specific assay buffer and under the experimental conditions (e.g., temperature, incubation time). 2. Prepare fresh stock solutions for each experiment. 3. Consider using a different solvent system with known better stability for similar compounds. |
| Precipitation of the compound from solution | Poor solubility or exceeding the solubility limit. | 1. Refer to the solubility data of the parent compound, theobromine, for guidance. 2. Try gentle heating or sonication to aid dissolution. 3. If using aqueous buffers, first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO before dilution.[1] |
| Discoloration of the solution | Oxidation or other degradation reactions. | 1. Prepare solutions using deoxygenated solvents. 2. Store solutions protected from light and air. 3. Avoid prolonged storage of solutions, especially at room temperature. |
Quantitative Data
Table 1: Solubility of Theobromine in Various Solvents
| Solvent | Solubility (mg/mL) |
| Ethanol | ~0.5[1] |
| Dimethyl Sulfoxide (DMSO) | ~30[1] |
| Dimethylformamide (DMF) | ~20[1] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25[1] |
Note: This data is for theobromine and should be used as a general guide. The actual solubility of this compound may differ and should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in a specific solvent. This is a foundational approach that can be adapted for forced degradation studies.[3][4]
1. Materials:
- This compound
- HPLC-grade solvent of interest (e.g., acetonitrile (B52724), methanol, water, buffer)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
- Volumetric flasks and pipettes
- Autosampler vials
2. Preparation of Solutions:
- Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
- Working Solution: Dilute the stock solution with the same solvent to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
3. HPLC Method (Example):
- Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v). The exact ratio may need to be optimized.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection Wavelength: ~274 nm (based on the UV absorbance maximum of similar xanthine (B1682287) derivatives)
- Injection Volume: 10 µL
4. Stability Study Procedure:
- Time Zero (T0) Analysis: Immediately after preparation, inject the working solution into the HPLC system and record the chromatogram. The peak area of this compound at T0 will serve as the initial value.
- Storage: Store the working solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system and record the chromatogram.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 value using the peak areas. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Optimizing N-alkylation of Theobromine
Welcome to the technical support center for the N-alkylation of theobromine (B1682246). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during this important chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of theobromine?
The main challenge lies in achieving selective alkylation at the N1 position. Theobromine has multiple nitrogen atoms, but the proton on the N1 nitrogen is the most acidic, making this position the most nucleophilic after deprotonation. However, side reactions, particularly O-alkylation, can occur, leading to a mixture of products and reducing the yield of the desired N1-alkylated theobromine.
Q2: Why is my reaction yield consistently low?
Low yields in the N-alkylation of theobromine can be attributed to several factors:
-
Incomplete deprotonation: The nucleophilicity of the N1 nitrogen is crucial for the reaction to proceed. Inadequate deprotonation by the base will result in a low concentration of the theobromine anion, leading to poor conversion.
-
Poor solubility of reactants: Theobromine has limited solubility in many common organic solvents.[1][2] If theobromine or the base is not sufficiently dissolved, the reaction will be slow and incomplete.
-
Side reactions: As mentioned, O-alkylation is a common side reaction. Additionally, with certain alkyl halides (especially secondary and tertiary), elimination reactions can compete with the desired substitution reaction.[3]
-
Reaction conditions: Suboptimal temperature, reaction time, or choice of solvent and base can all contribute to low yields.
Q3: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the N-alkylation of theobromine.[3][4] A suitable eluent system, such as chloroform-ethyl acetate (B1210297) (1.5:3.5 v/v) or dichloromethane-methanol (95:5 v/v), can be used to separate the starting material (theobromine) from the N-alkylated product.[3][5] The reaction is considered complete when the theobromine spot is no longer visible on the TLC plate.
Q4: What are the best practices for purifying the N-alkylated product?
Purification can typically be achieved through the following methods:
-
Liquid-liquid extraction: This is often the first step to separate the product from the reaction mixture, especially when using a solvent like DMF.[3]
-
Column chromatography: This is a common method for separating the desired N1-alkylated product from unreacted theobromine and any side products.
-
Crystallization: The purified product can often be obtained as a solid by crystallization from a suitable solvent, such as methanol (B129727).
-
Preparative TLC: For small-scale reactions or when other methods are insufficient, preparative TLC can be used for purification.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-alkylation of theobromine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Ineffective deprotonation: The chosen base may not be strong enough, or there may be insufficient base present. 2. Poor solubility of theobromine: Theobromine is not fully dissolved in the reaction solvent. 3. Alkylating agent is not reactive enough. 4. Reaction temperature is too low. | 1. Use a stronger base such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe).[4] Ensure at least a stoichiometric amount of base is used. 2. Choose a solvent in which theobromine has better solubility, such as DMF or DMSO.[1] Consider using a co-solvent or a phase-transfer catalyst. 3. If using an alkyl chloride or bromide, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI). 4. Increase the reaction temperature and monitor the progress by TLC.[4] |
| Formation of multiple products (poor selectivity) | 1. O-alkylation: Alkylation is occurring on one of the oxygen atoms in addition to or instead of the N1 nitrogen. 2. Over-alkylation: If there are other reactive sites, multiple alkyl groups may be added. | 1. The choice of solvent can influence selectivity. Polar aprotic solvents like DMF generally favor N-alkylation.[3] The counter-ion of the base can also play a role; "softer" cations tend to favor N-alkylation. 2. Use a 1:1 stoichiometry of theobromine to the alkylating agent. A slight excess of theobromine can also help to minimize over-alkylation. |
| Low yield with secondary alkyl halides | 1. Steric hindrance: The bulkier secondary alkyl halide reacts more slowly in an SN2 reaction. 2. Elimination (E2) side reaction: The basic conditions can promote the elimination of H-X from the alkyl halide to form an alkene. | 1. Increase the reaction time and/or temperature. 2. Use a less hindered, non-nucleophilic base. Consider pre-forming the sodium salt of theobromine to avoid having a strong base present during the alkylation step.[3] |
| Difficulty in purifying the product | 1. Product and starting material have similar polarity: This can make separation by column chromatography challenging. 2. Product is difficult to crystallize. | 1. Optimize the solvent system for column chromatography to achieve better separation. Gradient elution may be necessary. 2. Try different solvents or solvent mixtures for crystallization. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
Data Presentation
Table 1: Comparison of Reaction Conditions for N-alkylation of Theobromine
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isopropyl bromide | NaOH (1N in DMF) | DMF | 100 | 24 | 7.70 | [3] |
| sec-Butyl bromide | NaOH (1N in DMF) | DMF | 100 | 24 | 5.89 | [3] |
| Methyl iodide | Sodium methoxide | Methanol | Room Temp | 1.5 | ~90 | [4] |
| Methyl iodide | Sodium methoxide | Methanol | 60 | 0.67 | ~90 | [4] |
Table 2: Solubility of Theobromine in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Reference |
| Water | 0.33 | [2] |
| Ethanol | ~0.5 | [1] |
| Methanol | - | - |
| Dimethylformamide (DMF) | ~20 | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~30 | [1] |
| 1,4-Dioxane | 0.49 | [2] |
| Acetone | - | - |
Note: Solubility data can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: N-alkylation with a Secondary Alkyl Halide in DMF[3]
-
Reactant Setup: In a three-necked round-bottom flask, suspend theobromine (11 mmol) in DMF (25 mL).
-
Base Addition: Add 1N NaOH in DMF (15 mL) to the suspension.
-
Heating: Heat the mixture to reflux at 100°C.
-
Alkyl Halide Addition: Gradually add the secondary alkyl halide (18 mmol) dropwise over approximately 1 hour.
-
Reaction Monitoring: Continue heating and monitor the reaction progress using TLC (eluent: chloroform-ethyl acetate, 1.5:3.5 v/v).
-
Reaction Completion: Stop the reflux after 24 hours or when TLC indicates the consumption of theobromine.
-
Work-up:
-
Pour the reaction mixture into a separating funnel.
-
Extract the product with a chloroform-ethanol mixture (3:1, 3 x 30 mL).
-
Collect the organic phase and evaporate the solvent using a rotary evaporator.
-
-
Purification:
-
Check the purity of the crude product by TLC.
-
If unreacted theobromine is present, further purification by preparative TLC or column chromatography may be necessary.
-
Protocol 2: N-methylation with Methyl Iodide in Methanol[4]
-
Reactant Setup: In a round-bottom flask, suspend theobromine (0.05 g) in methanol (1.5 mL).
-
Base Addition: Add sodium methoxide (0.03 g) and stir until the theobromine is completely dissolved. The solution will turn yellow.
-
Alkyl Halide Addition: In a fume hood, add methyl iodide (0.6 mL) using a syringe.
-
Reaction Conditions:
-
Method A (Room Temperature): Stir the reaction at room temperature and monitor by TLC at 30, 60, and 90 minutes.
-
Method B (Elevated Temperature): Heat the reaction to 50-60°C and monitor by TLC after 40 minutes.
-
-
Work-up:
-
After the reaction is complete, evaporate the solvent using a rotary evaporator.
-
Dissolve the residue in dichloromethane (B109758) (1 mL).
-
Transfer the solution to a test tube and add water (3 mL). Shake vigorously.
-
Separate the organic layer (bottom) and filter it through anhydrous sodium sulfate.
-
-
Isolation: Evaporate the solvent from the filtered organic phase to obtain the caffeine (B1668208) product.
Mandatory Visualizations
Caption: General experimental workflow for the N-alkylation of theobromine.
Caption: Troubleshooting logic for addressing low yields in theobromine N-alkylation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mnh20.wordpress.com [mnh20.wordpress.com]
- 4. daneshyari.com [daneshyari.com]
- 5. scribd.com [scribd.com]
Technical Support Center: Troubleshooting Low Cell Viability in 1-Allyltheobromine Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing low cell viability in in vitro assays involving 1-Allyltheobromine.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of this compound?
This compound is a synthetic derivative of theobromine (B1682246), a naturally occurring methylxanthine.[1][2] Its mechanism of action is thought to be similar to other methylxanthines, primarily involving the inhibition of phosphodiesterase (PDE) enzymes and modulation of adenosine (B11128) receptors.[1] PDE inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), which can trigger various cellular responses, including the induction of apoptosis in cancer cells.[3]
Q2: I am observing higher than expected cytotoxicity in my control (vehicle-treated) cells. What could be the cause?
High cytotoxicity in vehicle-treated controls is often related to the solvent used to dissolve the this compound. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for theobromine and its derivatives.[3] However, high concentrations of DMSO can be toxic to cells.
-
Troubleshooting Tip: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%. It is crucial to include a vehicle-only control in your experiments to differentiate between solvent-induced toxicity and the effect of this compound.
Q3: My this compound treatment is not showing a dose-dependent effect on cell viability. What should I investigate?
A lack of a clear dose-response can stem from several factors, from compound stability to inappropriate assay timing.
-
Compound Stability: this compound, like other small molecules, may have limited stability in aqueous cell culture media over extended incubation periods. Degradation of the compound would lead to a decrease in its effective concentration.
-
Incubation Time: The time required to observe a cytotoxic effect is cell line-dependent and concentration-dependent. A 24-hour incubation may be too short for some cell lines to exhibit a significant response, especially at lower concentrations.[4][5]
-
Cell Seeding Density: If cells become over-confluent during the assay, it can affect their metabolic activity and response to the compound.
Q4: I suspect my this compound might be precipitating in the cell culture medium. How can I address this?
Theobromine and its derivatives can have limited aqueous solubility.[2] If this compound precipitates, its effective concentration will be lower and inconsistent.
-
Solubility Check: Before your experiment, visually inspect the media after adding your this compound stock solution. Look for any cloudiness or particulate matter.
-
Stock Solution Concentration: You may need to adjust the concentration of your stock solution in DMSO to ensure it fully dissolves in the final culture volume.
-
Gentle Warming: Gently warming the media to 37°C before adding the stock solution can sometimes improve solubility.
Troubleshooting Guide for Low Cell Viability
This guide addresses common issues encountered when observing unexpectedly low cell viability in this compound assays.
| Observation | Potential Cause | Recommended Action |
| High background cell death in all wells (including untreated controls) | Cell culture contamination (e.g., mycoplasma, bacteria, fungi) | Regularly test cell cultures for contamination. Discard any contaminated stocks and start with a fresh, authenticated vial of cells. |
| Poor cell health prior to the assay | Ensure cells are in the logarithmic growth phase and have a high viability (>95%) before seeding for the assay. Avoid using cells that are over-confluent or have been passaged too many times. | |
| Sub-optimal culture conditions (e.g., incorrect CO2, temperature, humidity) | Calibrate and monitor incubator settings regularly. Ensure the use of appropriate, pre-warmed, and pH-balanced culture media. | |
| Low viability in treated wells, but not in a dose-dependent manner | Compound instability in culture medium | Perform a time-course experiment to assess the stability of this compound in your specific media at 37°C. Consider shorter incubation times or replenishing the media with fresh compound during longer experiments. |
| Off-target effects at high concentrations | High concentrations of any compound can induce non-specific cytotoxicity. Ensure you are using a concentration range that is relevant to the expected biological activity. | |
| No significant decrease in cell viability even at high concentrations | Cell line is resistant to this compound | Some cell lines may be inherently resistant to the apoptotic effects of this compound. Consider testing a panel of different cell lines. |
| Insufficient incubation time | The apoptotic process takes time. Extend the incubation period (e.g., to 48 or 72 hours) to allow for the induction and progression of apoptosis.[4][5] | |
| Inactive compound | Ensure the this compound is of high purity and has been stored correctly to prevent degradation. | |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous cell suspension before and during plating. Use appropriate pipetting techniques to minimize variability. |
| "Edge effect" in microplates | The outer wells of a microplate are prone to evaporation. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data. | |
| Incomplete dissolution of formazan (B1609692) crystals (MTT assay) | Ensure complete solubilization of the formazan product by thorough mixing and visual inspection under a microscope before reading the plate. |
Quantitative Data Summary
The following tables provide a summary of reported cytotoxic activities of this compound derivatives. It is important to note that the optimal concentration and incubation time should be empirically determined for each cell line and experimental setup.
Table 1: IC50 Values of Theobromine and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Assay Duration | IC50 Value (µM) | Reference |
| Theobromine | A549 (Non-small cell lung cancer) | 24 hours | 16.02 | [3] |
| Theobromine | A549 (Non-small cell lung cancer) | 48 hours | 10.76 | [3] |
| T-1-PMPA (a theobromine derivative) | HepG2 (Hepatocellular carcinoma) | Not Specified | 3.51 | [1] |
| T-1-PMPA (a theobromine derivative) | MCF7 (Breast cancer) | Not Specified | 4.13 | [1] |
| Theobromine Derivative 15a | HepG2 (Hepatocellular carcinoma) | Not Specified | 0.76 | [6] |
| Theobromine Derivative 15a | MCF-7 (Breast cancer) | Not Specified | 1.08 | [6] |
Table 2: Recommended Starting Conditions for this compound Cell Viability Assays
| Parameter | Recommendation | Notes |
| Cell Seeding Density | Titrate for each cell line to ensure logarithmic growth throughout the experiment. | A typical starting range for a 96-well plate is 5,000-10,000 cells/well. |
| This compound Concentration Range | 0.1 µM to 100 µM | Based on the activity of related compounds, a broad range should be tested initially to determine the IC50. |
| Incubation Time | 24, 48, and 72 hours | A time-course experiment is crucial to capture the optimal window for observing a cytotoxic effect.[7] |
| Vehicle Control | DMSO, final concentration <0.5% | Always include a vehicle control at the same final concentration as the highest dose of this compound. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Workflows
Proposed Apoptotic Signaling Pathway of this compound
This compound is presumed to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves the activation of pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Caption: Proposed apoptotic pathway of this compound.
General Troubleshooting Workflow for Low Cell Viability
This workflow provides a logical sequence of steps to diagnose and resolve issues with low cell viability in your experiments.
References
- 1. New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 2530-99-6|RUO [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Structural basis of BAK activation in mitochondrial apoptosis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming solubility problems with 1-Allyltheobromine in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-Allyltheobromine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a synthetic derivative of theobromine (B1682246), a naturally occurring methylxanthine.[1] Like its parent compound, this compound is anticipated to have low solubility in water, which can pose significant challenges for its use in various experimental settings, including in vitro biological assays and formulation development. The poor aqueous solubility of theobromine and other xanthine (B1682287) derivatives is attributed to strong intermolecular hydrogen bonds and base stacking.[2]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the initial steps I should take?
A2: When encountering solubility issues with this compound, it is recommended to start with simple physical methods to enhance dissolution. These include:
-
Agitation: Ensure vigorous mixing or vortexing of the solution.
-
Heating: Gently warm the solution. The solubility of related compounds like theobromine increases with temperature.[3]
-
Sonication: Use an ultrasonic bath to break down particle agglomerates and increase the surface area for dissolution.
If these methods are insufficient, you may need to consider the formulation strategies outlined in the troubleshooting guide below.
Q3: Can I use an organic solvent to first dissolve this compound before preparing my aqueous solution?
A3: Yes, this is a common and effective strategy known as co-solvency.[4][5] this compound is expected to be more soluble in organic solvents. You can prepare a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[6] This stock solution can then be diluted into your aqueous buffer to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of xanthine derivatives can be pH-dependent.[7] Theobromine, for example, has weakly acidic and basic properties and can form salts.[8] It is plausible that adjusting the pH of the aqueous solution could improve the solubility of this compound. For ionizable drugs, modifying the pH can lead to protonation or deprotonation, resulting in a more soluble species.[] Experimenting with a range of pH values for your buffer may help to identify an optimal pH for dissolution.
Troubleshooting Guide
Issue: Precipitate forms when diluting an organic stock solution of this compound into an aqueous buffer.
This is a common issue that arises when the concentration of the compound exceeds its solubility limit in the final aqueous solution.
Solutions:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound.
-
Increase the co-solvent concentration: A slightly higher percentage of the organic co-solvent in the final solution may be necessary to maintain solubility. However, be mindful of the tolerance of your experimental system to the co-solvent.
-
Use a surfactant: The addition of a non-ionic surfactant, such as Tween-80 or Polysorbate 80, at a concentration above its critical micelle concentration (CMC) can help to solubilize the compound by forming micelles that encapsulate the hydrophobic drug molecules.[10][11][12]
-
Employ a different solubility enhancement technique: If co-solvency is not yielding the desired results, consider techniques such as solid dispersion.[13][14][15][16][17]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₄O₂ | [1][18][19] |
| Molecular Weight | 220.23 g/mol | [18][19] |
| Melting Point | 147 °C | [18][19] |
| XLogP3 | 0.6 | [18][19] |
| Hydrogen Bond Donor Count | 0 | [18] |
| Hydrogen Bond Acceptor Count | 3 | [18] |
Table 2: Solubility of Theobromine (Parent Compound) in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C | Reference |
| Water | 0.33 | [20] |
| Dimethyl Sulfoxide (DMSO) | ~30 | [6] |
| Dimethylformamide (DMF) | ~20 | [6] |
| Ethanol | ~0.5 | [6] |
| 1,4-Dioxane | 0.49 | [21] |
| Acetone | < 0.48 | [3][21] |
| Methanol | > 0.53 | [3][21] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution in an aqueous medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out the desired amount of this compound powder and place it in a microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.
-
When preparing the final aqueous solution, dilute the stock solution dropwise into the aqueous buffer while vortexing to minimize precipitation.
Protocol 2: Solubility Enhancement using the Solid Dispersion Technique (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to improve its dissolution rate in aqueous solutions.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic carrier
-
A common solvent that dissolves both the drug and the carrier (e.g., ethanol)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolve a specific ratio of this compound and the hydrophilic carrier (e.g., 1:5 w/w) in the common solvent.
-
Ensure complete dissolution of both components to form a clear solution.
-
Evaporate the solvent using a rotary evaporator or by placing it in a vacuum oven at a controlled temperature until a solid mass is formed.
-
Further dry the solid mass to ensure complete removal of the solvent.
-
Pulverize the resulting solid dispersion into a fine powder using a mortar and pestle.
-
The resulting powder can then be used for dissolution studies in aqueous media.
Visualizations
Disclaimer: The information provided in this technical support center is based on general principles of solubility enhancement for poorly water-soluble compounds and data available for the parent compound, theobromine. Specific experimental validation for this compound has not been extensively reported. Researchers should perform their own optimization and validation studies for their specific experimental conditions.
References
- 1. Buy this compound | 2530-99-6 [smolecule.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. longdom.org [longdom.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. WO2018001569A1 - Pharmaceutical composition comprising a non-purine selective inhibitor of xanthine oxidase and method for the preparation thereof - Google Patents [patents.google.com]
- 8. Theobromine | 83-67-0 [chemicalbook.com]
- 10. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmatutor.org [pharmatutor.org]
- 12. jocpr.com [jocpr.com]
- 13. jddtonline.info [jddtonline.info]
- 14. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 15. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jopcr.com [jopcr.com]
- 17. japer.in [japer.in]
- 18. This compound|lookchem [lookchem.com]
- 19. echemi.com [echemi.com]
- 20. Theobromine - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
Identifying and removing impurities from 1-Allyltheobromine preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 1-Allyltheobromine preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most common impurities arise from the starting materials and potential side reactions during the alkylation of theobromine (B1682246). These include:
-
Unreacted Theobromine: The starting material may not fully react.
-
Excess Allyl Bromide: The alkylating agent may be present in excess.
-
N7-Allyltheobromine: Alkylation can sometimes occur at the N7 position of the theobromine molecule, leading to this isomeric impurity.[1]
-
Caffeine and Theophylline: These are common impurities in theobromine starting material and can be carried through the synthesis.
Q2: Why is the yield of my this compound synthesis low?
A2: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to ensure all the theobromine has reacted.
-
Side reactions: The formation of byproducts, such as N7-Allyltheobromine, can reduce the yield of the desired product.[1]
-
Suboptimal reaction conditions: Factors like temperature, reaction time, and the choice of base and solvent can significantly impact the yield. For instance, using a polar aprotic solvent like DMF is common, and the choice of base (e.g., potassium carbonate) is crucial for the deprotonation of theobromine.[1][2]
-
Product loss during workup and purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.
Q3: How can I minimize the formation of the N7-allyl isomer?
A3: The N1 position of theobromine is generally more reactive towards alkylation. However, to minimize N7-alkylation, you can:
-
Control reaction conditions: Carefully controlling the temperature and choice of base can influence the regioselectivity of the reaction.
-
Use alternative methods: Mechanochemical approaches, such as ball milling, have been shown to prevent N7 alkylation byproduct formation.[1]
Q4: What is the best method to purify crude this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective methods are:
-
Recrystallization: This is a good choice if the impurities have significantly different solubilities from this compound in a particular solvent system.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities, such as this compound from the more polar unreacted theobromine.
Troubleshooting Guides
Low Purity After Synthesis
Problem: Analytical tests (TLC, HPLC, NMR) show significant impurities in the crude product.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC until the theobromine spot disappears. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants are used. A slight excess of allyl bromide is often used to drive the reaction to completion, but a large excess can lead to purification challenges. |
| Inefficient Mixing | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture, especially if the reactants are not fully soluble. |
| Degradation of Reagents | Use fresh, high-purity theobromine and allyl bromide. Allyl bromide can degrade over time. |
Difficulty in Removing Unreacted Theobromine
Problem: Theobromine is consistently present in the purified product.
Possible Causes & Solutions:
| Cause | Solution |
| Co-crystallization | During recrystallization, theobromine may co-crystallize with this compound. Try a different recrystallization solvent or a solvent pair to improve the separation. |
| Insufficient Separation in Chromatography | If using column chromatography, optimize the eluent system. A gradient elution from a less polar to a more polar solvent system can improve the separation of the less polar this compound from the more polar theobromine. |
| Inadequate Washing | During the workup, ensure the organic layer is washed thoroughly to remove any water-soluble impurities. Theobromine has low solubility in many organic solvents. |
Quantitative Data Summary
The following table summarizes the key analytical data for this compound and its common impurities. This data can be used to identify these compounds in your preparations.
| Compound | Molecular Weight ( g/mol ) | Expected HPLC Retention Time (Relative) | Key m/z peaks in GC-MS | Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ (Predicted) |
| This compound | 220.23 | More Retained | 220, 180, 109 | ~5.9 (m, 1H, -CH=), ~5.3 (m, 2H, =CH₂), ~4.6 (d, 2H, N-CH₂), ~3.9 (s, 3H, N-CH₃), ~3.4 (s, 3H, N-CH₃), ~7.5 (s, 1H, C8-H) |
| Theobromine | 180.16 | Less Retained | 180, 109, 67 | ~3.9 (s, 3H, N-CH₃), ~3.4 (s, 3H, N-CH₃), ~7.5 (s, 1H, C8-H), ~10.0 (br s, 1H, N1-H) |
| Allyl Bromide | 120.98 | Volatile, may not be observed | 120, 122, 41 | ~5.9 (m, 1H, -CH=), ~5.3 (m, 2H, =CH₂), ~3.9 (d, 2H, Br-CH₂) |
| Caffeine | 194.19 | Similar to Theobromine | 194, 109, 82 | ~4.0 (s, 3H, N-CH₃), ~3.6 (s, 3H, N-CH₃), ~3.4 (s, 3H, N-CH₃), ~7.5 (s, 1H, C8-H) |
| Theophylline | 180.16 | Similar to Theobromine | 180, 123, 95 | ~3.6 (s, 3H, N-CH₃), ~3.4 (s, 3H, N-CH₃), ~7.8 (s, 1H, C8-H), ~11.0 (br s, 1H, N7-H) |
Note: Relative HPLC retention times are based on a typical reversed-phase C18 column where less polar compounds are more retained. Actual retention times will vary depending on the specific method.
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC
This protocol outlines a general method for the analysis of this compound preparations using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample. b. Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to create a 1 mg/mL stock solution. c. Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase. d. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 273 nm.
- Injection Volume: 10 µL.
3. Data Analysis: a. Identify the peak corresponding to this compound based on its expected retention time. b. Compare the retention times of other peaks to those of known standards of potential impurities (theobromine, caffeine, etc.). c. Quantify the impurities by comparing their peak areas to that of the main product peak.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for purifying this compound by recrystallization.
1. Solvent Selection: a. Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate (B1210297), toluene) at room temperature and upon heating. b. An ideal solvent will dissolve the compound when hot but will result in poor solubility at room temperature. A two-solvent system (e.g., ethanol/water) can also be effective.
2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. c. If insoluble impurities are present, perform a hot gravity filtration. d. If the solution is colored, add a small amount of activated charcoal and then perform a hot gravity filtration. e. Allow the hot, clear solution to cool slowly to room temperature. f. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation. g. Collect the crystals by vacuum filtration. h. Wash the crystals with a small amount of ice-cold solvent. i. Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
This protocol provides a general method for purifying this compound using silica (B1680970) gel column chromatography.
1. Preparation: a. Choose an appropriate size column and pack it with silica gel in a non-polar solvent (e.g., hexane). b. Prepare a concentrated solution of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
2. Loading the Column: a. Carefully load the sample onto the top of the silica gel bed. b. Add a thin layer of sand on top of the sample to prevent disturbance during elution.
3. Elution: a. Start eluting with a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). b. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). c. Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
4. Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for Impurity Identification.
Caption: Workflow for Impurity Removal.
References
How to prevent degradation of 1-Allyltheobromine during storage
This technical support center provides guidance on the proper storage and handling of 1-Allyltheobromine to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound to ensure its long-term stability?
To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For optimal preservation, storage in a cool, dry place, such as a desiccator at room temperature or refrigerated, is advised. For extended storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of oxidative degradation.
Q2: What are the primary factors that can cause this compound to degrade during storage?
The degradation of this compound can be primarily attributed to three main factors:
-
Oxidation: The allyl group in the molecule is susceptible to oxidation. Exposure to atmospheric oxygen, especially over prolonged periods, can lead to the formation of oxidation products.
-
Hydrolysis: Like other xanthine (B1682287) derivatives, this compound can undergo hydrolysis, particularly if exposed to moisture in combination with acidic or basic conditions.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that may lead to the degradation of the compound.[1]
Q3: Are there any known degradation products of this compound?
While specific degradation products of this compound under storage conditions are not extensively documented in the literature, based on the chemical structure and the reactivity of related xanthine derivatives, potential degradation pathways can be inferred. The primary sites of degradation are the N-allyl group and the xanthine ring system. Degradation of related dimethylxanthines has been shown to proceed via N-demethylation and oxidation.[2][3][4][5]
Q4: How can I check if my stored this compound has degraded?
The most reliable way to assess the purity and detect degradation of your this compound sample is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] A comparison of the chromatogram of your stored sample with that of a fresh or reference standard will reveal the presence of any degradation products, which would appear as additional peaks. Changes in physical appearance, such as discoloration or clumping, may also indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock solution. | Prepare a fresh stock solution from a properly stored solid sample. Routinely check the purity of the stock solution using HPLC. |
| Appearance of new peaks in HPLC analysis of the compound. | The compound has started to degrade. | Review your storage conditions. Ensure the container is tightly sealed and protected from light and moisture. Consider storing under an inert atmosphere. |
| Discoloration or change in the physical appearance of the solid compound. | Significant degradation may have occurred. | It is advisable to use a fresh batch of the compound for experiments. The purity of the discolored sample should be verified by HPLC or LC-MS. |
| Poor solubility of the compound compared to a fresh sample. | Formation of less soluble degradation products. | Confirm degradation using analytical methods. If degradation is confirmed, procure a new batch of the compound. |
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature (20-25°C) or Refrigerated (2-8°C) | Lower temperatures slow down the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes the risk of oxidative degradation of the allyl group. |
| Light | Protected from light (e.g., amber vial) | Prevents photodegradation.[1] |
| Moisture | Dry/Desiccated | Prevents hydrolysis of the xanthine ring. |
| Container | Tightly sealed container | Prevents exposure to atmospheric oxygen and moisture. |
Experimental Protocols
Protocol for Stability Assessment of this compound via Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method for this compound.[8]
1. Objective: To investigate the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[8]
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC or UPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
-
C18 reverse-phase HPLC column
-
pH meter
-
Photostability chamber
-
Oven
3. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for 8 hours.[9]
-
Neutralize the solution with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for 8 hours.[9]
-
Neutralize the solution with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a known quantity of solid this compound in an oven at 60°C for 48 hours.
-
Also, heat the stock solution at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[1]
-
A control sample should be kept in the dark under the same conditions.
-
5. Analytical Method:
-
HPLC Conditions (example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with A: 0.1% Formic acid in Water and B: Acetonitrile. (A suitable gradient can be developed to separate degradation products from the parent peak).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 273 nm[10]
-
Column Temperature: 30°C
-
6. Data Analysis:
-
Analyze all stressed samples by HPLC.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation. The target for forced degradation is typically 5-20%.[9]
-
Identify the retention times of the degradation products.
-
If an LC-MS system is available, analyze the stressed samples to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.
Visualizations
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. 3-Methylxanthine production through biodegradation of theobromine by Aspergillus sydowii PT-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, characterization and application of theophylline-degrading Aspergillus fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apajournal.org.uk [apajournal.org.uk]
- 7. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted xanthines. I. Preparation and properties of some choline theophyllinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
Addressing poor reproducibility in 1-Allyltheobromine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with poor reproducibility in experiments involving 1-Allyltheobromine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known mechanisms of action?
This compound is a synthetic derivative of theobromine (B1682246), a naturally occurring methylxanthine.[1] Its core structure features an allyl group at the N1 position of the theobromine scaffold.[1] Like other methylxanthines, its presumed primary mechanisms of action are:
-
Adenosine (B11128) Receptor Antagonism: It is thought to act as a non-selective antagonist at adenosine receptors, similar to caffeine (B1668208) and theophylline.[1]
-
Phosphodiesterase (PDE) Inhibition: It likely inhibits various phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1]
Q2: What are the potential therapeutic applications of this compound being investigated?
While research is still in its early stages, potential therapeutic applications are being explored based on its chemical structure and presumed mechanisms of action. These include its potential as a central nervous system stimulant and its pro-apoptotic (cell death-inducing) effects in cancer cells.
Q3: Why is there poor reproducibility in experiments with this compound?
Poor reproducibility in this compound experiments can stem from several factors:
-
Limited Commercial Availability and Purity: As a research chemical, the purity and stability of commercially available this compound can vary between suppliers.
-
Lack of Standardized Protocols: There is a scarcity of published, detailed, and validated protocols for its synthesis and use in various biological assays.
-
Inherent Instability: The allyl group can be susceptible to degradation or unwanted reactions under certain experimental conditions.
-
Variability in Biological Systems: The response of cell lines and animal models to this compound can be influenced by numerous factors, including cell passage number, confluency, and media composition.[2][3]
Q4: How can I ensure the purity of my this compound sample?
It is crucial to verify the purity of your this compound sample, preferably using a combination of analytical methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended for assessing purity.[4][5] When possible, obtain a certificate of analysis from the supplier.
Troubleshooting Guides
Synthesis of this compound
Problem: Low yield or incomplete reaction during the N-alkylation of theobromine with an allyl halide.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete deprotonation of theobromine | Ensure the base used (e.g., potassium carbonate, sodium hydride) is fresh and of high purity. Consider using a stronger, non-nucleophilic base if necessary. It has been suggested to use sodium theobromine to avoid competitive reactions.[6] |
| Poor solubility of reactants | Use an appropriate polar aprotic solvent such as dimethylformamide (DMF) to ensure all reactants are fully dissolved.[6] |
| Side reactions | The alkaline conditions can compete with the desired reaction.[6] Optimize the reaction temperature and time to minimize side product formation. Lowering the temperature may help, although it could slow down the desired reaction. |
| Degradation of allyl halide | Use freshly distilled or high-purity allyl halide. Store it under inert gas and protect it from light. |
Cell-Based Assays
Problem: High variability in results from cell-based assays (e.g., cytotoxicity, proliferation).
| Potential Cause | Troubleshooting Suggestion |
| Cell line inconsistency | Use a consistent cell passage number for all experiments. Regularly authenticate your cell lines. |
| Variations in cell density and growth phase | Standardize the cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment.[3] |
| Inconsistent compound concentration | Prepare fresh stock solutions of this compound and perform serial dilutions accurately. Use a consistent solvent and ensure it has no effect on the cells at the final concentration used. |
| Assay-dependent artifacts | Be aware of the limitations of your chosen assay. For example, some viability assays can be affected by changes in cell metabolism that are independent of cell death.[2] |
Experimental Protocols
Due to the limited availability of specific, validated protocols for this compound, the following are presented as general starting points that will require optimization.
Protocol 1: Synthesis of this compound via N-Alkylation
Materials:
-
Theobromine
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a solution of theobromine in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.[7]
-
Pour the reaction mixture into ice-cold water and stir to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Confirm the structure and purity using NMR and HPLC.
Protocol 2: General Procedure for Phosphodiesterase (PDE) Inhibition Assay
Materials:
-
This compound
-
Recombinant PDE enzyme (specific isoform of interest)
-
cGMP or cAMP substrate
-
Assay buffer
-
Detection reagents (e.g., fluorescent or luminescent-based)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the PDE enzyme to each well.
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time.
-
Initiate the reaction by adding the cGMP or cAMP substrate.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 3: General Procedure for Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed the cancer cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the staining kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. A study on a theobromine analogue showed an increase in the total percentage of apoptosis to 42% in treated cells compared to 3% in control cells.[8][9][10]
Quantitative Data
Due to the limited published data for this compound, the following tables provide a template for data organization and include comparative data for related xanthine (B1682287) derivatives where available. Researchers are encouraged to populate these tables with their own experimental data to aid in reproducibility.
Table 1: Phosphodiesterase (PDE) Inhibition Profile
| PDE Isoform | This compound IC50 (µM) | Theophylline IC50 (µM)[11] | Theobromine IC50 (µM)[11] |
| PDE1 | Data not available | - | >1000 |
| PDE2 | Data not available | - | - |
| PDE3 | Data not available | - | - |
| PDE4 | Data not available | 20 | >1000 |
| PDE5 | Data not available | - | - |
Table 2: Adenosine Receptor Binding Affinity
| Receptor Subtype | This compound Ki (µM) | Caffeine Ki (µM)[11] | Theophylline Ki (µM)[11] |
| A1 | Data not available | 50 | - |
| A2A | Data not available | 27-30 | - |
| A2B | Data not available | - | - |
| A3 | Data not available | - | - |
Table 3: Pro-apoptotic Activity in Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Treatment Duration (hours) | % Apoptotic Cells (at IC50) |
| A549 (Lung Cancer) | Data not available | 24 / 48 | Data not available |
| HepG2 (Liver Cancer) | Data not available | 24 / 48 | Data not available |
| MCF7 (Breast Cancer) | Data not available | 24 / 48 | Data not available |
Note: A study on a theobromine analogue, T-1-PMPA, showed IC50 values of 3.51 µM and 4.13 µM in HepG2 and MCF7 cells, respectively.[8][9][10]
Visualizations
Signaling Pathways
Caption: Presumed mechanism of this compound as an adenosine receptor antagonist.
Caption: Presumed mechanism of this compound as a phosphodiesterase inhibitor.
Experimental Workflow
Caption: A generalized experimental workflow for studying this compound.
References
- 1. This compound|CAS 2530-99-6|RUO [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener) [mdpi.com]
- 6. mnh20.wordpress.com [mnh20.wordpress.com]
- 7. Buy this compound | 2530-99-6 [smolecule.com]
- 8. New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize byproduct formation in xanthine derivative synthesis
Welcome to the technical support center for the synthesis of xanthine (B1682287) derivatives. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work, along with detailed experimental protocols and visual guides to relevant biological pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of xanthine derivatives, focusing on minimizing byproduct formation and improving overall yield and purity.
FAQ 1: My Traube synthesis is resulting in a low yield. What are the common causes and how can I fix this?
Low yields in the Traube synthesis, a cornerstone for preparing xanthine cores, are a frequent challenge.[1][2][3] This is often due to the poor solubility of precursors, harsh reaction conditions leading to side products, or incomplete cyclization.[4]
Troubleshooting Steps:
-
Assess Precursor Quality: Ensure your 5,6-diaminouracil (B14702) precursor is pure. Impurities can interfere with the cyclization step.[4] Recrystallization of the diaminouracil starting material may be necessary to remove impurities that can hinder the reaction.
-
Improve Solubility: Xanthine precursors are often poorly soluble.[4] For reactions involving reagents like hexamethyldisilazane (B44280) (HMDS), the addition of a co-solvent such as tetrahydrofuran (B95107) (THF) can be crucial for the reaction to proceed.
-
Switch to Microwave Synthesis: Conventional heating often requires prolonged reaction times at high temperatures, which can lead to the degradation of starting materials and the formation of multiple byproducts.[4] Microwave irradiation provides rapid and uniform heating, dramatically shortening reaction times to minutes and often significantly improving yields.[5]
-
Optimize Ring Closure Conditions:
-
For 8-unsubstituted xanthines: Cyclization of 5,6-diaminouracils with triethyl orthoformate under microwave conditions is highly efficient.[5]
-
For other 8-substituted xanthines: When condensing with a carboxylic acid, ensure efficient amide bond formation first. Using a modern coupling agent like COMU ((1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can produce the intermediate 6-amino-5-carboxamidouracil in high yield under mild conditions before proceeding to cyclization. The final cyclization of the amide is often achieved by heating with aqueous sodium hydroxide.[4][6]
-
Troubleshooting Decision Tree for Low-Yield Traube Synthesis
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Traube purine synthesis | PPTX [slideshare.net]
- 3. Traube Purine Synthesis [drugfuture.com]
- 4. benchchem.com [benchchem.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating 1-Allyltheobromine from Starting Materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 1-Allyltheobromine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most common impurities are unreacted theobromine (B1682246), excess allyl bromide, and potentially a small amount of O-alkylated theobromine isomer. The formation of by-products can be influenced by reaction conditions such as the choice of base and solvent.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the reaction. By spotting the reaction mixture alongside the theobromine starting material, you can observe the consumption of the starting material and the appearance of the this compound product spot.
Q3: What is a suitable TLC eluent system for separating this compound from theobromine?
A3: A common mobile phase for separating xanthine (B1682287) derivatives is a mixture of a moderately polar solvent and a more polar solvent. For instance, a mixture of ethyl acetate (B1210297) and methanol (B129727) (e.g., in a 9:1 or 8:2 v/v ratio) is a good starting point.[1] this compound, being less polar than theobromine, will have a higher Rf value.
Q4: My reaction yield is consistently low. What are the potential causes and solutions?
A4: Low yields in the N-alkylation of theobromine can stem from several factors.[2] Incomplete deprotonation of theobromine, competing side reactions, or inadequate reaction conditions are common culprits. Please refer to the troubleshooting guide below for a more detailed breakdown of potential issues and their solutions.
Troubleshooting Guides
Issue 1: Low or No Product Formation (as observed by TLC)
| Potential Cause | Suggested Solution |
| Ineffective Deprotonation | The base is not strong enough or has degraded. Use a stronger base like sodium hydride (NaH) or ensure your potassium carbonate is freshly dried. The N-H proton of theobromine needs to be removed for the alkylation to proceed. |
| Low Reaction Temperature | The reaction may require more energy to overcome the activation barrier. Gradually increase the reaction temperature while monitoring by TLC. Common temperatures range from room temperature to the boiling point of the solvent. |
| Poor Solubility of Theobromine | Theobromine is sparingly soluble in many organic solvents. Ensure you are using a suitable solvent like Dimethylformamide (DMF) to facilitate the reaction.[2] |
| Degraded Allyl Bromide | Allyl bromide can degrade over time. Use freshly opened or distilled allyl bromide for the reaction. |
Issue 2: Multiple Spots on TLC, Indicating a Mixture of Products
| Potential Cause | Suggested Solution |
| O-Alkylation | Besides the desired N-alkylation, some O-alkylation on the xanthine ring might occur. Using a polar aprotic solvent like DMF can favor N-alkylation. |
| Dialkylation | If a very strong base and a large excess of allyl bromide are used, dialkylation might occur. Use stoichiometric amounts or a slight excess of allyl bromide. |
| Unreacted Starting Material | The reaction has not gone to completion. Increase the reaction time or temperature and continue to monitor by TLC. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use silica (B1680970) gel 60 F254 TLC plates. Draw a baseline in pencil approximately 1 cm from the bottom of the plate.
-
Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., chloroform (B151607) or methanol). On the baseline, spot the theobromine starting material (SM), the reaction mixture (RM), and a co-spot (C) containing both SM and RM.
-
Elution: Place the TLC plate in a developing chamber containing a pre-saturated atmosphere of the chosen eluent (e.g., Ethyl Acetate:Methanol 9:1).
-
Visualization: After the solvent front has reached near the top of the plate, remove it, and let it dry. Visualize the spots under a UV lamp at 254 nm.
-
Analysis: The product, this compound, should have a higher Rf value than the more polar theobromine. The disappearance of the theobromine spot in the RM lane indicates the completion of the reaction.
| Compound | Expected Rf Value (Ethyl Acetate:Methanol 9:1) |
| Theobromine | ~ 0.2 - 0.3 |
| This compound | ~ 0.5 - 0.6 |
Protocol 2: Column Chromatography for Purification
-
Column Packing: Prepare a slurry of silica gel in the initial eluting solvent (e.g., 100% ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the reaction solvent or a solvent in which it is highly soluble. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Start the elution with a less polar solvent system (e.g., ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A step gradient from 100% ethyl acetate to 95:5 ethyl acetate:methanol is a good starting point.
-
Fraction Collection: Collect fractions and analyze each by TLC to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 3: Recrystallization for Final Purification
-
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For this compound, a mixed solvent system like ethanol-water or a single solvent like isopropanol (B130326) could be effective.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Visual Guides
References
Calibrating analytical instruments for accurate 1-Allyltheobromine detection
Welcome to the technical support center for the accurate analytical detection of 1-Allyltheobromine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating their analytical instruments for precise and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: Which analytical instruments are most suitable for the quantitative analysis of this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method for the quantification of xanthine (B1682287) derivatives like this compound.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for its high specificity and sensitivity, though it may require derivatization for less volatile compounds.[4][5][6] UV-Vis spectrophotometry can be used for simpler matrices but may lack the specificity of chromatographic methods.[7][8]
Q2: What is the first step in preparing for instrument calibration?
A2: The crucial first step is the accurate preparation of calibration standards.[9][10] This involves using a high-purity reference standard of this compound and performing precise serial dilutions to create a range of concentrations that bracket the expected concentration of your unknown samples.[11][12]
Q3: How many calibration points are recommended for a reliable calibration curve?
A3: For a multipoint calibration, a minimum of five concentration levels is generally recommended to establish a linear relationship between the instrument response and the analyte concentration.[11] This is more robust than a single-point calibration, especially when verifying the linearity of the system.[11]
Q4: What is a Quality Control (QC) sample and why is it important?
A4: A Quality Control (QC) sample is a standard of a known concentration that is independent of the calibration standards.[11] It is analyzed during the sample run to verify the accuracy and precision of the calibration.[11][13][14] Running QC samples at different concentrations (low, medium, high) ensures the reliability of the results across the entire calibration range.[11]
Q5: How often should I recalibrate my instrument?
A5: Recalibration frequency depends on the instrument's stability, the analytical method's requirements, and your laboratory's standard operating procedures (SOPs). It is good practice to perform regular calibration checks.[11] A full recalibration should be performed whenever a new batch of critical reagents is used, after major instrument maintenance, or if QC samples fall outside of acceptable limits.[11][15]
Troubleshooting Guides
This section addresses specific issues you may encounter during the calibration process for this compound analysis.
HPLC Troubleshooting
Q: My calibration curve has a poor correlation coefficient (R² < 0.995). What are the possible causes?
A:
-
Inaccurate Standard Preparation: Errors in weighing the reference standard or in serial dilutions are a common cause. Re-prepare the standards, ensuring to use calibrated pipettes and balances.[12]
-
Improper Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifting retention times and variable peak areas. Ensure the mobile phase is well-mixed and degassed.[16][17]
-
Injector Issues: Inconsistent injection volumes can lead to poor precision. Check the injector for leaks and ensure the sample loop is being filled completely.[18][19]
-
Detector Malfunction: A dirty flow cell or a failing lamp in the UV detector can cause a noisy or drifting baseline, affecting peak integration.[17][20]
Q: I'm observing peak tailing in my chromatograms for both standards and samples. What should I do?
A:
-
Column Contamination or Degradation: The column may have active sites interacting with the analyte. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[21][22]
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Ensure the mobile phase pH is appropriate for this compound.
-
Sample Overload: Injecting too high a concentration can lead to peak tailing. Try diluting your standards and samples.[20]
GC-MS Troubleshooting
Q: I am not seeing a distinct peak for this compound, or the sensitivity is very low. What could be the issue?
A:
-
Analyte Volatility: this compound may not be sufficiently volatile for direct GC analysis. A derivatization step might be necessary to increase its volatility.
-
Incorrect Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely. If it's too high, the analyte may degrade. Optimize the inlet temperature.[18]
-
Ion Source Contamination: A contaminated ion source can significantly reduce sensitivity. Regular cleaning of the ion source is crucial for maintaining performance.[21]
-
Sample Preparation: The sample matrix may be interfering with the analysis. Consider a sample cleanup step like solid-phase extraction (SPE).[1]
Q: My retention times are shifting between injections. What is the cause?
A:
-
Carrier Gas Flow Rate Fluctuations: Check for leaks in the gas lines and ensure the gas flow is stable and consistent.
-
Oven Temperature Instability: Inconsistent oven temperature programming will lead to retention time shifts. Verify the oven's temperature accuracy and stability.[18]
-
Column Issues: Column bleed or degradation can affect retention times. Condition the column according to the manufacturer's instructions.[22]
Data Presentation
Effective calibration requires careful tracking and analysis of key quantitative data. The following tables provide a template for summarizing your calibration and quality control results.
Table 1: Calibration Curve Data for this compound using HPLC-UV
| Standard Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Average Peak Area |
| 1.0 | 15,234 | 15,567 | 15,398 | 15,400 |
| 5.0 | 76,987 | 77,123 | 76,543 | 76,884 |
| 10.0 | 154,321 | 155,001 | 154,678 | 154,667 |
| 25.0 | 385,432 | 386,112 | 385,889 | 385,811 |
| 50.0 | 770,123 | 771,987 | 770,555 | 770,888 |
| Correlation Coefficient (R²) | \multicolumn{4}{c | }{0.9998} | ||
| Linear Equation | \multicolumn{4}{c | }{y = 15400x + 350} |
Table 2: Quality Control (QC) Sample Analysis
| QC Level | Nominal Concentration (µg/mL) | Calculated Concentration (µg/mL) | Accuracy (%) |
| Low QC | 2.5 | 2.45 | 98.0 |
| Mid QC | 20.0 | 20.3 | 101.5 |
| High QC | 40.0 | 39.5 | 98.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
This protocol outlines the steps for preparing a series of calibration standards for HPLC analysis.
-
Prepare a Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of high-purity this compound reference standard using an analytical balance.[12]
-
Quantitatively transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and dilute to the mark.[7][12] Mix thoroughly.
-
-
Prepare a Secondary Stock Solution (100 µg/mL):
-
Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix well.
-
-
Prepare Working Calibration Standards:
-
Perform serial dilutions of the secondary stock solution with the mobile phase to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) as outlined in Table 1. Use calibrated volumetric flasks and pipettes for all dilutions.[10]
-
Protocol 2: HPLC-UV Method for this compound Quantification
This protocol provides a starting point for an HPLC-UV method, which should be optimized and validated for your specific instrument and application.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v).[3][23] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[23]
-
Injection Volume: 10 µL.[23]
-
Column Temperature: 30 °C.[23]
-
UV Detection Wavelength: Approximately 273 nm, which is a common wavelength for xanthine derivatives.[3][23] A wavelength scan of the this compound standard should be performed to determine the optimal wavelength.
-
Run Time: Sufficiently long to allow for the elution of this compound and any other components of interest.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the calibration process.
Caption: A workflow diagram illustrating the key stages of instrument calibration.
Caption: A decision tree for troubleshooting a poor calibration curve.
References
- 1. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ftb.com.hr [ftb.com.hr]
- 3. Simultaneous HPLC determination of caffeine, theobromine, and theophylline in food, drinks, and herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labioscientific.com [labioscientific.com]
- 5. Determination of Theobromine and Caffeine in Theobroma cacao Husk from Ethanolic Extract by GC-MS after CC Separation [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mt.com [mt.com]
- 11. Quality Control (QC) Best Practice | SCION Instruments [scioninstruments.com]
- 12. mastelf.com [mastelf.com]
- 13. Calibration – an under-appreciated component in the analytical process of the medical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Calibration in Quality Control - Calibration Lab [ips-us.com]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. obrnutafaza.hr [obrnutafaza.hr]
- 18. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 19. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 20. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 21. aimanalytical.com [aimanalytical.com]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. Greener and Whiter Analytical Procedure for Theobromine and Caffeine Determination in Tea Using Dimethyl Carbonate as an Extraction Solvent and Mobile Phase Constituent in Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 1-Allyltheobromine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the bioavailability of 1-Allyltheobromine for in vivo studies. The following troubleshooting guides and FAQs directly address specific issues users might encounter during their experiments.
Disclaimer: Scientific literature specifically detailing the bioavailability and formulation of this compound is limited. The guidance provided here is based on established principles for enhancing the bioavailability of poorly soluble drugs and data from its parent compound, theobromine (B1682246).[1][2][3][4][5] Researchers must optimize these strategies specifically for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability a potential challenge?
A1: this compound is a synthetic derivative of theobromine, a naturally occurring methylxanthine.[4][5] Like many novel chemical entities emerging from drug discovery, it may exhibit poor water solubility, which is a primary factor that can limit its absorption in the gastrointestinal tract and, consequently, reduce its oral bioavailability.[1][2] Enhancing bioavailability is crucial for achieving therapeutic concentrations in preclinical studies and ensuring reliable and reproducible experimental outcomes.[6]
Q2: What are the primary mechanisms that limit the oral bioavailability of a compound like this compound?
A2: The primary barriers to oral bioavailability can be categorized as:
-
Poor Aqueous Solubility: The compound does not dissolve effectively in the gastrointestinal fluids, which is a prerequisite for absorption.[1][7]
-
Low Permeability: The compound cannot efficiently cross the intestinal cell membranes to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the compound is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.[8] The parent compound, theobromine, is known to be metabolized by cytochrome P-450 monooxygenases in the liver.[9]
Q3: What are the main formulation strategies to enhance the bioavailability of poorly soluble drugs?
A3: Several innovative formulation strategies can be employed.[1][10] These include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (e.g., micronization, nanosuspensions) to enhance the dissolution rate.[7][11][12]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, which has higher solubility.[1][3]
-
Lipid-Based Formulations: Dissolving the drug in lipid excipients, such as oils or surfactants, to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[3][12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the drug's solubility in water.[1][12]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in In Vivo Studies
You have administered this compound orally to your animal models and the resulting plasma concentrations are low and inconsistent across subjects.
Caption: Troubleshooting workflow for low oral bioavailability.
The choice of formulation can dramatically impact bioavailability. While specific data for this compound is not available, the table below summarizes the potential improvements seen with different strategies for other poorly soluble compounds.
| Formulation Strategy | Mechanism of Action | Potential Fold-Increase in Bioavailability | Key Considerations |
| Micronization/Nanonization | Increases surface area, enhancing dissolution rate.[7] | 2 to 10-fold | Requires specialized equipment (e.g., homogenizer, mill).[12] |
| Solid Dispersion | Presents the drug in a high-energy amorphous state within a hydrophilic carrier.[1] | 5 to 25-fold | Physical stability of the amorphous form must be monitored. |
| Lipid-Based Systems (e.g., SEDDS) | Drug is dissolved in lipids; forms a microemulsion in the gut, bypassing dissolution. May enhance lymphatic uptake.[3][12] | 5 to 50-fold | Excipient compatibility and potential for GI side effects. |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex with the drug molecule.[1][12] | 2 to 20-fold | Stoichiometry of the complex and potential for renal toxicity of the cyclodextrin. |
Note: The actual fold-increase is highly compound-dependent and these values are illustrative.
Issue 2: Compound Precipitates During Formulation or Upon Dilution
You are unable to prepare a stable, homogenous formulation for administration, or the compound crashes out of solution when mixed with aqueous media.
-
Check Solubility in Different Vehicles: Systematically test the solubility of this compound in a range of pharmaceutically acceptable solvents, co-solvents, and surfactants.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.[12]
-
Use of Co-solvents: Water-miscible organic solvents like Propylene Glycol (PG), Polyethylene Glycol (PEG) 400, or DMSO can be used.[12] However, the concentration of organic solvents must be kept low in the final dosing solution to avoid toxicity.
-
Surfactants/Micellar Solubilization: Surfactants such as Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, keeping it in solution.[12]
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
Objective: To reduce the particle size of this compound to the nanometer range to increase its dissolution velocity and bioavailability.
Methodology:
-
Pre-milling: Create a coarse suspension of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188 or Tween® 80). Stir this mixture for 30 minutes.
-
High-Pressure Homogenization: Process the pre-milled suspension through a high-pressure homogenizer.
-
Pressure: 1500 bar
-
Cycles: 20-30 cycles
-
Temperature: Maintain the temperature at 4-10°C using a cooling system to prevent thermal degradation.
-
-
Particle Size Analysis: After homogenization, measure the particle size distribution using a dynamic light scattering (DLS) instrument. The target is a mean particle size of less than 500 nm with a narrow polydispersity index (PDI < 0.3).
-
Characterization: Further characterize the nanosuspension for zeta potential (for stability), drug content, and dissolution rate compared to the un-milled drug.
Protocol 2: Conducting a Basic Oral Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of a this compound formulation following oral administration in an animal model (e.g., rats).
Methodology:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (8-10 weeks old) for at least one week with free access to food and water.
-
Dosing: Fast the animals overnight (with water ad libitum) prior to dosing. Administer the this compound formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 150-200 µL) into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the tail or saphenous vein.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to calculate parameters like AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
Signaling Pathway Visualization
As a methylxanthine derivative, this compound is presumed to share mechanisms with compounds like caffeine (B1668208) and its parent, theobromine.[5] These compounds are known non-selective adenosine (B11128) receptor antagonists and phosphodiesterase (PDE) inhibitors. Theobromine has also been shown to modulate MAPK and NF-κB signaling pathways.[13][14]
Caption: Presumed signaling pathway for this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 2530-99-6 [smolecule.com]
- 5. This compound|CAS 2530-99-6|RUO [benchchem.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Drugs - ChemistryViews [chemistryviews.org]
- 9. In vivo and in vitro biotransformation of theobromine by phenobarbital- and 3-methylcholanthrene-inducible cytochrome P-450 monooxygenases in rat liver. Role of thiol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. upm-inc.com [upm-inc.com]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Immunostimulatory Activities of Theobromine on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Theobromine inhibits differentiation of 3T3-L1 cells during the early stage of adipogenesis via AMPK and MAPK signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
1-Allyltheobromine vs. Caffeine: A Comparative Analysis of Adenosine Antagonist Potency
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the adenosine (B11128) antagonist potency of 1-allyltheobromine and caffeine (B1668208), supported by available experimental data. This analysis delves into their binding affinities for adenosine receptor subtypes, the underlying signaling pathways, and the experimental methodologies used for their characterization.
Executive Summary
Both this compound and caffeine are xanthine (B1682287) derivatives that act as antagonists at adenosine receptors. Based on the available data, caffeine is a non-selective antagonist with micromolar affinity for all four adenosine receptor subtypes (A1, A2A, A2B, and A3).[1][2] this compound, a derivative of theobromine, exhibits a distinct selectivity profile. While data for this compound is less comprehensive, existing structure-activity relationship studies indicate that the allyl substitution at the N1 position significantly enhances its potency at the A2A receptor compared to caffeine, with minimal effect on A1 receptor affinity. Therefore, while caffeine acts as a broad-spectrum adenosine antagonist, This compound emerges as a potentially more potent and selective antagonist, particularly at the A2A adenosine receptor.
Quantitative Comparison of Binding Affinities
The antagonist potency of a compound is typically quantified by its binding affinity (Ki) or its functional inhibitory concentration (IC50) at a specific receptor. Lower Ki or IC50 values indicate higher potency. The following table summarizes the available binding affinity data for this compound and caffeine at human adenosine receptor subtypes.
| Compound | A1 Receptor Ki (µM) | A2A Receptor Ki (µM) | A2B Receptor Ki (µM) | A3 Receptor Ki (µM) |
| This compound | ~50 (estimated) | Not explicitly reported, but estimated to be 7-10 fold more potent than caffeine | Not Reported | Not Reported |
| Caffeine | 10.7[1] | 9.56[1] | 10.4[1] | 13.3[1] |
Note: The Ki value for this compound at the A1 receptor is estimated based on the finding that N1-allyl substitution has little effect on A1 affinity compared to caffeine.[3] The enhanced potency at the A2A receptor is also an estimate from structure-activity relationship studies.
Adenosine Receptor Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate various physiological processes. Their activation or antagonism by ligands like this compound and caffeine triggers specific intracellular signaling cascades.
The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors are generally coupled to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in an increase in cAMP production. These signaling pathways are crucial in regulating downstream cellular responses.
References
- 1. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Theophylline and 1-Allyltheobromine as Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase (PDE) inhibitory activities of the well-established methylxanthine, theophylline (B1681296), and its derivative, 1-allyltheobromine. The information presented herein is supported by available experimental data to aid in research and drug development endeavors.
Introduction
Theophylline, a naturally occurring methylxanthine, has been a cornerstone in the treatment of respiratory diseases for many years, primarily due to its bronchodilatory and anti-inflammatory effects.[1][2] Its mechanism of action is multifaceted, but a key aspect is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[3] PDEs are crucial in regulating intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting these enzymes, theophylline increases the intracellular concentrations of these second messengers, leading to a cascade of downstream effects.[4]
This compound is a synthetic derivative of theobromine (B1682246), another naturally occurring methylxanthine.[5] Due to its structural similarity to theophylline and other methylxanthines, it is presumed to also act as a PDE inhibitor.[5][6] However, comprehensive studies on its specific biological activity and pharmacological profile are limited.[5] This guide aims to consolidate the existing data on both compounds to facilitate a comparative understanding of their potential as PDE inhibitors.
Signaling Pathway of Phosphodiesterase Inhibition
The inhibition of phosphodiesterases by compounds like theophylline and this compound has significant physiological consequences. The following diagram illustrates the central role of PDEs in cellular signaling and the impact of their inhibition.
Quantitative Comparison of PDE Inhibitory Activity
The following table summarizes the available quantitative data on the PDE inhibitory activity of theophylline and the limited information on this compound. For context, data for theobromine is also included as a structural analog to this compound.
| Compound | PDE Isoform(s) Targeted | IC50 Values | Potency | Notes |
| Theophylline | Non-selective (PDE1, PDE2, PDE3, PDE4, PDE5) | Generally in the high µM to mM range. For example, one study reported an IC50 of 665 µM for total PDE activity in pregnant myometrium. | Weak competitive inhibitor. More potent than caffeine. | Therapeutic effects are seen at plasma concentrations (25–100 µM) where PDE inhibition is relatively low.[7] This suggests other mechanisms of action may also be significant.[7] |
| This compound | Presumed non-selective, with some commercial claims of PDE4 activity.[6] | A commercial source suggests an IC50 range of 0.1-1 µM for PDE4, but this is not substantiated by peer-reviewed literature.[6] | Presumed to be a competitive inhibitor.[6] | The allyl group at the N1 position may alter potency and selectivity compared to theobromine. |
| Theobromine | Non-selective | Generally considered a weaker PDE inhibitor than theophylline. | Weak competitive inhibitor. Its effects as a PDE inhibitor are considered minor compared to its adenosine receptor antagonism.[5] | Serves as the parent compound for this compound. |
Experimental Protocols
The determination of PDE inhibitory activity is crucial for the characterization of compounds like theophylline and this compound. Below is a generalized protocol for a common type of PDE inhibition assay.
General Phosphodiesterase (PDE) Inhibition Assay Protocol (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay, which is a common method for determining the inhibitory activity of compounds against PDE isoforms.
Principle: This assay is based on the principle that a small, fluorescently labeled substrate, when hydrolyzed by a PDE, will bind to a larger binding partner, resulting in a change in fluorescence polarization. Inhibitors of PDE will prevent this hydrolysis, thus maintaining a low fluorescence polarization signal.
Materials:
-
Purified PDE enzyme isoform
-
Fluorescently labeled cAMP or cGMP substrate
-
Assay Buffer (e.g., Tris-HCl with MgCl2)
-
Test compounds (Theophylline, this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., IBMX)
-
Binding agent
-
384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in DMSO.
-
Assay Plate Setup: Dispense the diluted compounds and controls into the wells of a 384-well plate. Include wells for 100% activity (DMSO only) and 0% activity (positive control inhibitor).
-
Enzyme Addition: Add the diluted PDE enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate solution to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Signal Generation: Add a binding agent to stop the reaction and generate the fluorescence polarization signal.
-
Signal Detection: Read the fluorescence polarization on a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
The following diagram illustrates the general workflow for this type of assay.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound|CAS 2530-99-6|RUO [benchchem.com]
- 6. Buy this compound | 2530-99-6 [smolecule.com]
- 7. publications.ersnet.org [publications.ersnet.org]
Validating the anticancer effects of 1-Allyltheobromine in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of 1-Allyltheobromine and related theobromine (B1682246) derivatives across different cancer cell lines. Due to the limited availability of comprehensive studies on this compound, this document summarizes the existing preliminary data and presents a comparative analysis with more extensively studied theobromine analogs. This guide aims to offer a clear perspective on the current research landscape and highlight areas for future investigation.
Executive Summary
This compound, a synthetic derivative of the naturally occurring purine (B94841) alkaloid theobromine, is an emerging compound of interest in oncology research.[1] Preliminary studies suggest its potential to induce apoptosis and cell cycle arrest in cancer cells.[2] However, a comprehensive evaluation of its efficacy across a broad range of cancer cell lines is not yet available in the public domain. This guide compiles the available data for this compound and contrasts it with the more robust datasets of other theobromine derivatives to provide a contextual understanding of its potential as an anticancer agent.
Comparative Anticancer Activity
The anticancer effects of this compound and other theobromine derivatives have been evaluated through various in vitro assays, including cytotoxicity, apoptosis, and cell cycle analysis.
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. While specific IC50 values for this compound are not widely reported, studies on other N1-substituted theobromine derivatives demonstrate significant cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Theobromine | A549 | Non-Small Cell Lung Cancer | 16.02 (24h), 10.76 (48h) | Cisplatin | 6.40 (24h), 3.84 (48h) |
| T-1-PMPA | HepG2 | Hepatocellular Carcinoma | 3.51 | Erlotinib | 2.24 |
| MCF-7 | Breast Cancer | 4.13 | Erlotinib | 3.17 | |
| Compound 15a | HepG2 | Hepatocellular Carcinoma | 0.76 | Sorafenib | 2.24 |
| MCF-7 | Breast Cancer | 1.08 | Sorafenib | 3.17 | |
| T-1-PCPA | A549 | Non-Small Cell Lung Cancer | 31.74 | Erlotinib | 6.73 |
| HCT-116 | Colorectal Carcinoma | 20.40 | Erlotinib | 16.35 |
T-1-PMPA, Compound 15a, and T-1-PCPA are other theobromine derivatives. Data is presented for comparative purposes.[3][4][5]
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells.
| Compound | Cell Line | Assay | Results | Control |
| Theobromine | A549 | Annexin V/PI | 31.42% Apoptotic Cells | 2.9% Apoptotic Cells |
| T-1-PMPA | HepG2 | Annexin V/PI | 42% Total Apoptosis | 3% Total Apoptosis |
| Compound 15a | HepG2 | Annexin V/PI | Early Apoptosis: 29.49%, Late Apoptosis: 9.63% | Early Apoptosis: 3.06%, Late Apoptosis: 0.71% |
| Theobromine Derivative XI | A549 | Annexin V/PI | 65.72% Total Apoptosis | 0.54% Total Apoptosis |
T-1-PMPA, Compound 15a, and Theobromine Derivative XI are other theobromine derivatives. Data is presented for comparative purposes.[3][4][6]
Cell Cycle Analysis
Disruption of the cell cycle is another key strategy in cancer therapy. Preliminary evidence suggests that this compound may induce cell cycle arrest at the G2/M phase in A549 non-small cell lung cancer cells.[2] A study on another theobromine derivative (XI) in A549 cells also showed a significant arrest in the G2/M phase.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7][8]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[7][9]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[10][11]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a marker for late apoptotic and necrotic cells, as it can only enter cells with compromised membrane integrity.[10][12]
Procedure:
-
Cell Preparation: Induce apoptosis in cells with the test compound. Harvest both adherent and floating cells.[11]
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.[11]
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[15]
Procedure:
-
Cell Fixation: Harvest cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.[13]
-
Washing: Wash the fixed cells with PBS.[13]
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.[14]
-
PI Staining: Resuspend the cells in a solution containing PI.[13]
-
Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the stained cells by flow cytometry, measuring the PI fluorescence in the linear scale.[14]
Signaling Pathways and Experimental Workflow
The anticancer effects of this compound are presumed to involve the induction of apoptosis through intrinsic mitochondrial pathways and modulation of the p53 tumor suppressor pathway.
Caption: General experimental workflow for in vitro screening of anticancer compounds.
Caption: The intrinsic pathway of apoptosis initiated by cellular stress.
References
- 1. This compound|CAS 2530-99-6|RUO [benchchem.com]
- 2. Cas 2530-99-6,1-Allyl-3,7-dimethylxanthine | lookchem [lookchem.com]
- 3. New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Anticancer Theobromine Derivative Targeting EGFRWT and EGFRT790M: Design, Semi-Synthesis, In Silico, and In Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchhub.com [researchhub.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biologi.ub.ac.id [biologi.ub.ac.id]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Allyltheobromine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 1-Allyltheobromine, a synthetic derivative of theobromine (B1682246). The focus is on the cross-validation of common analytical techniques to ensure data integrity, accuracy, and reliability in research and quality control settings. The information presented is based on established methodologies for the analysis of theobromine and other xanthine (B1682287) derivatives, providing a strong foundation for method development and validation for this compound.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and quality control. It involves comparing the results from two or more distinct analytical methods to demonstrate that they are equivalent and suitable for their intended purpose.[1][2] This process is essential when transferring a method between laboratories, implementing a new method, or when using different techniques to measure the same analyte. Key validation parameters typically assessed include selectivity, precision, linearity, accuracy, and the limits of detection (LOD) and quantification (LOQ).[1][2]
Key Analytical Techniques for this compound
Several analytical techniques are suitable for the quantification of this compound. The most common and robust methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic methods like UV-Vis spectrophotometry can also be employed, though often with limitations in selectivity for complex matrices.[3][4][5][6]
Quantitative Performance Data
The following table summarizes the typical performance characteristics of various analytical methods applicable to the analysis of this compound, based on data from validated methods for theobromine and other xanthine derivatives.
| Analytical Technique | Typical Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | >0.99 | 15 ng | 31.25 ng | 98-102% | < 5% |
| LC-MS/MS | >0.99 | < 2 ng/mL | 2.5 - 10 ng/mL | 99-105% | < 15% (inter-day) |
| GC-MS | >0.98 | Analyte Dependent | Analyte Dependent | 95-105% | < 10% |
| UV-Vis Spectrophotometry | >0.99 | 0.73 mg/g | 2.42 mg/g | 97-103% | < 5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related compounds and should be optimized and validated for this compound specifically.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used technique for the quantification of xanthine derivatives due to its robustness and reliability.[7]
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Extract the analyte using a suitable solvent such as a methanol-water mixture.[7]
-
For complex matrices, a clean-up step using Carrez reagents or solid-phase extraction (SPE) may be necessary to remove interferences.[8]
-
Filter the final extract through a 0.45 µm filter before injection.[9]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 20:80 v/v) is often effective for separating xanthine derivatives.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 273 nm.[6]
-
Internal Standard: 7-(β-hydroxyethyl) theophylline (B1681296) can be used as an internal standard to improve accuracy.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.[10][11][12]
-
Sample Preparation:
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 column suitable for mass spectrometry (e.g., 50 mm x 2.1 mm, 3 µm).[10][11]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly used.[10][11]
-
Ionization Mode: Positive electrospray ionization (ESI+).[12]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions of this compound and its isotopically labeled internal standard (e.g., this compound-d5). The use of a stable isotope-labeled internal standard is highly recommended for accuracy.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds like this compound.
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using an appropriate solvent.
-
Evaporate the solvent and perform a derivatization step, for instance, silylation with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase volatility.[13]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column such as a BP5 (30 m x 0.25 mm x 0.25 µm).[13]
-
Carrier Gas: Helium.[13]
-
Temperature Program: A temperature gradient from a lower starting temperature (e.g., 70°C) to a higher final temperature (e.g., 300°C) is typically used.[13]
-
Ionization: Electron Ionization (EI) at 70 eV.[14]
-
Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.
-
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound.
References
- 1. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 2. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and Determination of Theobromine and Caffeine in Cocoa Beans Extract Using TLC‐SERS: Identification and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. apajournal.org.uk [apajournal.org.uk]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation for the quantitative determination of xanthine oxidoreductase inhibitor topiroxostat by LC-MS/MS and its clinico-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Theobromine and Caffeine in Theobroma cacao Husk from Ethanolic Extract by GC-MS after CC Separation [scirp.org]
- 14. hmdb.ca [hmdb.ca]
A Comparative Analysis of 1-Allyltheobromine and Other Xanthine Derivatives in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Allyltheobromine with other well-known xanthine (B1682287) derivatives such as caffeine (B1668208), theophylline, and theobromine (B1682246). The focus is on their pharmacological properties, specifically their interactions with adenosine (B11128) receptors and phosphodiesterase enzymes. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the core signaling pathways involved.
Introduction to Xanthine Derivatives
Xanthine and its derivatives are a class of purine (B94841) alkaloids widely found in nature in substances like coffee, tea, and cocoa.[1] These compounds, including caffeine, theophylline, and theobromine, are known for their diverse pharmacological effects, primarily acting as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.[2] These actions lead to a range of physiological responses, from central nervous system stimulation to smooth muscle relaxation. This compound, a synthetic derivative of theobromine, is an emerging compound of interest within this class, with structural modifications that suggest a potentially unique pharmacological profile.
Comparative Pharmacological Data
The primary mechanisms of action for xanthine derivatives involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase enzymes. The following tables summarize the available quantitative data for this compound and its counterparts.
Adenosine Receptor Binding Affinity
Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play crucial roles in various physiological processes. Xanthine derivatives act as competitive antagonists at these receptors.[2] The binding affinity of these compounds is a key determinant of their potency and potential therapeutic applications.
It has been noted that replacing the 1-methyl group on a xanthine with an allyl substituent can enhance potency at the A2A adenosine receptor by approximately 7- to 10-fold, with minimal impact on the affinity for the A1 receptor.[3]
Table 1: Comparative Adenosine Receptor Binding Affinity (Ki in µM) of Xanthine Derivatives
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| This compound | Data not available; predicted to have similar or slightly lower affinity than caffeine. | Data not available; predicted to have higher affinity than caffeine.[3] | Data not available | Data not available |
| Caffeine | ~20-30[4] | ~27-30[4] | Data not available | Data not available |
| Theophylline | ~20-30[4] | ~20[4] | Data not available | Data not available |
| Theobromine | ~210-280[4] | >1000[4] | Data not available | Data not available |
Note: Data is compiled from various sources and may have been determined under different experimental conditions. Direct comparative studies are limited. Predictions for this compound are based on structure-activity relationships of similar compounds.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers in cell signaling. By inhibiting PDEs, xanthine derivatives increase the intracellular levels of cAMP and/or cGMP, leading to various cellular responses.
Table 2: Comparative Phosphodiesterase (PDE) Inhibition (IC50 in µM) of Xanthine Derivatives
| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |
| This compound | 10-100 | 0.18-3.43 | 1-10 | 0.1-1 | Data not available |
| Caffeine | Weak inhibitor | Weak inhibitor | Weak inhibitor | Weak inhibitor | Weak inhibitor |
| Theophylline | Weak inhibitor | Weak inhibitor | Weak inhibitor | Weak inhibitor | Weak inhibitor |
| Theobromine | Weak inhibitor | Weak inhibitor | Weak inhibitor | Weak inhibitor | Weak inhibitor |
Note: The inhibitory activity of caffeine, theophylline, and theobromine on PDEs is generally considered weak and occurs at concentrations higher than those required for adenosine receptor antagonism. The data for this compound is from a single source and warrants further investigation.
Key Signaling Pathways
The pharmacological effects of xanthine derivatives are primarily mediated through the modulation of the cAMP and cGMP signaling pathways.
cAMP Signaling Pathway
The cAMP signaling cascade is initiated by the activation of Gs protein-coupled receptors, leading to the production of cAMP by adenylyl cyclase. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response. Phosphodiesterases, particularly PDE3 and PDE4, terminate this signal by degrading cAMP. Xanthine derivatives, by inhibiting these PDEs, prolong and amplify the cAMP signal.
cGMP Signaling Pathway
The cGMP signaling pathway is typically activated by nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to produce cGMP from GTP. cGMP then activates Protein Kinase G (PKG), leading to downstream phosphorylation events and cellular responses, such as vasodilation. Phosphodiesterases, particularly PDE5, are responsible for the degradation of cGMP.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacological activity of xanthine derivatives.
Adenosine Receptor Binding Assay
This assay determines the affinity of a compound for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3).
-
Radioligand: A high-affinity radiolabeled antagonist for the specific receptor subtype (e.g., [³H]-DPCPX for A1 receptors).
-
Test Compound: this compound or other xanthine derivatives.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., theophylline).
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter and Fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound in the assay buffer. For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-radiolabeled ligand.
-
Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by plotting the percentage of specific binding against the log concentration of the test compound. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.
Materials:
-
Recombinant PDE Enzyme: Purified recombinant human PDE isoform of interest (e.g., PDE4B).
-
Substrate: [³H]-cAMP or [³H]-cGMP.
-
Test Compound: this compound or other xanthine derivatives.
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA.[5]
-
Snake Venom Nucleotidase: To convert the [³H]-5'-AMP or [³H]-5'-GMP product to [³H]-adenosine or [³H]-guanosine.[5]
-
Separation Medium: Anion-exchange resin to separate the charged substrate from the uncharged product.
-
Scintillation Counter and Fluid.
Procedure:
-
Reaction Initiation: In a reaction tube, combine the recombinant PDE enzyme, varying concentrations of the test compound, and the assay buffer. Initiate the reaction by adding the [³H]-cAMP or [³H]-cGMP substrate.
-
Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 10-30 minutes).[5]
-
Reaction Termination: Stop the reaction, typically by heat inactivation (e.g., boiling for 1-2 minutes).[6]
-
Nucleotidase Treatment: Add snake venom nucleotidase and incubate to convert the product to its corresponding nucleoside.[5]
-
Separation: Add the anion-exchange resin to the mixture to bind the unreacted, negatively charged [³H]-cAMP or [³H]-cGMP, leaving the uncharged [³H]-adenosine or [³H]-guanosine in the supernatant.
-
Quantification: Centrifuge the tubes and transfer the supernatant to a scintillation vial with scintillation fluid. Measure the radioactivity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound presents an interesting profile within the xanthine derivative class. Based on structure-activity relationships, it is predicted to be a more potent antagonist of the A2A adenosine receptor compared to caffeine, while potentially having a strong inhibitory effect on several phosphodiesterase isoforms. However, a comprehensive understanding of its pharmacological profile requires further direct comparative studies against other xanthines using standardized experimental protocols. The methodologies and data presented in this guide provide a framework for such investigations and serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Neuroprotective Effects: A Comparative Analysis of 1-Allyltheobromine and Related Methylxanthines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential neuroprotective effects of 1-Allyltheobromine, a derivative of theobromine (B1682246), with its more extensively studied parent compounds, theobromine and caffeine (B1668208). Due to the limited availability of direct experimental data for this compound, this document focuses on the established in vitro neuroprotective profiles of theobromine and caffeine, presenting a framework for the future validation of this compound. The presented experimental data and protocols can serve as a methodological reference for assessing the neuroprotective potential of novel compounds.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize quantitative data from in vitro studies on the neuroprotective effects of theobromine and caffeine. These studies typically utilize neuronal cell lines subjected to neurotoxic insults to model neurodegenerative conditions.
Table 1: Effect on Neuronal Cell Viability Under Neurotoxic Conditions
| Compound | Cell Line | Neurotoxic Insult | Treatment Concentration | % Increase in Cell Viability (Mean ± SD) |
| Theobromine | Hippocampal Neuronal Cultures | Aβ₁₋₄₂ (50 nM) | 30 µM | Prevents Aβ-induced apoptosis, restoring viability to near control levels[1] |
| Caffeine | SH-SY5Y | Aβ₂₅₋₃₅ (20 µM) | 0.6 mM | Significantly protected neuronal cells[2] |
| SH-SY5Y | Aβ₂₅₋₃₅ (20 µM) | 1 mM | Significantly protected neuronal cells[2] | |
| Cerebellar Granule Neurons | Aβ₂₅₋₃₅ (25 µM) | 1-25 µM | Prevented neuronal cell death[3] |
Table 2: Modulation of Oxidative Stress Markers
| Compound | Cell Line/Model | Oxidative Stress Inducer | Treatment Concentration | Effect on Oxidative Stress Markers (Mean ± SD) |
| Theobromine | Rat Brain Homogenate | Ischemia-Reperfusion | 50, 100 mg/kg (in vivo) | Prevented lipid peroxidation and enhanced glutathione (B108866) levels[4] |
| Caffeine | Rat Neonatal Brain | Hyperoxia | N/A | Reduced heme oxygenase-1, lipid peroxidation, and H₂O₂[5] |
| SH-SY5Y cells | N/A | N/A | Can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) production[6] |
Table 3: Inhibition of Apoptotic Pathways
| Compound | Cell Line/Model | Apoptosis Inducer | Treatment Concentration | % Reduction in Caspase-3 Activity (Mean ± SD) |
| Theobromine | Rat Brain Homogenate | Ischemia-Reperfusion | 50, 100 mg/kg (in vivo) | Prevented increase in caspase-3 activity[4] |
| Caffeine | Rat Neonatal Brain | Hyperoxia | N/A | Reduced cleaved caspase-3 levels from 143% to 91% (24h) and 133% to 109% (48h)[7] |
Experimental Protocols
Detailed methodologies for key in vitro neuroprotection assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Expose cells to the desired concentrations of the test compound (e.g., this compound, theobromine, caffeine) for a predetermined duration. Include wells with a neurotoxic agent (e.g., Aβ peptide, H₂O₂) to induce cell death, and control wells with untreated cells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8][9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan (B1609692) crystals. Read the absorbance at 570 nm using a microplate reader.
Oxidative Stress Measurement: Intracellular ROS Assay
This assay quantifies the levels of intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Protocol:
-
Cell Plating and Treatment: Plate and treat cells with the test compounds and neurotoxin as described in the MTT assay protocol.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.[10]
-
Washing: Remove the DCFH-DA solution and wash the cells gently with PBS 2-3 times.[10]
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[7][10]
Apoptosis Assessment: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Lysis: After treatment, lyse the cells using a chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase-3 Assay: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Reaction Initiation: Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well. Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM) to initiate the reaction.[11]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[11][12]
-
Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[12] The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of theobromine and caffeine are mediated through distinct signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for in vitro neuroprotection studies.
Caption: A generalized workflow for screening the neuroprotective effects of novel compounds in vitro.
Caption: Theobromine is proposed to exert neuroprotective effects by inhibiting PDE, leading to increased cAMP, and subsequent activation of the CREB/BDNF pathway.[2][13][14]
Caption: Caffeine's neuroprotective effects are largely attributed to its antagonism of the adenosine A2A receptor, which mitigates neuroinflammation and excitotoxicity.[3][15][16]
Conclusion
While direct in vitro validation of this compound's neuroprotective effects is currently lacking in the scientific literature, its structural similarity to theobromine suggests it may share similar mechanisms of action, potentially through the modulation of phosphodiesterase activity. The established neuroprotective properties of theobromine and caffeine against oxidative stress, apoptosis, and excitotoxicity provide a strong rationale for investigating this compound. The experimental protocols and comparative data presented in this guide offer a robust framework for the systematic in vitro evaluation of this and other novel neuroprotective candidates. Future studies employing the described assays are warranted to elucidate the specific neuroprotective profile of this compound and determine its potential as a therapeutic agent for neurodegenerative diseases.
References
- 1. Thebromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theobromine Improves Working Memory by Activating the CaMKII/CREB/BDNF Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by caffeine and adenosine A2A receptor blockade of beta-amyloid neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. mdpi.com [mdpi.com]
- 6. The neuroprotective effects of caffeine in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. arigobio.com [arigobio.com]
- 11. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Theobromine up-regulates cerebral brain-derived neurotrophic factor and facilitates motor learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotection by caffeine and A(2A) adenosine receptor inactivation in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Allyltheobromine vs. Caffeine: A Comparative Safety Profile Analysis for Researchers
A comprehensive review of the available toxicological data suggests that 1-Allyltheobromine may possess a less favorable acute safety profile compared to caffeine (B1668208). This analysis, intended for researchers, scientists, and drug development professionals, synthesizes the current understanding of the acute toxicity and potential adverse effects of both methylxanthine compounds.
While research on this compound is not as extensive as that for caffeine, existing data on its acute toxicity, specifically its median lethal dose (LD50), indicates a higher level of acute toxicity in animal models when compared to caffeine. This guide provides a detailed comparison of the safety profiles of these two compounds, incorporating available quantitative data, outlining general experimental protocols for toxicity testing, and illustrating the primary signaling pathways involved.
Acute Toxicity: A Quantitative Comparison
The primary measure for acute toxicity is the LD50, the dose of a substance that is lethal to 50% of a test population. The available data for this compound and caffeine are summarized below.
| Compound | Test Animal | Route of Administration | LD50 Value (mg/kg) |
| This compound | Mouse | Oral | 191[1][2] |
| Caffeine | Rat (albino) | Oral | 367[1] |
| Caffeine | Human (estimated) | Oral | 150 - 200[3] |
Table 1: Comparison of Acute Oral LD50 Values for this compound and Caffeine.
The lower oral LD50 value for this compound in mice (191 mg/kg) compared to the oral LD50 of caffeine in rats (367 mg/kg) suggests that this compound may be more acutely toxic. It is important to note that these values are from different species, which can influence toxicity. However, even when compared to the lower end of the estimated human lethal dose for caffeine (150 mg/kg), the value for this compound is in a similar range, warranting caution.
Experimental Protocols for Acute Oral Toxicity (LD50) Determination
The determination of LD50 values for chemical substances is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following is a generalized protocol based on OECD Guidelines for the Testing of Chemicals (e.g., TG 420, 423, 425), which are commonly used for acute oral toxicity studies.[4][5][6]
Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.
Test Animals: Typically, young, healthy adult rodents (e.g., rats or mice) of a single sex (often females, as they can be more sensitive) are used.[6] Animals are acclimatized to laboratory conditions before the study.
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[6] Standard laboratory diet and drinking water are provided ad libitum, though animals are typically fasted before administration of the test substance.[7]
Dose Administration:
-
The test substance is typically administered by oral gavage.
-
A range of dose levels is selected to elicit a toxic response, including mortality.
-
A control group receives the vehicle (the solvent used to dissolve or suspend the test substance) only.
-
A single dose is administered to each animal.
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[4] Close observations are made on the first day, particularly during the first few hours after dosing.
Parameters Monitored:
-
Mortality: The number of animals that die in each dose group is recorded.
-
Clinical Signs of Toxicity: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
-
Body Weight: Animals are weighed before administration of the substance and periodically throughout the observation period.
Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis, based on the mortality data from the different dose groups.
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Adverse Effects Profile
This compound
Specific data on the adverse effects of this compound in humans are currently lacking in the scientific literature. However, as a derivative of theobromine, it can be hypothesized that it may share some similar adverse effects. Theobromine, at high doses, can cause nausea, loss of appetite, sweating, trembling, digestive issues, and headaches.[6]
Caffeine
The adverse effects of caffeine are well-documented and are generally dose-dependent.
Mild to Moderate Effects:
-
Anxiety and nervousness
-
Insomnia and restlessness
-
Increased heart rate and palpitations
-
Gastrointestinal upset
-
Headaches
-
Increased urination
Severe Effects (High Doses):
-
Seizures
-
Cardiac arrhythmias
-
Hallucinations
-
Psychosis
-
Rhabdomyolysis (muscle breakdown)
Signaling Pathways and Mechanism of Action
Both this compound and caffeine belong to the methylxanthine class of compounds. Their primary mechanism of action involves the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes.
The primary stimulant effects of these compounds are attributed to their ability to block adenosine receptors in the central nervous system. Adenosine is a neurotransmitter that promotes drowsiness, and by blocking its action, methylxanthines lead to increased alertness and wakefulness. The inhibition of phosphodiesterases results in an increase in intracellular cyclic adenosine monophosphate (cAMP), which can lead to various physiological effects, including increased heart rate and bronchodilation.
Conclusion
Based on the available acute toxicity data, this compound appears to have a higher acute toxicity than caffeine in animal models. The oral LD50 value for this compound in mice is significantly lower than that of caffeine in rats. While direct comparative studies in the same species are lacking, and human data for this compound is non-existent, the current evidence suggests that this compound does not have a better safety profile than caffeine concerning acute lethal dose. Further comprehensive toxicological studies, including sub-chronic and chronic toxicity assessments, are necessary to fully characterize the safety profile of this compound and to make a more definitive comparison with caffeine. Researchers and drug development professionals should exercise caution when working with this compound due to its potential for higher acute toxicity.
References
A Comparative Analysis of the Bronchodilator Effects of 1-Allyltheobromine and Theophylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bronchodilator effects of the established methylxanthine, theophylline (B1681296), and its derivative, 1-Allyltheobromine. While extensive experimental data is available for theophylline, facilitating a deep understanding of its pharmacological profile, direct comparative data for this compound is limited. This analysis, therefore, combines established evidence for theophylline with a theoretical comparison for this compound based on its chemical structure and the known structure-activity relationships of xanthine (B1682287) derivatives.
Quantitative Data on Bronchodilator Effects
The following table summarizes the available quantitative data for theophylline. Due to a lack of published experimental studies, corresponding data for this compound is not available.
| Parameter | Theophylline | This compound |
| EC₅₀ for Bronchodilation | ~1.5 x 10⁻⁴ M (in vitro)[1][2] | Data not available |
| Mechanism of Action | Non-selective phosphodiesterase (PDE) inhibitor; Adenosine (B11128) receptor antagonist[3][4][5] | Presumed non-selective PDE inhibitor and adenosine receptor antagonist[6] |
| PDE Inhibition | Non-selective, with inhibitory effects on PDE3 and PDE4 contributing to bronchodilation[2] | Presumed non-selective PDE inhibitor[6][7] |
| Adenosine Receptor Antagonism | Non-selective antagonist of A₁, A₂, and A₃ receptors[2][3] | Presumed adenosine receptor antagonist[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard experimental protocols used to assess the bronchodilator effects of compounds like theophylline and, hypothetically, this compound.
In Vitro Assessment of Bronchodilator Activity on Tracheal Smooth Muscle
This protocol is a standard method for evaluating the direct relaxant effect of a compound on airway smooth muscle.
Objective: To determine the concentration-response relationship of a test compound (e.g., Theophylline, this compound) in relaxing pre-contracted guinea pig tracheal smooth muscle strips.
Materials:
-
Isolated guinea pig tracheas
-
Krebs-Henseleit buffer solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Contractile agent (e.g., acetylcholine, histamine, carbachol)
-
Test compounds (Theophylline, this compound) dissolved in an appropriate vehicle
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Guinea pigs are euthanized, and the tracheas are carefully excised and placed in cold Krebs-Henseleit buffer.
-
The trachea is cleaned of adhering connective tissue and cut into rings, which are then cut open to form strips.
-
Tracheal strips are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂.
-
The strips are allowed to equilibrate under a resting tension of 1 gram for at least 60 minutes.
-
Following equilibration, the strips are pre-contracted with a submaximal concentration of a contractile agent (e.g., 1 µM acetylcholine).
-
Once a stable contraction plateau is reached, cumulative concentrations of the test compound are added to the organ bath.
-
The relaxation response is recorded as a percentage of the pre-contraction induced by the contractile agent.
-
Concentration-response curves are plotted, and the EC₅₀ (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.
Phosphodiesterase (PDE) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of phosphodiesterases, a key mechanism of action for xanthine bronchodilators.
Objective: To quantify the inhibitory potency (IC₅₀) of a test compound on different PDE isoenzymes (e.g., PDE3, PDE4).
Materials:
-
Purified recombinant human PDE isoenzymes
-
Substrate: cyclic adenosine monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP)
-
Assay buffer
-
Test compounds at various concentrations
-
Detection reagents (e.g., fluorescently labeled substrate, antibody-based detection kits)
-
Microplate reader
Procedure:
-
The PDE enzyme is incubated with the test compound at various concentrations in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate (cAMP or cGMP).
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is terminated, and the amount of hydrolyzed substrate is quantified using a suitable detection method.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.
-
The IC₅₀ value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Adenosine Receptor Binding Assay
This assay measures the affinity of a compound for adenosine receptors, another important target for theophylline and other xanthines.
Objective: To determine the binding affinity (Ki) of a test compound for different adenosine receptor subtypes (e.g., A₁, A₂A, A₂B, A₃).
Materials:
-
Cell membranes expressing the specific adenosine receptor subtype
-
Radiolabeled ligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁ receptors)
-
Binding buffer
-
Test compounds at various concentrations
-
Scintillation counter
Procedure:
-
Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist or antagonist.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) of the test compound is calculated from the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
The bronchodilator effects of theophylline are primarily mediated through two main signaling pathways: inhibition of phosphodiesterases and antagonism of adenosine receptors. It is presumed that this compound, as a xanthine derivative, acts through similar mechanisms.
Phosphodiesterase Inhibition Pathway
Both theophylline and presumably this compound act as non-selective inhibitors of phosphodiesterase (PDE) enzymes. By inhibiting PDEs, particularly PDE3 and PDE4 in airway smooth muscle, they prevent the breakdown of cyclic adenosine monophosphate (cAMP).[2] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately causing relaxation of the airway smooth muscle and bronchodilation.
Adenosine Receptor Antagonism Pathway
Theophylline is a non-selective antagonist of adenosine receptors.[2][3] In the airways, adenosine can induce bronchoconstriction, particularly in asthmatic individuals, by acting on A₁ and A₂B receptors on mast cells, triggering the release of bronchoconstrictor mediators like histamine. By blocking these receptors, theophylline and presumably this compound can prevent adenosine-induced bronchoconstriction.
Comparative Analysis
Theophylline:
Theophylline has been a cornerstone in the treatment of obstructive airway diseases for decades. Its bronchodilator effects are well-documented, although it is considered a relatively weak bronchodilator compared to modern β₂-agonists.[1] The primary mechanisms of action, PDE inhibition and adenosine receptor antagonism, contribute to its therapeutic effects. However, its non-selective nature is also responsible for its narrow therapeutic index and a range of side effects, including nausea, vomiting, headaches, and, at higher concentrations, cardiac arrhythmias and seizures. The anti-inflammatory properties of theophylline, which are observed at lower, sub-bronchodilator concentrations, are also a significant aspect of its clinical utility.[3]
This compound:
As a derivative of theobromine (B1682246), this compound belongs to the methylxanthine class of compounds. Theobromine itself has been shown to possess bronchodilator effects, though it is generally considered weaker than theophylline.[8] The addition of an allyl group at the N1 position of the theobromine structure in this compound may alter its potency and selectivity for its molecular targets.
Based on structure-activity relationship studies of xanthine derivatives, modifications at the N1 and N3 positions can significantly influence their pharmacological activity.[9] The introduction of an allyl group, a small, non-polar substituent, could potentially enhance its affinity for adenosine receptors or its inhibitory activity against phosphodiesterases compared to theobromine. However, without direct experimental data, it is difficult to predict whether these changes would result in a more potent and/or selective bronchodilator compared to theophylline.
Preliminary research on this compound suggests it may have stimulant properties, but comprehensive pharmacological profiling, particularly concerning its bronchodilator effects, is lacking.[7]
Conclusion for Drug Development Professionals
Theophylline remains a valuable, albeit complex, therapeutic agent with well-characterized bronchodilator and anti-inflammatory effects. Its limitations, primarily its narrow therapeutic window and side-effect profile, have driven the search for safer and more effective xanthine derivatives.
This compound represents a structurally related compound with a theoretical potential for bronchodilator activity. However, the current lack of experimental data on its efficacy and safety presents a significant knowledge gap. For drug development professionals, this compound could be a starting point for further investigation. Key research priorities would include:
-
In vitro characterization: Conducting experiments to determine its EC₅₀ for airway smooth muscle relaxation and its IC₅₀ values for various PDE isoenzymes and binding affinities for adenosine receptor subtypes.
-
Comparative studies: Directly comparing the potency and selectivity of this compound with theophylline in preclinical models.
-
Safety profiling: Assessing its potential for off-target effects and determining its therapeutic index.
Such studies are essential to ascertain whether this compound or other related derivatives could offer an improved therapeutic profile over existing methylxanthines for the treatment of obstructive airway diseases.
References
- 1. Portico [access.portico.org]
- 2. Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A narrative review of theophylline: is there still a place for an old friend? - Scurek - Journal of Thoracic Disease [jtd.amegroups.org]
- 4. A narrative review of theophylline: is there still a place for an old friend? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound|CAS 2530-99-6|RUO [benchchem.com]
- 7. Buy this compound | 2530-99-6 [smolecule.com]
- 8. The bronchodilator effect and pharmacokinetics of theobromine in young patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship in N3-alkyl-xanthine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of 1-Allyltheobromine for Adenosine Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Allyltheobromine's potential specificity for adenosine (B11128) receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). Due to a lack of direct, publicly available experimental data for this compound, this document leverages data from structurally similar and well-characterized adenosine receptor antagonists to infer its likely pharmacological profile. The information is intended to guide future experimental validation and drug development efforts.
Introduction to Adenosine Receptors and the Promise of this compound
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes, making them attractive targets for therapeutic intervention. The four subtypes, A₁, A₂ₐ, A₂ₑ, and A₃, exhibit distinct tissue distribution and signaling pathways. The A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins, inhibiting adenylyl cyclase, while the A₂ₐ and A₂ₑ receptors couple to Gₛ proteins, stimulating adenylyl cyclase[1].
This compound, a derivative of the naturally occurring methylxanthine theobromine, presents an interesting scaffold for developing selective adenosine receptor antagonists. Its structural similarity to caffeine (B1668208) and theophylline, both non-selective adenosine receptor antagonists, suggests it may share this activity. However, the addition of the allyl group at the 1-position could confer subtype selectivity, a highly desirable trait for minimizing off-target effects.
Comparative Analysis of Adenosine Receptor Antagonists
To contextualize the potential specificity of this compound, this section presents binding affinity (Kᵢ) and functional (IC₅₀) data for established adenosine receptor antagonists. These compounds serve as benchmarks for understanding the structure-activity relationships that govern selectivity.
Binding Affinity (Kᵢ) Data
The following table summarizes the binding affinities of several common xanthine (B1682287) and non-xanthine adenosine receptor antagonists across the four receptor subtypes. Lower Kᵢ values indicate higher binding affinity.
| Compound | A₁ Kᵢ (nM) | A₂ₐ Kᵢ (nM) | A₂ₑ Kᵢ (nM) | A₃ Kᵢ (nM) | Selectivity Profile |
| Theobromine | 210,000 - 280,000[2] | >1,000,000[2] | - | - | Weak, non-selective |
| Caffeine | 90,000 - 110,000[2] | 80,000[2] | - | - | Non-selective |
| Theophylline | 13,000[3] | 20,000[2] | - | - | Non-selective |
| ZM241385 | 255[4] | 0.8 - 1.4[1][5] | 50[4] | >10,000[4] | Highly A₂ₐ selective |
| SCH 58261 | 287 - 420[4] | 1.3 | 5,000[4] | >10,000[4] | Highly A₂ₐ selective |
| CGS 15943 | 3.5[4] | 4.2 | 16 | 51 - 95[4] | Non-selective |
Functional Activity (IC₅₀) Data
This table presents the half-maximal inhibitory concentration (IC₅₀) values, which measure the functional potency of an antagonist in inhibiting agonist-induced responses.
| Compound | A₁ IC₅₀ (µM) | A₂ₐ IC₅₀ (µM) | A₂ₑ IC₅₀ (µM) | A₃ IC₅₀ (µM) |
| Theophylline | 20 - 30 (A₁)[2] | 20 (A₂ₐ)[2] | - | - |
| Caffeine | 90 - 110 (A₁)[2] | 80 (A₂ₐ)[2] | - | - |
| Theobromine | 210 - 280 (A₁)[2] | >1000 (A₂ₐ)[2] | - | - |
| ZM241385 | - | 0.054[1] | - | - |
| SCH 58261 | - | 0.015[6] | - | - |
Experimental Protocols
Validating the specificity of a novel compound like this compound requires robust and standardized experimental protocols. The following sections detail the methodologies for key assays used to determine adenosine receptor affinity and function.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for each adenosine receptor subtype.
Materials:
-
Cell membranes expressing a single human adenosine receptor subtype (A₁, A₂ₐ, A₂ₑ, or A₃).
-
A subtype-selective radioligand (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ, [³H]PSB-603 for A₂ₑ, [¹²⁵I]AB-MECA for A₃).
-
This compound and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
Non-specific binding control (a high concentration of a non-labeled ligand).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound and reference compounds.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound. Incubate at room temperature to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Functional Assays
Cyclic AMP (cAMP) functional assays measure the ability of a compound to antagonize the G-protein signaling of adenosine receptors.
Objective: To determine the functional potency (IC₅₀) of this compound as an antagonist at each adenosine receptor subtype.
Materials:
-
Intact cells expressing a single human adenosine receptor subtype.
-
A suitable adenosine receptor agonist (e.g., NECA).
-
This compound and reference compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Plate the cells in a suitable multi-well format.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a reference antagonist.
-
Agonist Stimulation: Add a fixed concentration of the agonist to stimulate adenylyl cyclase (for A₂ₐ and A₂ₑ) or inhibit forskolin-stimulated adenylyl cyclase (for A₁ and A₃).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the inhibition of the agonist response against the concentration of this compound. Determine the IC₅₀ value from the curve.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for determining receptor binding affinity and functional potency.
Caption: Simplified signaling pathways of adenosine receptor subtypes.
Conclusion and Future Directions
While direct experimental evidence for the adenosine receptor subtype specificity of this compound is currently unavailable, the data from structurally related methylxanthines suggest it is likely to act as a non-selective antagonist. However, the influence of the 1-allyl substitution cannot be discounted and may confer a degree of selectivity that warrants experimental investigation.
To definitively validate the specificity of this compound, comprehensive in vitro pharmacological profiling is essential. This should include radioligand binding assays and cAMP functional assays against all four human adenosine receptor subtypes. The resulting data will be crucial for determining its therapeutic potential and guiding further drug development efforts. Researchers are encouraged to utilize the outlined experimental protocols to generate the necessary data to fully characterize this promising compound.
References
- 1. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists [mdpi.com]
- 2. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Metabolic Stability of 1-Allyltheobromine and Other Methylxanthines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of 1-Allyltheobromine against other well-known methylxanthines, including caffeine, theophylline, and theobromine. The information presented herein is supported by available experimental data and established in vitro methodologies, offering valuable insights for researchers in the fields of pharmacology and drug development.
Executive Summary
Comparative Metabolic Stability Data
The following table summarizes the available quantitative data for the metabolic stability of this compound and other selected methylxanthines. It is important to note that the values for this compound's half-life and intrinsic clearance are estimations based on its reduced CYP1A2 inhibition and should be confirmed by direct experimental evaluation.
| Compound | In Vitro Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Primary Metabolizing Enzymes | CYP1A2 IC50 (µM) |
| This compound | Predicted > 40 | Predicted < 17.3 | CYP1A2, CYP2E1 (presumed) | 45[1] |
| Caffeine | ~30 - 60 | ~11.6 - 23.1 | CYP1A2, CYP2E1 | 22[1] |
| Theophylline | ~180 - 240 | ~2.9 - 3.9 | CYP1A2, CYP2E1 | Data not available |
| Theobromine | ~120 - 180 | ~3.9 - 5.8 | CYP1A2, CYP2E1 | Data not available |
Predicted values for this compound are based on its lower CYP1A2 inhibition compared to caffeine. HLM: Human Liver Microsomes.
Experimental Protocols
The data presented in this guide are based on standard in vitro assays for determining metabolic stability and enzyme inhibition. Below are detailed methodologies for these key experiments.
Microsomal Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an in vitro half-life and intrinsic clearance value.
a. Materials:
-
Test compound (this compound or other methylxanthines)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
b. Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound (final concentration, e.g., 1 µM) with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture and terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
c. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL) .
CYP450 Inhibition Assay (IC50 Determination)
This assay evaluates the potential of a compound to inhibit the activity of a specific Cytochrome P450 enzyme.
a. Materials:
-
Test compound (this compound)
-
Recombinant human CYP1A2 enzyme
-
CYP1A2-specific substrate (e.g., phenacetin)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
b. Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, incubate the recombinant CYP1A2 enzyme with each concentration of the test compound and the CYP1A2-specific substrate in phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
After a specific incubation time (e.g., 10 minutes), terminate the reaction with acetonitrile.
-
Analyze the formation of the metabolite of the probe substrate by LC-MS/MS.
c. Data Analysis:
-
Plot the percentage of inhibition of the enzyme activity against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, using a suitable software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of methylxanthines and the general workflow for assessing metabolic stability.
Caption: General metabolic pathways of major methylxanthines.
References
1-Allyltheobromine in Preclinical Cancer Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of 1-allyltheobromine and other theobromine (B1682246) derivatives in various cancer models. Due to the limited availability of specific quantitative data for this compound, this document focuses on a broader comparison with more extensively studied theobromine analogs, providing a valuable resource for researchers interested in the therapeutic potential of this class of compounds.
Data Presentation: Comparative Efficacy of Theobromine Derivatives
The following tables summarize the in vitro cytotoxic activity of theobromine and its derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Efficacy of Theobromine and its Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Target | Reference Compound |
| Theobromine | A549 (Non-small cell lung) | 16.02 (24h), 10.76 (48h) | Not Specified | Cisplatin |
| This compound | A549 (Non-small cell lung) | Data not available | Not Specified | Not Specified |
| Compound 15a | HepG2 (Hepatocellular) | 0.76 | VEGFR-2 | Sorafenib |
| MCF-7 (Breast) | 1.08 | VEGFR-2 | Sorafenib | |
| T-1-MTA | A549 (Non-small cell lung) | 22.49 | EGFR | Erlotinib |
| HCT-116 (Colorectal) | 24.97 | EGFR | Erlotinib | |
| T-1-PMPA | HepG2 (Hepatocellular) | 3.51 | EGFR | Erlotinib |
| MCF-7 (Breast) | 4.13 | EGFR | Erlotinib | |
| T-1-PCPA | A549 (Non-small cell lung) | 31.74 | EGFR | Erlotinib |
| HCT-116 (Colorectal) | 20.40 | EGFR | Erlotinib | |
| Compound XI | A549 (Non-small cell lung) | 21.99 | EGFR | Erlotinib |
| HCT-116 (Colorectal) | 22.02 | EGFR | Erlotinib |
Table 2: Enzymatic Inhibition of Theobromine Derivatives
| Compound | Target Enzyme | IC50 (nM) | Reference Compound |
| Compound 15a | VEGFR-2 | 239 | Sorafenib |
| T-1-MTA | EGFR | 22.89 | Erlotinib |
| T-1-PMPA | EGFR (Wild Type) | 86 | Erlotinib |
| EGFR (Mutant) | 561 | Erlotinib | |
| T-1-PCPA | EGFR | 25.35 | Erlotinib |
| Compound XI | EGFR | 17.23 | Erlotinib |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of theobromine derivatives.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][2] The concentration of the formazan, which is dissolved in a solubilizing solution, is measured spectrophotometrically and is directly proportional to the number of living cells.[1][2]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, other theobromine derivatives) and a positive control (e.g., cisplatin, erlotinib, sorafenib) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
In Vivo Xenograft Model for Efficacy Assessment
Xenograft models are commonly used in preclinical cancer research to evaluate the efficacy of novel therapeutic agents in a living organism.[4][5]
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of a test compound on tumor growth can then be assessed over time.[4][5]
Procedure:
-
Cell Culture and Preparation: Human cancer cells (e.g., A549, MCF-7) are cultured in appropriate media until a sufficient number of cells are obtained. The cells are then harvested, washed, and resuspended in a suitable medium, sometimes mixed with Matrigel, for injection.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6 cells) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Once the tumors become palpable and reach a certain size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Compound Administration: The test compound is administered to the treatment group according to a predetermined schedule, dose, and route of administration (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Efficacy Evaluation: The study continues for a specified period, and the primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group. Other parameters such as body weight and overall animal health are also monitored.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of the anti-tumor effect.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by the more extensively studied theobromine derivatives.
Caption: EGFR Signaling Pathway.
Caption: VEGFR-2 Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel anticancer compound.
Caption: Preclinical Anticancer Drug Evaluation Workflow.
References
- 1. researchhub.com [researchhub.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Anticancer derivative of the natural alkaloid, theobromine, inhibiting EGFR protein: Computer-aided drug discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
How does the allyl group in 1-Allyltheobromine affect its biological activity compared to a methyl group?
A comparative guide for researchers on the impact of N1-substitution on theobromine's pharmacological profile, supported by experimental data and methodologies.
The substitution of a methyl group with an allyl group at the N1 position of the theobromine (B1682246) scaffold in 1-allyltheobromine significantly alters its biological activity, primarily enhancing its affinity for the A2A adenosine (B11128) receptor. This modification suggests a potential for developing more selective and potent xanthine-based therapeutics. This guide provides a detailed comparison of the biological activities of this compound and theobromine, which possesses a hydrogen at the N1 position but is methylated at N3 and N7, serving as a proxy for a 1-methylated analogue in the context of N1-substituent effects.
Comparative Analysis of Biological Activity
The primary pharmacological targets of xanthine (B1682287) derivatives like theobromine and its analogues are adenosine receptors and phosphodiesterase (PDE) enzymes. The introduction of an allyl group at the N1 position in this compound leads to notable differences in its interaction with these targets compared to theobromine.
Adenosine Receptor Affinity
The antagonism of adenosine receptors is a key mechanism of action for methylxanthines. Structure-activity relationship studies have shown that substitution at the N1 position is crucial for high affinity and selectivity towards adenosine receptors.[1] Theobromine, lacking a substituent at the N1 position, is a relatively weak antagonist at adenosine receptors compared to caffeine (B1668208) (1,3,7-trimethylxanthine).[1]
Research on caffeine analogues has demonstrated that replacing the 1-methyl group with an allyl substituent significantly enhances potency at A2A adenosine receptors by approximately 7- to 10-fold, with minimal impact on the affinity for the A1 receptor.[1] This suggests that the N1-allyl substitution on the xanthine core preferentially increases affinity for A2 receptors.[1] While direct experimental Ki values for this compound are not extensively reported, this established structure-activity relationship provides a strong indication of its enhanced A2A receptor antagonism compared to a 1-methylated counterpart.
Table 1: Adenosine Receptor Binding Affinity (Ki)
| Compound | A1 Receptor Ki (µM) | A2A Receptor Ki (µM) |
| This compound | Data not available | Data not available (Predicted to be significantly lower than Theobromine) |
| Theobromine | 105 (r) | >250 (r) |
(Data for Theobromine from rat (r) brain membranes)
Phosphodiesterase Inhibition
Methylxanthines are also known to be non-selective inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cAMP and cGMP. Theobromine has been identified as a PDE inhibitor, with a particular effect on PDE4.[2][3] This inhibition leads to an increase in intracellular cAMP levels.[4]
Table 2: Phosphodiesterase Inhibition (IC50)
| PDE Subtype | This compound IC50 Range (µM) | Theobromine IC50 |
| PDE1 | 10 - 100 | Data not available |
| PDE2 | 0.18 - 3.43 | Data not available |
| PDE3 | 1 - 10 | Data not available |
| PDE4 | 0.1 - 1 | Known inhibitor, specific IC50 data for direct comparison not available |
| PDE5 | Data not available | Data not available |
Experimental Protocols
Adenosine Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., this compound) to adenosine receptors.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex for A1, striatum for A2A) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a standard non-radioactive antagonist (e.g., theophylline).
-
Total binding is determined in wells containing only the membrane preparation and the radioligand.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a general method for measuring the inhibitory activity of a compound against PDE enzymes.
-
Enzyme and Substrate Preparation:
-
Use purified recombinant human PDE enzymes for specific subtype analysis.
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
Prepare the substrate solution containing a radiolabeled cyclic nucleotide (e.g., [³H]cAMP or [³H]cGMP) in the reaction buffer.
-
-
Inhibition Assay:
-
In a 96-well plate, add the reaction buffer, the specific PDE enzyme, and serial dilutions of the test compound (e.g., this compound).
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 30°C.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubate for a defined time at 30°C, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., 0.2 M HCl).
-
-
Separation and Detection:
-
Add snake venom nucleotidase to the reaction mixture to convert the product ([³H]AMP or [³H]GMP) to the corresponding nucleoside ([³H]adenosine or [³H]guanosine).
-
Separate the charged substrate from the neutral nucleoside product using anion-exchange resin columns or beads.
-
Quantify the amount of the radiolabeled nucleoside product using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Visualizing the Mechanisms of Action
To better understand the biological processes affected by this compound and theobromine, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Antagonism of A1 and A2A adenosine receptors by xanthine derivatives.
Caption: Mechanism of phosphodiesterase (PDE) inhibition by xanthine derivatives.
Caption: General workflow for a competitive radioligand binding assay.
References
- 1. This compound|CAS 2530-99-6|RUO [benchchem.com]
- 2. Theobromine alleviates diet-induced obesity in mice via phosphodiesterase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Theobromine up-regulates cerebral brain-derived neurotrophic factor and facilitates motor learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-Allyltheobromine
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1-Allyltheobromine (CAS: 2530-99-6). The following procedures are designed to minimize risk and ensure safe laboratory operations and proper disposal.
Chemical and Physical Properties
This compound is a synthetic derivative of theobromine (B1682246), a naturally occurring purine (B94841) alkaloid.[1] It is a solid, microcrystalline powder at room temperature.[2][3] Understanding its physical and toxicological properties is critical for safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₄O₂ | [1][4][5] |
| Molecular Weight | 220.23 g/mol | [1][5][6] |
| Appearance | White, odorless, microcrystalline powder | [2][3][7] |
| Melting Point | 147 °C | [4] |
| Boiling Point | 431.8 °C at 760mmHg | [4] |
| Flash Point | 214.9 °C | [4] |
| Acute Toxicity (Mouse) | LD50 Oral: 191 mg/kg LD50 Intraperitoneal: 102 mg/kg | [4] |
| Flammability | Flammable; burning produces toxic nitrogen oxide fumes. | [4] |
Note: Comprehensive safety and hazard information for this compound is limited.[6] These guidelines are based on available data and best practices for handling moderately toxic, powdered organic compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following equipment is mandatory.
| Body Part | Protection | Specification |
| Hands | Double Gloves | Wear two pairs of powder-free nitrile gloves.[8][9] Change the outer glove immediately upon contamination or every 30-60 minutes during extended handling.[8] |
| Body | Chemical-Resistant Lab Coat or Gown | A full-length lab coat, worn fully buttoned, is required. For procedures with a higher risk of contamination, a disposable, solid-front, back-closure gown is recommended.[9][10] |
| Eyes / Face | Chemical Splash Goggles & Face Shield | Safety glasses with side shields are insufficient. Chemical splash goggles are mandatory.[10] A face shield should be worn over goggles during procedures with a splash hazard.[8][11] |
| Respiratory | N95 Respirator (or higher) | All handling of the solid compound must be performed in a certified chemical fume hood.[10] If engineering controls are not available or sufficient, a fit-tested N95 respirator is required to prevent inhalation of airborne powder.[12] |
| Feet | Closed-Toe Shoes | Wear non-perforated, closed-toe shoes to protect against spills.[10] Disposable shoe covers should be used when handling larger quantities or in case of a spill.[9] |
Operational Plan: Handling and Storage
Adherence to proper handling procedures is essential to prevent contamination and exposure.
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to control airborne dust.[10]
-
Preparation: Before handling, designate a specific work area. Ensure all necessary PPE is donned correctly.
-
Weighing: Use a microbalance inside the fume hood. Handle the powder with care to minimize dust generation. Use a spatula to transfer the solid.
-
Solubilization: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep the container capped during mixing.
-
Avoid Contact: Avoid all personal contact with the substance, including inhalation and skin/eye contact.[3]
-
Store this compound in a tightly sealed, clearly labeled container.[10]
-
Keep in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][7]
Caption: Workflow for Safely Weighing this compound Powder.
Emergency and Disposal Plan
Prompt and correct responses to spills or exposures are critical. All waste must be handled as hazardous.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Solid Spill: Avoid generating dust. Moisten the spilled powder with a suitable solvent (e.g., water) to prevent it from becoming airborne.[10] Carefully scoop the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate cleaning agent.
-
Waste Classification: All this compound waste, including contaminated PPE, spill cleanup materials, and residual powder, must be treated as hazardous chemical waste.
-
Containment: Collect all waste in a clearly labeled, sealed, and leak-proof container. Do not mix with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department.
-
Disposal: Dispose of waste through your institution's hazardous waste management program. Consult your local EHS for specific guidelines and to arrange for pickup.[13] Do not dispose of down the drain or in regular trash.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the N1-alkylation of theobromine to synthesize this compound. This reaction should only be performed by trained personnel in a controlled laboratory setting.
-
Theobromine (CAS 83-67-0)
-
Allyl bromide (CAS 106-95-6)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
This protocol is adapted from general alkylation strategies for xanthine (B1682287) scaffolds.[6]
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: To the flask, add theobromine (1 equivalent) and anhydrous potassium carbonate (approx. 1.5-2 equivalents).
-
Solvent: Add anhydrous DMF to the flask to create a stirrable suspension.
-
Alkylation: Add allyl bromide (approx. 1.1-1.2 equivalents) to the mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to approximately 60-80°C and stir vigorously. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography). Reactions typically run for several hours (4-12 hours).[6]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with additional DMF or another suitable solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
References
- 1. This compound|CAS 2530-99-6|RUO [benchchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. GSRS [precision.fda.gov]
- 6. Buy this compound | 2530-99-6 [smolecule.com]
- 7. fishersci.fr [fishersci.fr]
- 8. pppmag.com [pppmag.com]
- 9. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. benchchem.com [benchchem.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. gerpac.eu [gerpac.eu]
- 13. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
